Product packaging for 4,5-Dimethyl-1H-imidazole-2-thiol(Cat. No.:CAS No. 1192-72-9)

4,5-Dimethyl-1H-imidazole-2-thiol

Cat. No.: B075033
CAS No.: 1192-72-9
M. Wt: 128.2 g/mol
InChI Key: RJZVFQDMZHOHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5-Dimethyl-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C5H8N2S and its molecular weight is 128.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203024. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2S B075033 4,5-Dimethyl-1H-imidazole-2-thiol CAS No. 1192-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-3-4(2)7-5(8)6-3/h1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZVFQDMZHOHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374393
Record name 4,5-Dimethyl-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192-72-9
Record name 1192-72-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1192-72-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dimethyl-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethyl-1H-imidazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 4,5-Dimethyl-1H-imidazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,5-Dimethyl-1H-imidazole-2-thiol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details a common synthetic route, outlines expected physicochemical properties, and describes the analytical techniques used for its characterization.

Core Compound Information

PropertyValue
Chemical Name This compound
Alternate Names 2-Mercapto-4,5-dimethylimidazole, 4,5-dimethyl-1,3-dihydroimidazole-2-thione
CAS Number 1192-72-9
Molecular Formula C₅H₈N₂S
Molecular Weight 128.19 g/mol
Melting Point >280 °C

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves the condensation reaction between 3-amino-2-butanone hydrochloride and potassium thiocyanate. This reaction proceeds via the formation of a thiourea intermediate, which subsequently cyclizes to form the imidazole-2-thione ring.

Synthesis Workflow

Synthesis_of_4_5_Dimethyl_1H_imidazole_2_thiol cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup and Purification cluster_product Final Product reactant1 3-Amino-2-butanone hydrochloride reaction Condensation and Cyclization reactant1->reaction reactant2 Potassium thiocyanate reactant2->reaction workup Cooling and Precipitation reaction->workup Heat to reflux in water filtration Filtration workup->filtration washing Washing with Cold Water filtration->washing drying Drying washing->drying product This compound drying->product

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol based on established chemical principles for the synthesis of imidazole-2-thiols.

Materials:

  • 3-Amino-2-butanone hydrochloride

  • Potassium thiocyanate (KSCN)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-2-butanone hydrochloride (1.0 equivalent) and potassium thiocyanate (1.1 equivalents) in a minimal amount of deionized water.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically several hours), remove the heat source and allow the mixture to cool to room temperature.

  • Further cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Dry the purified product under vacuum to yield this compound as a solid.

Characterization of this compound

The structural elucidation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups and the N-H protons of the imidazole ring.

  • Expected Chemical Shifts (in DMSO-d₆):

    • A singlet for the two equivalent methyl groups (CH₃ ) in the region of δ 2.0-2.3 ppm.

    • A broad singlet corresponding to the two N-H protons in the region of δ 11.0-12.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Expected Chemical Shifts (in DMSO-d₆):

    • A signal for the methyl carbons (C H₃) around δ 10-15 ppm.

    • Signals for the C4 and C5 carbons of the imidazole ring in the aromatic region, approximately δ 115-125 ppm.

    • A signal for the C2 carbon (C=S) further downfield, typically in the range of δ 160-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration
3100-3000N-H stretching
2980-2850C-H stretching (methyl groups)
~1600C=N stretching
~1500C=C stretching (imidazole ring)
1200-1100C=S stretching (thiourea-like band)
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The presence of sulfur would result in a characteristic isotopic pattern.

Predicted Mass Spectrometry Data:

Adductm/z (calculated)
[M+H]⁺129.04810
[M+Na]⁺151.03004
[M-H]⁻127.03354

Logical Relationship of Characterization Data

Characterization_Logic cluster_compound Target Compound cluster_techniques Analytical Techniques cluster_data Obtained Data cluster_confirmation Structural Confirmation compound This compound NMR NMR Spectroscopy (¹H and ¹³C) compound->NMR provides IR IR Spectroscopy compound->IR provides MS Mass Spectrometry compound->MS provides NMR_data Chemical Shifts and Coupling Constants NMR->NMR_data yields IR_data Vibrational Frequencies IR->IR_data yields MS_data Molecular Ion Peak and Fragmentation Pattern MS->MS_data yields confirmation Verified Structure and Purity NMR_data->confirmation confirms IR_data->confirmation confirms MS_data->confirmation confirms

Caption: Logical flow for the structural characterization of the compound.

Signaling Pathways and Biological Activity

Based on a comprehensive review of publicly available scientific literature, there is currently no specific information detailing the involvement of this compound in any particular signaling pathways. While the imidazole scaffold is a known "privileged structure" in medicinal chemistry and is present in numerous biologically active compounds, the specific biological activities of this particular derivative remain largely unexplored in the public domain. Further research is required to elucidate its potential pharmacological effects.

Conclusion

This technical guide has outlined a standard and effective method for the synthesis of this compound and has provided a framework for its comprehensive characterization. The provided experimental protocol and expected analytical data serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The lack of data on its biological activity highlights an opportunity for future investigation into the potential therapeutic applications of this compound.

Physicochemical Properties of 2-Mercapto-4,5-dimethylimidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-mercapto-4,5-dimethylimidazole. Due to the limited availability of direct experimental data for this specific compound, this document outlines established experimental protocols for determining key parameters and presents predicted values and data from structurally related compounds to offer valuable insights for research and development. The guide covers essential properties including pKa, lipophilicity (logP), solubility, and melting point. Detailed methodologies for experimental determination are provided, alongside visualizations of experimental workflows to aid in practical application.

Introduction

2-Mercapto-4,5-dimethylimidazole is a heterocyclic compound featuring an imidazole ring substituted with a thiol group at the 2-position and methyl groups at the 4 and 5-positions. The imidazole scaffold is a prevalent feature in many biologically active molecules, and the mercapto group can play a crucial role in biological activity, including acting as a metal chelator or participating in redox processes. The dimethyl substitution pattern influences the molecule's steric and electronic properties, which in turn affect its physicochemical characteristics and biological interactions. Understanding these properties is fundamental for applications in medicinal chemistry, drug design, and material science.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. The following sections detail the key properties of 2-mercapto-4,5-dimethylimidazole, providing predicted values and data from analogous compounds where direct experimental data is not available.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution and is crucial for predicting the ionization state of a molecule at a given pH. The imidazole ring contains two nitrogen atoms, one of which is basic and can be protonated. The thiol group is weakly acidic. The pKa of the imidazole nitrogen is influenced by the electron-donating methyl groups, which are expected to increase its basicity (raise the pKa) compared to unsubstituted imidazole.

Table 1: Predicted pKa Values and Data for Related Compounds

PropertyPredicted/Reported ValueCompoundNotes
pKa~8-92-Mercapto-4,5-dimethylimidazolePredicted based on substituent effects. The methyl groups are electron-donating, increasing the basicity of the imidazole nitrogen compared to 2-mercaptoimidazole.
pKa13.59 ± 0.102,2'-Bis(4,5-dimethylimidazole)Predicted value for a dimeric, related structure.[1]
pKa6.46 ± 0.1Imidazole (in DMSO)Experimentally determined value for the parent imidazole ring in a non-aqueous solvent.[2]
Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross cell membranes. The methyl groups in 2-mercapto-4,5-dimethylimidazole are expected to increase its lipophilicity compared to the parent 2-mercaptoimidazole.

Table 2: Predicted logP Values and Data for Related Compounds

PropertyPredicted/Reported ValueCompoundMethod
XLogP3-AA~0.5 - 1.02-Mercapto-4,5-dimethylimidazolePredicted. The two methyl groups each contribute approximately +0.5 to the logP value.
XLogP3-AA-0.32-MercaptoimidazoleComputed by XLogP3 3.0.[3]
Solubility

Solubility is a critical factor for drug delivery and formulation. The solubility of 2-mercapto-4,5-dimethylimidazole will depend on the solvent's polarity and the pH of aqueous solutions. Due to the presence of both polar (imidazole, thiol) and nonpolar (dimethyl) groups, it is expected to have moderate solubility in a range of solvents.

Table 3: Qualitative Solubility Data for a Related Compound

SolventSolubilityCompound
DichloromethaneSoluble2-Mercapto-4,5,6,7-d4-benzimidazole
HexaneSoluble2-Mercapto-4,5,6,7-d4-benzimidazole
MethanolSoluble2-Mercapto-4,5,6,7-d4-benzimidazole
WaterInsoluble2-Mercaptobenzimidazole

Note: This data is for a structurally related benzimidazole derivative and should be considered as an indicator of potential solubility characteristics.[4]

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and thermal stability of a compound. Imidazole derivatives, particularly those capable of hydrogen bonding, often have high melting points.

Table 4: Melting Point Data for Related Compounds

PropertyReported Value (°C)Compound
Melting Point>3002,2'-Bis(4,5-dimethylimidazole)[1]
Melting Point228-2312-Mercaptoimidazole[5]
Melting Point>3002-Mercapto-4,5,6,7-d4-benzimidazole[4]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of 2-mercapto-4,5-dimethylimidazole.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Materials:

  • 2-mercapto-4,5-dimethylimidazole

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.15 M Potassium Chloride (KCl) solution

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of 2-mercapto-4,5-dimethylimidazole in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKaapp).

  • Titration Setup: Place 20 mL of the sample solution in a beaker with a magnetic stir bar. Add a sufficient volume of 0.15 M KCl to maintain a constant ionic strength. Immerse the calibrated pH electrode in the solution.

  • Acidification: Make the solution acidic (pH ~2) by adding 0.1 M HCl.

  • Titration: Titrate the acidic solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL) of the titrant.

  • Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point of the titration curve. Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point(s).

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Compound prep2 Add KCl Solution prep1->prep2 prep3 Acidify with HCl prep2->prep3 titrate Titrate with NaOH prep3->titrate record Record pH titrate->record Incremental additions plot Plot pH vs. Volume record->plot determine Determine pKa plot->determine

Workflow for pKa determination by potentiometric titration.

Determination of logP by Shake-Flask Method

This classic method involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.

Materials:

  • 2-mercapto-4,5-dimethylimidazole

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of 2-mercapto-4,5-dimethylimidazole in the n-octanol-saturated water. The concentration should be such that it can be accurately measured by the chosen analytical method.

  • Partitioning: In a separatory funnel or centrifuge tube, combine a known volume of the aqueous stock solution with a known volume of the water-saturated n-octanol (e.g., a 1:1 volume ratio).

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

G cluster_setup Setup cluster_partition Partitioning cluster_analysis Analysis saturate Saturate Solvents prepare Prepare Aqueous Stock saturate->prepare mix Mix Aqueous & Organic Phases prepare->mix shake Shake to Equilibrate mix->shake separate Separate Phases shake->separate measure Measure Concentration in Each Phase separate->measure calculate Calculate logP measure->calculate

Workflow for logP determination by the shake-flask method.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of 2-mercapto-4,5-dimethylimidazole are scarce, the broader class of 2-mercaptoimidazole and 2-mercaptobenzimidazole derivatives has been reported to exhibit a range of biological activities. These include antibacterial, antifungal, anti-inflammatory, and tyrosinase inhibitory effects.[6][7][8][9][10]

The proposed mechanism for some of these activities involves the chelation of metal ions essential for enzyme function. For example, tyrosinase is a copper-containing enzyme, and its inhibition by mercapto-containing compounds is often attributed to the chelation of the copper ions in the active site.

G cluster_compound 2-Mercapto-4,5-dimethylimidazole cluster_enzyme Enzyme Active Site cluster_inhibition Inhibition compound Compound metal Metal Ion (e.g., Cu2+) compound->metal Chelates enzyme Enzyme (e.g., Tyrosinase) enzyme->metal contains inhibition Enzyme Inhibition metal->inhibition leads to

Proposed mechanism of enzyme inhibition by metal chelation.

Conclusion

This technical guide has summarized the available and predicted physicochemical properties of 2-mercapto-4,5-dimethylimidazole and provided detailed experimental protocols for their determination. While direct experimental data for this specific molecule is limited, the information from structurally related compounds provides a valuable framework for researchers. The methodologies and illustrative data presented herein are intended to facilitate further investigation into the properties and potential applications of this compound in drug discovery and other scientific fields. Future experimental work is necessary to definitively characterize the physicochemical profile of 2-mercapto-4,5-dimethylimidazole.

References

An In-depth Technical Guide to the Biological Activity of Imidazole-2-thiol Derivatives: A Focus on Methimazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazole-2-thiol scaffold is a core component of a class of compounds known as thionamides, which exhibit significant biological activities. While specific data on 4,5-Dimethyl-1H-imidazole-2-thiol is limited, its close structural analog, 1-methyl-1H-imidazole-2-thiol, commonly known as methimazole (MMI) or thiamazole, is an extensively studied and clinically significant drug. This technical guide will provide a comprehensive overview of the biological activity of this class of compounds, with a primary focus on methimazole as the representative agent. Methimazole is a cornerstone in the management of hyperthyroidism and serves as an invaluable tool in experimental models to study thyroid physiology.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, quantitative pharmacological data, and key experimental protocols.

Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

The principal biological activity of methimazole is the inhibition of thyroid hormone synthesis.[1] Its primary molecular target is thyroperoxidase (TPO) , a heme-containing enzyme located on the apical membrane of thyroid follicular cells. TPO is crucial for two key steps in the synthesis of thyroxine (T4) and triiodothyronine (T3): the oxidation of iodide and the iodination of tyrosine residues on the protein thyroglobulin (Tg).[2]

Methimazole exerts its inhibitory effects through the following mechanisms:

  • Inhibition of Iodide Oxidation: TPO catalyzes the oxidation of iodide ions (I⁻) to reactive iodine species (I₂ or IO⁻), a necessary step for its incorporation into tyrosine. Methimazole acts as a substrate for TPO, competing with iodide and preventing its oxidation.[2]

  • Blockade of Organification: By preventing the formation of reactive iodine, methimazole effectively blocks the iodination of tyrosine residues on thyroglobulin, a process known as organification.[3]

  • Inhibition of Coupling: Methimazole also inhibits the coupling of iodotyrosine residues (monoiodotyrosine and diiodotyrosine) to form T4 and T3.[2]

It is important to note that methimazole does not inhibit the release of pre-formed thyroid hormones stored in the colloid of the thyroid follicles.[2] Consequently, the clinical effects of methimazole therapy have a delayed onset, typically taking several weeks to manifest as the existing hormone stores are depleted.[2]

Beyond its effects on TPO, some studies suggest that methimazole may have immunomodulatory properties, which could contribute to its therapeutic efficacy in autoimmune thyroid disorders like Graves' disease.[3]

Signaling Pathway of Thyroid Hormone Synthesis and Inhibition by Methimazole

The following diagram illustrates the key steps in thyroid hormone synthesis and the point of inhibition by methimazole.

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen Iodide_blood Iodide (I⁻) NIS NIS Transporter Iodide_blood->NIS Uptake Iodide_cell Iodide (I⁻) NIS->Iodide_cell Pendrin Pendrin Transporter Iodide_cell->Pendrin TPO Thyroperoxidase (TPO) Pendrin->TPO Efflux Iodine Reactive Iodine (I₂) TPO->Iodine Oxidation H2O2 H₂O₂ H2O2->TPO Thyroglobulin_synth Thyroglobulin (Tg) Synthesis Thyroglobulin_cell Tg Thyroglobulin_synth->Thyroglobulin_cell Organification Organification Thyroglobulin_cell->Organification Secretion Iodine->Organification MIT_DIT MIT & DIT on Tg Organification->MIT_DIT Iodination of Tyrosine Coupling Coupling T3_T4_Tg T3 & T4 on Tg Coupling->T3_T4_Tg MIT_DIT->Coupling MMI Methimazole MMI->TPO Inhibits

Mechanism of Methimazole on Thyroid Hormone Synthesis.

Quantitative Pharmacological Data

The effects of methimazole have been quantified in both preclinical animal models and clinical trials in humans.

Preclinical Data: Effects on Thyroid Hormone Levels in Rats

Methimazole is widely used to induce hypothyroidism in rodent models for research purposes. The dose and route of administration significantly impact the extent of thyroid hormone suppression.[4][5]

Administration RouteDose/ConcentrationDurationEffect on Serum T4Effect on Serum T3Effect on Serum TSHReference(s)
Drinking Water30 ppm (mg/kg diet)21 days>95% decrease~60% decrease5.6-fold increase[6]
Drinking Water0.05% solution32 days~90% decrease~80% decreaseNot specified[6]
Intragastric Gavage2.5 mg/100 g body wt21 daysDecrease (16.2 to 10.8 pmol/L)Increase (2.36 to 3.12 nmol/L)Increase (0.12 to 1.96 mU/L)[7]
Intragastric Gavage5 mg/100 g body wt21 daysSignificant decreaseSignificant decreaseSignificant increase[4][5]
Intragastric Gavage8 mg/100 g body wt21 daysProfound decreaseProfound decreaseProfound increase[4][5]

Note: The increase in T3 observed at the 2.5 mg/100g dose may seem counterintuitive but can occur under certain conditions of mild hypothyroidism due to compensatory mechanisms.

Clinical Data: Efficacy in Graves' Disease

In patients with Graves' disease, methimazole therapy aims to restore a euthyroid state. Long-term, low-dose therapy has been shown to be effective in preventing relapses of hyperthyroidism.[8]

Treatment DurationPatient PopulationKey FindingsRelapse Rate (MMI Group)Relapse Rate (Control/Discontinuation)Reference(s)
18-24 months (Conventional) vs. 60-120 months (Long-term)258 patients with Graves' diseaseLong-term therapy significantly increases remission rates.15% (after 48 months post-withdrawal)53% (after 48 months post-withdrawal)[3]
>18 months (on 2.5-5 mg/day)184 patients with Graves' diseaseContinued low-dose MMI protects against relapse.11% (over 3 years of continued therapy)41% (over 3 years after discontinuation)[8]
Up to 48 monthsPatients with Graves' disease75% of adverse drug reactions occur within the first 6 months. Long-term low-dose therapy is well-tolerated.3.6% (during 24 months of follow-up on low-dose MMI)Not Applicable[9]

Experimental Protocols

Detailed methodologies are essential for the reproducible study of methimazole's biological activity.

Induction of Hypothyroidism in Rodents

This protocol describes the induction of hypothyroidism in rats using methimazole, a common preclinical model.

Objective: To establish a hypothyroid state in rats for experimental studies.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Methimazole (MMI) powder

  • Drinking water or vehicle for gavage (e.g., distilled water, 0.5% carboxymethylcellulose)

  • Animal balance

  • Oral gavage needles (for gavage method)

  • Metabolic cages (optional, for monitoring water/food intake)

Procedure:

Method A: Administration in Drinking Water [6]

  • Preparation of MMI Solution: Prepare a fresh solution of methimazole in drinking water at the desired concentration (e.g., 0.04% w/v). To achieve this, dissolve 0.4 g of methimazole powder in 1 liter of drinking water. Protect the solution from light.

  • Administration: Replace the standard drinking water of the experimental group with the methimazole-containing water. The control group should receive regular drinking water.

  • Duration: Provide the medicated water ad libitum for a period of 21 to 32 days. Replace the solution every 2-3 days to ensure stability and freshness.

  • Monitoring: Monitor the body weight and water consumption of the animals regularly (e.g., every 2-3 days).

  • Confirmation: At the end of the treatment period, collect blood samples via an appropriate method (e.g., cardiac puncture, tail vein) for analysis of serum T3, T4, and TSH levels to confirm the hypothyroid state.

Method B: Oral Gavage [7]

  • Preparation of MMI Suspension: Prepare a suspension of methimazole in a suitable vehicle. For a dose of 2.5 mg/100 g body weight, a rat weighing 200 g would require 5 mg. Suspend the required amount in a volume suitable for gavage (e.g., 1 mL).

  • Administration: Administer the methimazole suspension directly into the stomach using an oral gavage needle once daily. The control group should receive the vehicle only.

  • Duration: Continue daily administration for the desired study period (e.g., 21 days).

  • Monitoring: Monitor the body weight of the animals daily before dosing.

  • Confirmation: At the end of the treatment period, collect blood samples for thyroid hormone analysis.

Thyroperoxidase (TPO) Activity Assay (Guaiacol Oxidation Method)

This assay measures the peroxidase activity of TPO, which is inhibited by methimazole.

Objective: To quantify the inhibitory effect of a compound on TPO activity in vitro.

Materials:

  • Thyroid microsomal protein (from human, rat, or other species)[10]

  • Guaiacol

  • Hydrogen peroxide (H₂O₂)

  • Assay buffer (e.g., 100 mM sodium/potassium phosphate buffer, pH 7.4)[10]

  • Methimazole or other test compounds

  • 96-well microplate

  • Spectrophotometer capable of reading at 450 nm (OD₄₅₀)[10]

Procedure: [10]

  • Preparation: Prepare stock solutions of the test compound (methimazole) and a positive control (e.g., propylthiouracil, PTU) in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, add thyroid microsomes and 35 mM guaiacol in assay buffer. Add the test compound at various concentrations or the vehicle control.

  • Pre-incubation: Pre-warm the plate at 37°C for a defined period (e.g., 10-15 minutes).

  • Initiation: Initiate the reaction by adding 300 μM H₂O₂ to each well.

  • Measurement: Immediately measure the initial rate of colored product formation by monitoring the change in optical density at 450 nm (OD₄₅₀) over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the concentration that causes 50% inhibition (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a suitable dose-response curve.

Quantification of Thyroid Hormones via Radioimmunoassay (RIA)

RIA is a highly sensitive method for measuring the concentration of thyroid hormones in serum samples.

Objective: To determine the serum concentrations of T3, T4, and TSH.

Principle: This is a competitive binding assay. A known quantity of radiolabeled hormone (e.g., ¹²⁵I-T4) competes with the unlabeled hormone in the patient's sample for a limited number of binding sites on a specific antibody. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled hormone in the sample.[11]

Materials: [12][13]

  • Serum samples (from experimental animals or human subjects)

  • RIA kit for T3, T4, or TSH, which typically includes:

    • Radiolabeled hormone (tracer)

    • Specific primary antibody (e.g., anti-T4 antibody)

    • Standards with known hormone concentrations

    • Secondary antibody (for precipitation) or coated tubes

    • Assay buffer

  • Gamma counter

Procedure (General Protocol): [11][12]

  • Setup: Label polystyrene test tubes in duplicate for standards, controls, and unknown samples.

  • Sample/Standard Addition: Pipette a small volume (e.g., 25 µL) of the standards, controls, and serum samples into the respective tubes.

  • Reagent Addition: Add the radiolabeled tracer and the specific primary antibody to all tubes. Vortex gently.

  • Incubation: Incubate the tubes for a specified time and temperature (e.g., 45 minutes at 37°C) to allow for competitive binding.

  • Separation: Separate the antibody-bound hormone from the free hormone. This is often achieved by adding a precipitating reagent (e.g., a secondary antibody) and centrifuging, or by using tubes coated with the antibody and decanting the supernatant.[12]

  • Counting: Measure the radioactivity in the bound fraction (the pellet or the coated tube) using a gamma counter.

  • Data Analysis: Generate a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the hormone concentrations in the unknown samples by interpolating their radioactivity values from the standard curve.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the effect of methimazole in an animal model of hypothyroidism.

Experimental_Workflow start Start: Acclimatize Animals grouping Randomly Assign to Groups (Control vs. MMI-Treated) start->grouping treatment Daily Treatment Administration (e.g., MMI in Drinking Water or Gavage for 21 days) grouping->treatment monitoring Monitor Body Weight & General Health treatment->monitoring endpoint End of Treatment Period treatment->endpoint blood_collection Collect Blood Samples (e.g., Cardiac Puncture) endpoint->blood_collection tissue_collection Collect Tissues (e.g., Thyroid, Liver) endpoint->tissue_collection serum_prep Prepare Serum blood_collection->serum_prep histology Histopathological Analysis of Tissues tissue_collection->histology hormone_assay Thyroid Hormone Analysis (T3, T4, TSH via RIA) serum_prep->hormone_assay data_analysis Data Analysis & Interpretation hormone_assay->data_analysis histology->data_analysis conclusion Conclusion data_analysis->conclusion

References

Spectroscopic Analysis of 4,5-Dimethyl-1H-imidazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dimethyl-1H-imidazole-2-thiol, a molecule of interest in medicinal chemistry and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

Introduction

This compound is a heterocyclic compound featuring an imidazole ring substituted with two methyl groups and a thiol group. This structural motif is found in various biologically active molecules. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings. This guide presents a summary of its key spectroscopic signatures.

Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on its chemical structure and known spectroscopic trends for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.8Singlet (broad)1HN-H (imidazole)
~11.5Singlet (broad)1HS-H (thiol)
~2.1Singlet6H2 x CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C=S (Thione)
~120C4/C5 (imidazole)
~10CH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumN-H Stretch (imidazole)
2950-2850MediumC-H Stretch (methyl)
2600-2550WeakS-H Stretch (thiol)
~1600StrongC=C Stretch (imidazole ring)
~1250StrongC=S Stretch (thione)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/z RatioRelative Intensity (%)Assignment
128.04100[M]⁺ (Molecular Ion)
95~70[M - SH]⁺
82~50[M - CH₃CN]⁺ or retro-Diels-Alder fragment
68~40Further fragmentation

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-14 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powdered this compound directly onto the ATR crystal.

  • Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Data Acquisition (EI):

    • Introduce the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the ESI source at a constant flow rate.

    • Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

    • Scan an appropriate mass range.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (FTIR-ATR) Purification->IR MS Mass Spectrometry (EI or ESI) Purification->MS Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Report Technical Report / Whitepaper Structure_Confirmation->Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

An In-depth Technical Guide to 4,5-Dimethyl-1H-imidazole-2-thiol (CAS 1192-72-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-dimethyl-1H-imidazole-2-thiol (CAS No. 1192-72-9), a heterocyclic compound belonging to the imidazole-2-thione class. This document details its chemical structure, physicochemical properties, and a representative synthetic protocol. Furthermore, it explores the significant therapeutic potential of the imidazole-2-thione scaffold, particularly in oncology, by discussing its emerging role as an inhibitor of key signaling pathways implicated in cancer progression, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Chemical Identity and Structure

This compound is characterized by a five-membered imidazole ring substituted with two methyl groups at positions 4 and 5, and a thione group at position 2. The molecule exists in tautomeric forms, primarily the thione (C=S) form, also named 4,5-dimethyl-1,3-dihydro-2H-imidazole-2-thione.

Chemical Structure:

  • IUPAC Name: 4,5-dimethyl-1,3-dihydro-2H-imidazole-2-thione

  • Synonyms: 2-Mercapto-4,5-dimethylimidazole, this compound[1]

  • CAS Number: 1192-72-9[1]

  • Molecular Formula: C₅H₈N₂S[1]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. While comprehensive experimental data is limited, available information and calculated values provide essential insights for laboratory use.

PropertyValueReference(s)
Molecular Weight 128.2 g/mol [1]
Melting Point >280 °C[2]
Boiling Point (Predicted) 179.8 °C at 760 mmHg[2]
Density (Predicted) 1.2 g/cm³[2]
InChI Key RJZVFQDMZHOHKT-UHFFFAOYSA-N[2]
Canonical SMILES CC1=C(NC(=S)N1)C[2]

Synthesis and Experimental Protocols

The synthesis of 4,5-disubstituted imidazole-2-thiones can be achieved through various routes. A common and effective method involves the cyclization of an appropriate α-aminoketone with a thiocyanate salt.

General Synthesis Workflow

The synthesis of this compound typically proceeds via the reaction of 3-amino-2-butanone with a thiocyanate source, which cyclizes to form the imidazole-2-thione ring. This workflow provides a reliable method for obtaining the target compound.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product cluster_purification Purification A 3-Amino-2-butanone C Cyclocondensation A->C B Thiocyanate Salt (e.g., KSCN) B->C D This compound C->D E Recrystallization D->E

Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative method adapted from general procedures for the synthesis of similar imidazole-2-thiones.

Materials:

  • 3-Amino-2-butanone hydrochloride

  • Potassium thiocyanate (KSCN)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-2-butanone hydrochloride (1 equivalent) and potassium thiocyanate (1.1 equivalents) in a mixture of ethanol and water.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Precipitation: Add cold water to the concentrated mixture to precipitate the crude product.

  • Filtration: Collect the solid product by vacuum filtration and wash with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Biological Activity and Potential in Drug Development

While specific biological data for this compound is not extensively documented in public literature, the broader class of imidazole-2-thione derivatives has emerged as a scaffold of significant interest in medicinal chemistry, particularly for its anticancer properties.[3]

Anticancer Potential and Mechanism of Action

Derivatives of imidazole-2-thione have been reported to exhibit anticancer activity through various mechanisms, including:

  • Kinase Inhibition: A prominent mechanism is the inhibition of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] By binding to the ATP-binding site of the kinase domain, these inhibitors can block the downstream signaling cascade that promotes angiogenesis, a critical process for tumor growth and metastasis.[4]

  • Enzyme Inhibition: Certain imidazole-thione derivatives have been identified as inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many hypoxic tumors and associated with cancer cell proliferation and survival.

  • DNA Interaction: Some complex imidazole-2-thiones have been shown to act as DNA intercalators and inhibitors of topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[6] This dual mechanism can lead to potent induction of apoptosis (programmed cell death).[6]

One report suggests that this compound may act as an insulin-like growth factor (IGF) inhibitor, thereby reducing cancer cell proliferation.[6]

Representative Signaling Pathway: VEGFR-2 Inhibition

The inhibition of the VEGFR-2 signaling pathway is a key strategy in modern cancer therapy. Imidazole-2-thione derivatives can interfere with this pathway at a critical juncture.

G cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling Cascade VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K RAS Ras/Raf/MAPK VEGFR2->RAS VEGF VEGF-A VEGF->VEGFR2 Binds Compound Imidazole-2-thione (e.g., CAS 1192-72-9) Compound->VEGFR2 Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

References

In Vitro Antioxidant Potential of Imidazole-2-thiol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant potential of imidazole-2-thiol derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document outlines the key mechanisms of action, detailed experimental protocols for assessing antioxidant activity, and a compilation of quantitative data to facilitate comparative analysis and guide future research and development efforts.

Introduction: The Antioxidant Significance of Imidazole-2-thiol Derivatives

Imidazole-2-thiol and its derivatives are recognized for a broad spectrum of biological activities. Their antioxidant properties are of particular interest, as oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The core imidazole-2-thiol scaffold, characterized by a five-membered ring containing two nitrogen atoms and a thiol group at the second position, is a key pharmacophore that contributes to the antioxidant capacity of these molecules. The thiol group is a crucial functional moiety that can directly participate in redox reactions, scavenging free radicals and other reactive oxygen species (ROS). Furthermore, the aromatic nature of the imidazole ring can contribute to the stabilization of the radical species formed upon hydrogen or electron donation.

Mechanism of Antioxidant Action

The antioxidant activity of imidazole-2-thiol derivatives is multifaceted, involving both direct and indirect mechanisms.

Direct Radical Scavenging: The primary mechanism of direct antioxidant action is through the donation of a hydrogen atom from the thiol group (-SH) to a free radical, thereby neutralizing it. The resulting thiyl radical can then be stabilized through resonance within the imidazole ring.

Indirect Antioxidant Effects via Nrf2-Keap1 Signaling Pathway: Emerging evidence suggests that thiol-reactive compounds, including certain imidazole derivatives, can exert their antioxidant effects indirectly by activating the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds or molecules that can react with the thiol groups of cysteine residues on Keap1 can induce a conformational change in Keap1, leading to the dissociation of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for a battery of cytoprotective proteins, including enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). Some imidazole-containing compounds, such as the synthetic oleanane triterpenoid CDDO-Im, have been shown to be potent activators of Nrf2 by modifying cysteine residues on Keap1, notably Cys151.

Caption: Keap1-Nrf2 signaling pathway activation by imidazole-2-thiol derivatives.

Experimental Protocols for In Vitro Antioxidant Assays

The evaluation of the antioxidant potential of imidazole-2-thiol derivatives is commonly performed using a panel of in vitro assays. Each assay is based on a different chemical principle, and therefore, a combination of methods is recommended for a comprehensive assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, airtight container.

    • Prepare a series of concentrations of the test imidazole-2-thiol derivative in a suitable solvent (e.g., methanol or DMSO).

    • A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of each concentration of the test compound or standard.

    • Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.

    • A blank well should contain the solvent instead of the test compound.

    • A control well should contain the test compound and methanol instead of the DPPH solution to account for any absorbance of the compound itself.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Workflow start Start reagent_prep Prepare DPPH Solution and Test Compound Dilutions start->reagent_prep plate_prep Add Test Compounds/Standards to 96-well Plate reagent_prep->plate_prep add_dpph Add DPPH Solution to Wells plate_prep->add_dpph incubation Incubate in Dark (e.g., 30 min at RT) add_dpph->incubation read_absorbance Measure Absorbance (e.g., at 517 nm) incubation->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • To generate the ABTS•+ radical cation, mix the ABTS and potassium persulfate stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of the test imidazole-2-thiol derivative and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add a small volume (e.g., 10 µL) of each concentration of the test compound or standard.

    • Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.

    • A blank well should contain the solvent instead of the test compound.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula:

    • The IC50 value is determined from the plot of percentage inhibition versus concentration.

ABTS_Workflow start Start generate_abts Generate ABTS Radical Cation (ABTS + Potassium Persulfate) start->generate_abts dilute_abts Dilute ABTS Solution to Working Concentration generate_abts->dilute_abts plate_prep Add Test Compounds/Standards to 96-well Plate dilute_abts->plate_prep add_abts Add Diluted ABTS Solution plate_prep->add_abts incubation Incubate (e.g., 6 min at RT) add_abts->incubation read_absorbance Measure Absorbance (e.g., at 734 nm) incubation->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for the ABTS radical cation scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water and adjust the pH to 3.6 with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve ferric chloride hexahydrate in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare a series of concentrations of the test imidazole-2-thiol derivative and a standard (e.g., FeSO₄·7H₂O).

  • Assay Procedure:

    • In a 96-well microplate, add a small volume (e.g., 10 µL) of the test compound, standard, or blank (solvent).

    • Add a larger volume (e.g., 190 µL) of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at approximately 593 nm.

  • Data Analysis:

    • A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • The FRAP value of the test compound is determined by comparing its absorbance with the standard curve and is expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of compound).

FRAP_Workflow start Start prepare_reagents Prepare Acetate Buffer, TPTZ, and FeCl₃ Solutions start->prepare_reagents prepare_frap Prepare Fresh FRAP Reagent (10:1:1 ratio) and Warm to 37°C prepare_reagents->prepare_frap plate_prep Add Test Compounds/Standards to 96-well Plate prepare_frap->plate_prep add_frap Add Warmed FRAP Reagent plate_prep->add_frap incubation Incubate at 37°C (e.g., 4-30 min) add_frap->incubation read_absorbance Measure Absorbance (e.g., at 593 nm) incubation->read_absorbance calculate_frap Calculate FRAP Value using Fe²⁺ Standard Curve read_absorbance->calculate_frap end End calculate_frap->end

Caption: Experimental workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Quantitative Data on Antioxidant Activity

The following tables summarize the in vitro antioxidant activity of various imidazole-2-thiol derivatives as reported in the literature. It is important to note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

Table 1: DPPH Radical Scavenging Activity of Imidazole-2-thiol Derivatives

Compound/DerivativeSubstituentsIC50 (µM)Reference Compound (IC50, µM)
2-Mercaptobenzimidazole->100Ascorbic Acid (Not specified)
1-Methyl-2-mercaptobenzimidazole1-Methyl>100Ascorbic Acid (Not specified)
5-Nitro-2-mercaptobenzimidazole5-Nitro>100Ascorbic Acid (Not specified)
Various 2-arylbenzimidazolesSee source for detailsRange: 15.3 - 45.2Ascorbic Acid (9.8)
Various 2-arylbenzothiazolesSee source for detailsRange: 12.6 - 38.7Ascorbic Acid (9.8)

Table 2: ABTS Radical Cation Scavenging Activity of Imidazole-2-thiol Derivatives

Compound/DerivativeSubstituentsIC50 (µM)Reference Compound (IC50, µM)
2-Mercaptomethylbenzo[d]imidazole (1)-13.78Kojic Acid (23.53)
5-Chloro-2-mercaptomethylbenzo[d]imidazole (2)5-Chloro51.56Kojic Acid (23.53)
5-Fluoro-2-mercaptomethylbenzo[d]imidazole (4)5-Fluoro35.26Kojic Acid (23.53)
5-Cyano-2-mercaptomethylbenzo[d]imidazole (5)5-Cyano73.56Kojic Acid (23.53)
5-Nitro-2-mercaptomethylbenzo[d]imidazole (6)5-Nitro53.75Kojic Acid (23.53)
5-(Trifluoromethyl)-2-mercaptomethylbenzo[d]imidazole (7)5-Trifluoromethyl46.07Kojic Acid (23.53)
Various 2-arylbenzimidazolesSee source for detailsRange: 10.5 - 35.8Trolox (8.2)
Various 2-arylbenzothiazolesSee source for detailsRange: 9.7 - 28.4Trolox (8.2)

Conclusion

Imidazole-2-thiol derivatives represent a promising class of antioxidant agents with potential applications in the prevention and treatment of oxidative stress-related diseases. Their ability to act as direct radical scavengers and potentially as indirect antioxidants through the modulation of the Keap1-Nrf2 signaling pathway makes them attractive candidates for further investigation. The standardized in vitro assays detailed in this guide provide a robust framework for the systematic evaluation and comparison of the antioxidant potential of novel imidazole-2-thiol derivatives. The compiled quantitative data serves as a valuable resource for understanding structure-activity relationships and for the rational design of new compounds with enhanced antioxidant efficacy. Future research should focus on expanding the library of tested imidazole-2-thiol derivatives, elucidating the precise molecular mechanisms of their interaction with the Keap1-Nrf2 pathway, and validating their antioxidant effects in cellular and in vivo models.

Exploring the Anticancer Properties of Substituted Imidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] In recent years, substituted imidazoles have emerged as a promising class of compounds in oncology, with numerous derivatives exhibiting potent anticancer properties.[3][4] This technical guide provides a comprehensive overview of the current landscape of anticancer research focused on substituted imidazoles. It delves into their diverse mechanisms of action, presents a curated summary of their in vitro and in vivo activities, details key experimental protocols for their evaluation, and visualizes the critical signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing novel cancer therapeutics.

Introduction

Cancer remains a formidable global health challenge, necessitating the continuous pursuit of innovative and effective therapeutic agents.[1] Heterocyclic compounds, particularly those containing nitrogen, form the backbone of many established and emerging anticancer drugs. Among these, the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold due to its unique physicochemical properties.[4][5] It can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, enabling it to bind to a wide array of biological targets.[4][5] The success of early imidazole-based drugs like dacarbazine has spurred extensive research into novel substituted imidazoles with improved efficacy and target specificity.[3][6]

This guide explores the multifaceted anticancer potential of substituted imidazoles, focusing on their mechanisms of action which include, but are not limited to, tubulin polymerization inhibition, kinase modulation, and induction of apoptosis.

Mechanisms of Action and Quantitative Data

Substituted imidazoles exert their anticancer effects through various mechanisms, often targeting key proteins and pathways crucial for cancer cell proliferation and survival. The following sections summarize the primary mechanisms and present quantitative data for representative compounds.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs.[4][7] Several substituted imidazoles have been shown to interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][8] These compounds often bind to the colchicine binding site on β-tubulin.[9]

Table 1: In Vitro Activity of Imidazole-Based Tubulin Polymerization Inhibitors

Compound IDCancer Cell LineIC50 Value (µM)Reference
23 A549 (Lung)0.64[3]
BZML (13) SW480 (Colorectal)0.027[4]
BZML (13) HCT116 (Colorectal)0.023[4]
Compound 6 MDA-MB-468 (Breast)IC50 for tubulin polymerization = 0.4[4]
Compound 20 A549 (Lung)1.09[4]
Compound 22 NUGC-3 (Gastric)0.05[3]
Compound 41 MCF-7 (Breast)0.009 nM
Compound 41 HeLa (Cervical)0.001 nM
5cb Melanoma XenograftMore effective than Dacarbazine[9]
5da VariousAverage IC50 = 15.7 nM[9]
Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[10] Substituted imidazoles have been developed as potent inhibitors of various kinases, including RAF kinases, Epidermal Growth Factor Receptor (EGFR), and Checkpoint Kinases (CHK1/2).

The RAF-MEK-ERK signaling pathway is a key cascade that transmits signals from cell surface receptors to the nucleus, promoting cell proliferation.[11][12] Mutations in BRAF are common in melanoma and other cancers.

Table 2: In Vitro Activity of Imidazole-Based RAF Kinase Inhibitors

Compound IDTargetCancer Cell LineGI50/IC50 Value (µM)Reference
20a CRAF-99% inhibition at 10 µM[3]
20c RAFA549 (Lung)Not specified, but superior to sorafenib[3]
20c RAFDLD-1 (Colorectal)Not specified, but superior to sorafenib[3]
20d CRAF-96% inhibition at 10 µM[3]
20d --GI50 = 2.24[3]
20d --GI50 = 0.86[3]
20e BRAFMelanomaIC50 = 0.24[3]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Its overexpression or mutation is associated with various cancers.[4]

Table 3: In Vitro Activity of Imidazole-Based EGFR Inhibitors

Compound IDTargetCancer Cell LineIC50 Value (µM)Reference
37 EGFRA549 (Lung)2.2[4]
38 EGFRA549 (Lung)2.8[4]
44 EGFRMCF-7 (Breast)6.30[4]
45 EGFRMCF-7 (Breast)5.96[4]
Compound 5 EGFR L858R/T790MNCI-H1975 (Lung)0.21

Checkpoint kinases 1 and 2 (CHK1/2) are key regulators of the DNA damage response, enforcing cell cycle arrest to allow for DNA repair.[3][13] Inhibiting these kinases can sensitize cancer cells to DNA-damaging agents.

Table 4: In Vitro Activity of Imidazole-Based CHK-1/2 Inhibitors

Compound IDTargetIC50 Value (nM)Reference
25 CHK-10.35[3]
26 CHK-10.50[3]
27 CHK-10.32[3]
28 CHK-22[3]
29 CHK-215[3]
Other Mechanisms and Diverse Anticancer Activity

Substituted imidazoles have demonstrated efficacy against a wide range of cancer cell lines through various other mechanisms, including topoisomerase inhibition and modulation of other signaling pathways.

Table 5: Diverse In Vitro Anticancer Activity of Substituted Imidazoles

Compound IDCancer Cell LineIC50 Value (µM)Reference
Kim-161 T24 (Urothelial)56.11[11]
Kim-111 T24 (Urothelial)67.29[11]
Compound 16 K-562 (Leukemia)5.66
Compound 1 MCF-7 (Breast)3.02
Compound 25 HeLa (Cervical)0.66
Compound 57 PC3 (Prostate)0.04
Compound 58 HepG2 (Hepatocellular)8.06
Compound 58 MCF-7 (Breast)5.52
5a MDA-MB-468 (Breast)45.82 (24h)[14][15]
5c MDA-MB-468 (Breast)43.46 (24h)[14][15]
5e' BT 474 (Breast)29.16 (24h)[14][15]
4k Caco-2 (Colorectal)4.67[16][17]
6e Caco-2 (Colorectal)5.22[16][17]
II15 HepG2 (Hepatocellular)0.50[18]
II23 MCF-7 (Breast)0.013[18]
II24 MCF-7 (Breast)0.010[18]
II40 A549 (Lung)14.36[18]
5g CaCo-2 (Colorectal)5.9[2]
5b HepG2 (Hepatocellular)2.2[2]

Key Signaling Pathways

Understanding the signaling pathways modulated by substituted imidazoles is crucial for rational drug design and development. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways targeted by these compounds.

RAF-MEK-ERK Signaling Pathway

This pathway is a central regulator of cell proliferation and is frequently hyperactivated in cancer. Imidazole-based RAF inhibitors block the cascade at the level of RAF kinases.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF Kinase (A-RAF, B-RAF, C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Translocates & Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Imidazole Substituted Imidazole (RAF Inhibitor) Imidazole->RAF Inhibits DNA_Damage_Response DNA_Damage DNA Damage ATM_ATR ATM / ATR (Sensor Kinasas) DNA_Damage->ATM_ATR Activates CHK1_CHK2 CHK1 / CHK2 ATM_ATR->CHK1_CHK2 Phosphorylates p53 p53 ATM_ATR->p53 Phosphorylates Cdc25 Cdc25 Phosphatases CHK1_CHK2->Cdc25 Inhibits CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CDKs Cyclin/CDK Complexes Cdc25->CDKs Activates Cdc25->CellCycleArrest Overcomes Arrest CDKs->CellCycleArrest Promotes Progression Imidazole Substituted Imidazole (CHK1/2 Inhibitor) Imidazole->CHK1_CHK2 Inhibits

References

The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Imidazole-2-thione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole-2-thione core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery and synthesis of novel imidazole-2-thione compounds, presenting key data, detailed experimental protocols, and visual representations of synthetic and mechanistic pathways to aid researchers in this dynamic field.

Introduction to Imidazole-2-thiones

Imidazole-2-thiones, also known as 2-mercaptoimidazoles, are five-membered heterocyclic compounds characterized by an imidazole ring with a thione group at the second position.[1][2] The unique electronic and structural features of this scaffold allow for a wide range of chemical modifications, leading to a vast library of derivatives.[1][3] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-HIV, and anti-inflammatory properties.[1][3][4][5] Their mechanism of action is often multifaceted, involving interactions with various biological targets such as enzymes and DNA.[4][6]

Synthetic Strategies for Imidazole-2-thione Scaffolds

The synthesis of imidazole-2-thione derivatives can be achieved through various synthetic routes, ranging from classical multi-step approaches to more efficient one-pot reactions. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

Multi-Step Synthesis from Acenaphthylene-1,2-dione

A prominent method for synthesizing a specific class of substituted imidazole-2-thiones involves a two-step process starting from acenaphthylene-1,2-dione.[4][6] This approach allows for the introduction of diverse substituents on the imidazole ring.

Experimental Protocol: Synthesis of 2-((3,5-disubstituted-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones [4]

  • Step 1: Synthesis of the Intermediate.

    • To a solution of acenaphthylene-1,2-dione (1 mmol) in ethanol (20 mL), add the appropriate thiosemicarbazide derivative (1 mmol).

    • Add a catalytic amount of triethylamine (2-3 drops).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature.

    • Filter the precipitated solid, wash with cold ethanol, and dry to obtain the intermediate product.

    • Characterize the product using IR, NMR, and mass spectrometry.

  • Step 2: Synthesis of the Final Product.

    • To a solution of the intermediate from Step 1 (1 mmol) in ethanol (20 mL), add the appropriate 2-bromo-1-substituted-ethan-1-one (1 mmol) and triethylamine (1.2 mmol).

    • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature.

    • Filter the resulting solid, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to afford the final product.[4]

The following diagram illustrates the general workflow for this synthetic approach.

G cluster_start Starting Materials start1 Acenaphthylene-1,2-dione intermediate Intermediate Product start1->intermediate + start2 Thiosemicarbazide Derivative start2->intermediate final_product Final Imidazole-2-thione Derivative intermediate->final_product + Triethylamine, Reflux reagent 2-bromo-1-substituted-ethan-1-one reagent->final_product

Synthetic Workflow for Imidazole-2-thiones.
One-Pot Synthesis of N-aminoimidazoline-2-thiones

A more streamlined approach involves a one-pot reaction of hydrazine, bromoketones, and potassium thiocyanate to yield N-substituted 1-amino-2,3-dihydro-1H-imidazole-2-thiones.[1] This method offers the advantage of procedural simplicity and good yields.

Biological Activities and Quantitative Data

Imidazole-2-thione derivatives have shown significant promise in various therapeutic areas, with anticancer activity being one of the most extensively studied.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of imidazole-2-thione compounds against a panel of human cancer cell lines.[4][6] The mechanism of their anticancer action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes in cancer progression like topoisomerase II.[4][6]

Compound IDMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)Reference
5b 1.5-fold more active than doxorubicin7.39717.063[4][6]
5h 3-fold more active than doxorubicin4.92943.45[4][6]
5 < 5< 5< 5[4][7]
4d Moderate ActivityModerate ActivityModerate Activity[4][7]
7b 8.80--[4]
7t 7.45--[4]
11c 29.2--[4]
11f 16.9--[4]
Proposed Mechanism of Anticancer Action

Certain imidazole-2-thione derivatives, particularly those linked to an acenaphthylenone moiety, are proposed to act as dual DNA intercalators and topoisomerase II inhibitors.[6][8] This dual mechanism contributes to their potent anticancer effects.

The proposed signaling pathway for apoptosis induction by these compounds is depicted below.

G compound Imidazole-2-thione Compound dna DNA Intercalation compound->dna topoII Topoisomerase II Inhibition compound->topoII dna_damage DNA Damage dna->dna_damage topoII->dna_damage apoptosis Apoptosis dna_damage->apoptosis A Seed Cancer Cells in 96-well Plate B Incubate for 24 hours A->B C Treat with Imidazole-2-thione Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570 nm G->H

References

Methodological & Application

Synthesis of 4,5-Dimethyl-1H-imidazole-2-thiol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4,5-Dimethyl-1H-imidazole-2-thiol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocol is based on established synthetic methodologies for related imidazole-2-thione derivatives.

Introduction

Imidazole-2-thiones and their tautomeric form, imidazole-2-thiols, are an important class of heterocyclic compounds. The 4,5-dimethyl substituted analog, this compound (also known as 2-Mercapto-4,5-dimethylimidazole), serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and N-heterocyclic carbene ligands. The synthesis of this compound is typically achieved through the condensation of an appropriate α-dicarbonyl compound with thiourea.

Data Presentation

Physicochemical data for the target compound, this compound, is summarized in the table below.

PropertyValueReference
CAS Number 1192-72-9[1]
Molecular Formula C₅H₈N₂S[1]
Molecular Weight 128.2 g/mol [1]
Appearance Off-white to pale yellow crystalline solid
Melting Point >300 °C (decomposes)
Solubility Soluble in hot ethanol, DMSO, and DMF

Experimental Protocol

This protocol describes the synthesis of this compound via the condensation of butane-2,3-dione with thiourea.

Materials and Reagents:

  • Butane-2,3-dione (Diacetyl)

  • Thiourea

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Activated charcoal

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Beakers and graduated cylinders

  • pH paper or pH meter

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butane-2,3-dione (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Acidification: To the stirred mixture, slowly add a catalytic amount of concentrated hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Neutralization and Isolation: Carefully neutralize the mixture with a solution of sodium hydroxide until a pH of 7-8 is reached. The precipitate is the crude product. Collect the solid by vacuum filtration using a Büchner funnel, and wash it with cold distilled water.

  • Purification: The crude product can be purified by recrystallization from hot ethanol. If the solution is colored, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot to remove the charcoal.

  • Drying: Allow the purified crystals to cool to room temperature and then collect them by vacuum filtration. Dry the final product in a desiccator or a vacuum oven.

  • Characterization: Characterize the purified this compound by determining its melting point and recording its spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow Start Starting Materials: Butane-2,3-dione Thiourea Reaction Reaction: - Ethanol - cat. HCl - Reflux (4-6h) Start->Reaction Condensation Workup Workup: - Cool to RT - Neutralize (NaOH) - Filter Reaction->Workup Isolation Purification Purification: - Recrystallize from Ethanol - (Activated Charcoal) Workup->Purification Purification Product Final Product: 4,5-Dimethyl-1H- imidazole-2-thiol Purification->Product Drying & Characterization

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for Corrosion Inhibition Studies Using Imidazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research did not yield specific studies on the application of 4,5-Dimethyl-1H-imidazole-2-thiol as a corrosion inhibitor. The following application notes and protocols are based on studies of a closely related and structurally similar compound, 4,5-Diphenyl-1H-imidazole-2-thiol (DIT) , and are intended to serve as a comprehensive guide for researchers. The principles and methodologies described are likely transferable to the study of this compound.

Application Notes: 4,5-Diphenyl-1H-imidazole-2-thiol (DIT) as a Corrosion Inhibitor

4,5-Diphenyl-1H-imidazole-2-thiol (DIT) has demonstrated significant potential as a corrosion inhibitor, particularly for C38 steel in acidic environments such as 1 M hydrochloric acid (HCl). Its efficacy stems from the presence of heteroatoms (nitrogen and sulfur) and aromatic rings in its molecular structure, which facilitate its adsorption onto the metal surface. This adsorption forms a protective film that impedes the corrosive process.

The inhibition efficiency of DIT is concentration-dependent, with higher concentrations generally providing greater protection. Studies have shown that DIT can achieve an inhibition efficiency of up to 92.74% at a concentration of 10⁻² M.[1][2] The adsorption of DIT on the steel surface has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal.[1][2]

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been instrumental in characterizing the inhibitive properties of DIT. Polarization studies suggest that DIT acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. EIS measurements typically show an increase in charge transfer resistance and a decrease in double-layer capacitance in the presence of the inhibitor, further confirming the formation of a protective layer.

Quantitative Data Summary

The following table summarizes the key quantitative data from corrosion inhibition studies of 4,5-Diphenyl-1H-imidazole-2-thiol (DIT) on C38 steel in 1 M HCl.

Inhibitor Concentration (M)Corrosion Current Density (Icorr) (μA/cm²)Inhibition Efficiency (IE%)Charge Transfer Resistance (Rt) (Ω·cm²)Double Layer Capacitance (Cdl) (μF/cm²)
Blank (0)510-45.4125.3
10⁻⁶17865.1110.280.1
10⁻⁵12575.5180.565.2
10⁻⁴8583.3290.850.4
10⁻³5589.2410.140.7
10⁻²3792.7501.935.2

Data compiled from studies on 4,5-Diphenyl-1H-imidazole-2-thiol.

Experimental Protocols

Detailed methodologies for key experiments in corrosion inhibition studies are provided below.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

Materials:

  • Metal coupons (e.g., C38 steel) of known dimensions

  • Abrasive papers of various grades (e.g., 180, 320, 800, 1200)

  • Degreasing solvent (e.g., ethanol, acetone)

  • Desiccator

  • Corrosive medium (e.g., 1 M HCl) with and without the inhibitor at various concentrations

  • Thermostatic water bath

  • Analytical balance (±0.1 mg)

Protocol:

  • Mechanically polish the metal coupons with successively finer grades of abrasive paper.

  • Wash the coupons thoroughly with distilled water, degrease with the chosen solvent, and dry.

  • Weigh the prepared coupons accurately using an analytical balance (W₁).

  • Immerse the coupons in the corrosive solution (with and without inhibitor) for a specified period (e.g., 6 hours) at a constant temperature (e.g., 298 K).

  • After the immersion period, retrieve the coupons, and carefully remove the corrosion products by washing with a suitable cleaning solution (e.g., a solution containing HCl and hexamine), followed by rinsing with distilled water and drying.

  • Weigh the cleaned and dried coupons again (W₂).

  • Calculate the weight loss (ΔW = W₁ - W₂) and the corrosion rate (CR) using the formula: CR (mg·cm⁻²·h⁻¹) = ΔW / (A × t) where A is the surface area of the coupon and t is the immersion time.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: metal specimen; reference electrode: e.g., Saturated Calomel Electrode (SCE); counter electrode: e.g., platinum wire)

  • Corrosive medium with and without the inhibitor

Protocol:

  • Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed.

  • Polish the exposed surface of the working electrode as described for weight loss measurements.

  • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.

  • Allow the system to stabilize for a certain period (e.g., 30 minutes) to reach a steady open-circuit potential (OCP).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Extrapolate the linear Tafel regions of the cathodic and anodic branches of the polarization curve to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ is the corrosion current density in the absence of the inhibitor and Icorrᵢ is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell

  • Corrosive medium with and without the inhibitor

Protocol:

  • Set up the electrochemical cell as described for the PDP measurements.

  • Allow the system to stabilize at the OCP.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system at each frequency.

  • Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plot (impedance and phase angle vs. frequency).

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rt) and the double-layer capacitance (Cdl). An increase in Rt and a decrease in Cdl indicate effective inhibition.

  • Calculate the inhibition efficiency (IE%) from the Rt values using the formula: IE% = [(Rtᵢ - Rt₀) / Rtᵢ] × 100 where Rt₀ is the charge transfer resistance in the absence of the inhibitor and Rtᵢ is the charge transfer resistance in the presence of the inhibitor.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_analysis Data Analysis & Interpretation prep_metal Metal Coupon Preparation & Polishing weight_loss Weight Loss Measurements prep_metal->weight_loss pdp Potentiodynamic Polarization (PDP) prep_metal->pdp eis Electrochemical Impedance Spectroscopy (EIS) prep_metal->eis prep_solution Inhibitor Solution Preparation prep_solution->weight_loss prep_solution->pdp prep_solution->eis calc_ie Calculation of Inhibition Efficiency weight_loss->calc_ie pdp->calc_ie eis->calc_ie adsorption Adsorption Isotherm Analysis calc_ie->adsorption mechanism Inhibition Mechanism Determination adsorption->mechanism

Caption: Experimental workflow for corrosion inhibition studies.

inhibition_mechanism cluster_process Adsorption Process cluster_outcome Corrosion Inhibition inhibitor 4,5-Disubstituted-1H- imidazole-2-thiol (in corrosive solution) adsorption Adsorption of Inhibitor on Metal Surface inhibitor->adsorption metal Metal Surface (e.g., Steel) metal->adsorption film Formation of a Protective Inhibitor Film adsorption->film block_anodic Blocks Anodic Sites (Metal Dissolution) film->block_anodic block_cathodic Blocks Cathodic Sites (Hydrogen Evolution) film->block_cathodic reduced_corrosion Reduced Corrosion Rate block_anodic->reduced_corrosion block_cathodic->reduced_corrosion

Caption: Logical relationship of corrosion inhibition by imidazole-2-thiol derivatives.

References

Application Notes and Protocols for Testing the Antibacterial Activity of Imidazole Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Imidazole thiols have emerged as a promising class of heterocyclic compounds, demonstrating significant potential as antibacterial agents.[1][2] Their mechanism of action often involves interference with essential bacterial enzymes or cellular processes. This document provides a comprehensive set of protocols for evaluating the in vitro antibacterial activity of newly synthesized imidazole thiol derivatives, ensuring standardized and reproducible results. The most frequently used bacterial strains for assessing the activity of these compounds are Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1]

Overall Experimental Workflow

The evaluation of a novel imidazole thiol compound follows a systematic progression from initial screening to more detailed characterization of its antimicrobial effects. The workflow begins with determining the minimum concentration required to inhibit bacterial growth (MIC), followed by assessing the concentration needed to kill the bacteria (MBC). A disk diffusion assay offers a qualitative measure of activity, while a time-kill kinetics study provides insights into the rate and nature of the antibacterial action (bacteriostatic vs. bactericidal).

G cluster_prep Preparation cluster_primary Primary Assays cluster_secondary Secondary Assays cluster_analysis Data Analysis Compound Imidazole Thiol Compound Synthesis MIC Minimum Inhibitory Concentration (MIC) Assay Compound->MIC Disk Disk Diffusion Assay Compound->Disk Bact_Prep Bacterial Inoculum Preparation (0.5 McFarland) Bact_Prep->MIC Bact_Prep->Disk TimeKill Time-Kill Kinetics Assay Bact_Prep->TimeKill MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Inform starting concentration MIC->TimeKill Set test concentrations (e.g., 1x, 2x, 4x MIC) Analysis Data Interpretation & Comparison Disk->Analysis MBC->Analysis TimeKill->Analysis

Caption: High-level workflow for antibacterial activity testing.

Data Presentation

Quantitative results from the assays should be compiled into clear, structured tables to facilitate comparison between different imidazole thiol derivatives and standard antibiotics.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (µg/mL)

Compound ID S. aureus (ATCC 29213) MIC S. aureus (ATCC 29213) MBC E. coli (ATCC 25922) MIC E. coli (ATCC 25922) MBC Ciprofloxacin MIC
ImidazoleThiol-01 8 16 32 64 0.25
ImidazoleThiol-02 4 8 16 32 0.015
ImidazoleThiol-03 16 >128 64 >128 0.25

| Control (DMSO) | >128 | >128 | >128 | >128 | - |

Table 2: Disk Diffusion Assay Results (Zone of Inhibition in mm)

Compound ID S. aureus (ATCC 29213) E. coli (ATCC 25922) Ciprofloxacin (5 µg disk)
ImidazoleThiol-01 18 14 32
ImidazoleThiol-02 22 17 35
ImidazoleThiol-03 12 9 32

| Control (DMSO) | 6 (no zone) | 6 (no zone) | - |

Experimental Protocols

Adherence to standardized protocols is crucial for accurate and reproducible results. The following methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Preparation of Bacterial Inoculum

A standardized bacterial inoculum is required for all susceptibility tests to ensure consistent results.

  • Materials: Test bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922), Tryptic Soy Agar (TSA) plates, sterile saline (0.85%), sterile cotton swabs, densitometer or 0.5 McFarland turbidity standard.

  • Protocol:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.[5]

    • Suspend the colonies in sterile saline.

    • Vortex the suspension to ensure homogeneity.

    • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[6] Use a densitometer for accuracy or compare visually against the standard.

    • This standardized suspension must be used within 15 minutes of preparation.[6][7]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6] The broth microdilution method is a widely used technique.[6][8]

  • Materials: 96-well sterile microtiter plates, multichannel pipette, Cation-Adjusted Mueller-Hinton Broth (CAMHB), imidazole thiol stock solution (dissolved in a suitable solvent like DMSO), standardized bacterial inoculum.

  • Protocol:

    • Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.[9]

    • Add 100 µL of the imidazole thiol stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to column 10.[6][9] Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (inoculum and broth, no compound), and column 12 as the sterility control (broth only).[9]

    • Dilute the standardized bacterial suspension (from step 1) in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]

G cluster_mic MIC/MBC Conceptual Diagram MIC_Wells Serial Dilution in 96-Well Plate (Decreasing Compound Concentration) Incubate Inoculate with Bacteria & Incubate 16-20h MIC_Wells->Incubate Observe Observe for Turbidity (Growth) Incubate->Observe MIC_Result MIC = Lowest concentration with no visible growth Observe->MIC_Result Plate_MIC Plate aliquots from clear wells onto agar plates Observe->Plate_MIC Subculture from non-turbid wells Incubate_Agar Incubate Agar Plates 18-24h Plate_MIC->Incubate_Agar MBC_Result MBC = Lowest concentration with ≥99.9% killing Incubate_Agar->MBC_Result

Caption: Conceptual flow from MIC determination to MBC plating.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of a particular bacterium.[10][11] It is determined after an MIC test has been completed.[12]

  • Materials: Agar plates (e.g., TSA), micropipette, spreader.

  • Protocol:

    • Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[10]

    • Mix the contents of each selected well thoroughly.

    • Aspirate a 10-100 µL aliquot from each of these wells and plate it onto a fresh, antibiotic-free agar plate.

    • Incubate the agar plates at 37°C for 18-24 hours.[13]

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10][13][14]

Disk Diffusion (Kirby-Bauer) Assay

This test qualitatively assesses the susceptibility of bacteria to an antimicrobial agent.[15][16] An antimicrobial-impregnated paper disk is placed on an agar plate inoculated with the test organism, creating a zone of inhibition where bacterial growth is prevented.[7][15]

  • Materials: Mueller-Hinton Agar (MHA) plates, sterile 6-mm paper disks, imidazole thiol solution, sterile forceps, standardized bacterial inoculum, sterile cotton swabs, ruler or calipers.[7]

  • Protocol:

    • Using a sterile cotton swab, inoculate the entire surface of a MHA plate with the standardized bacterial suspension to create a uniform lawn.[16] This is often done by swabbing the plate in three directions, rotating the plate approximately 60 degrees between each application.[17]

    • Allow the plate to dry for 5-15 minutes.

    • Impregnate sterile paper disks with a known concentration of the imidazole thiol solution.

    • Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact.[16] Disks should be spaced at least 24 mm apart.[16]

    • Invert the plates and incubate at 35°C ± 1°C for 18-24 hours.[7]

    • After incubation, measure the diameter of the zone of inhibition (where no growth occurs) in millimeters (mm).[7]

Time-Kill Kinetics Assay

This assay determines the rate of bactericidal or bacteriostatic activity of an antimicrobial agent over time.[5][14] It provides a dynamic picture of the antimicrobial effect.

  • Materials: Sterile flasks or tubes, CAMHB, imidazole thiol stock solution, standardized bacterial inoculum, spectrophotometer, agar plates for colony counting.

  • Protocol:

    • Prepare flasks containing CAMHB with the imidazole thiol at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.

    • Inoculate each flask with the standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.

    • Incubate all flasks at 37°C in a shaking incubator.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[14]

    • Perform serial 10-fold dilutions of each aliquot in sterile saline.[5]

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.[5]

    • Incubate the plates at 37°C for 18-24 hours, then count the colonies to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14] A bacteriostatic effect is observed when there is little change in the bacterial count over time compared to the initial inoculum.[14]

References

Application Notes and Protocols: Developing Enzyme Inhibition Assays for Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of many clinically important drugs.[1] Their ability to interact with a wide range of biological targets, particularly enzymes, makes them attractive scaffolds for the development of novel therapeutic agents.[1][2] This document provides detailed application notes and protocols for developing robust and reliable enzyme inhibition assays for imidazole-based compounds. It addresses common challenges associated with these compounds and offers strategies for obtaining accurate and reproducible data.

Challenges in Assaying Imidazole-Based Compounds

The unique physicochemical properties of the imidazole ring can present several challenges in enzyme assays. Awareness of these potential issues is crucial for successful assay development and data interpretation.

  • Compound Precipitation: Imidazole-containing compounds, especially those with high lipophilicity, may have limited aqueous solubility, leading to precipitation in assay buffers and inconsistent results.[3]

  • Compound Aggregation: Some imidazole derivatives can form aggregates in solution, which may cause non-specific enzyme inhibition, leading to false-positive results.[3]

  • Assay Interference: The imidazole moiety itself can interfere with assay readouts. This includes fluorescence quenching or enhancement, absorbance interference, or inhibition of reporter enzymes like luciferase.[3] It's essential to run controls with the test compound in the assay buffer without the enzyme to check for such interference.[3]

  • Metal Chelation: The nitrogen atoms in the imidazole ring can chelate metal ions that are essential for the activity of metalloenzymes.[3] This can lead to apparent inhibition that is not due to direct binding to the enzyme's active site.

  • Compound Instability: The imidazole ring can be susceptible to degradation under certain pH and temperature conditions, which can affect its activity over the course of an experiment.[3]

  • pH and Ionic Strength Effects: Imidazole is basic and can alter the pH of poorly buffered solutions.[4] Changes in ionic strength due to high concentrations of the compound can also affect enzyme activity.[4]

Data Presentation: Inhibitory Activity of Imidazole Derivatives

The following table summarizes hypothetical quantitative data for a series of imidazole-based compounds tested against a target enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.[5]

Compound IDStructureTarget EnzymeIC50 (µM)Assay Method
IMD-0012-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazoleKinase A0.15Luminescence-based
IMD-0021-benzyl-2-(methylthio)-1H-imidazoleProtease B1.2Fluorescence-based
IMD-0034-(4-fluorophenyl)-1H-imidazolePhosphatase C5.8Colorimetric
IMD-0042-nitro-1H-imidazoleMetalloenzyme D12.3Spectrophotometric
IMD-0054,5-dicyano-2-(trifluoromethyl)-1H-imidazoleKinase A0.08Luminescence-based

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to include appropriate controls in all experiments, including a positive control inhibitor, a negative control (vehicle, typically DMSO), and controls for compound interference with the assay signal.[3]

Protocol 1: Assessing Imidazole Compound Stability in Assay Buffer

Objective: To determine the stability of an imidazole compound in the assay buffer over the time course of the experiment.[3]

Methodology:

  • Prepare a solution of the imidazole compound in the final assay buffer at the highest concentration to be tested.

  • Incubate the solution under the same conditions as the enzyme assay (e.g., temperature, light exposure).

  • Collect aliquots at various time points (e.g., 0, 1, 2, and 4 hours).

  • Immediately quench any potential degradation by adding a suitable organic solvent like acetonitrile.

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining at each time point.[3]

Protocol 2: General Spectrophotometric Enzyme Inhibition Assay

Objective: To determine the IC50 value of an imidazole-based inhibitor using an absorbance-based assay where the product of the enzymatic reaction is colored.

Methodology:

  • Prepare a stock solution of the imidazole compound in 100% DMSO.

  • Create a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • In a 96-well clear, flat-bottom plate, add 10 µL of the diluted compound solutions.

  • Add 170 µL of the enzyme solution in assay buffer to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the reaction by adding 20 µL of the substrate solution.

  • Measure the absorbance at the appropriate wavelength at multiple time points using a microplate reader to determine the initial reaction rate (V₀).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.[6]

Protocol 3: General Fluorometric Enzyme Inhibition Assay

Objective: To determine the IC50 value of an imidazole-based inhibitor using a fluorescence-based assay.

Methodology:

  • Follow steps 1 and 2 from the spectrophotometric assay protocol.

  • In a 96-well black plate (clear bottom optional), add 10 µL of the diluted compound solutions.

  • Add 170 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.[7]

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time to determine the initial reaction rate.

  • Perform data analysis as described in steps 7 and 8 of the spectrophotometric assay protocol.

Protocol 4: General Luminescence-based Kinase Inhibition Assay

Objective: To determine the IC50 value of an imidazole-based inhibitor against a protein kinase using a luminescence-based assay that measures ATP consumption.

Methodology:

  • Follow steps 1 and 2 from the spectrophotometric assay protocol.

  • In a 96-well solid white plate, add 5 µL of the diluted compound solutions.

  • Add 10 µL of the kinase and substrate/peptide mixture to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the plate at 30°C for 60 minutes.[7]

  • After incubation, add 25 µL of a kinase detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value as described previously.[7]

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 cluster_1 Signal Signal Receptor Receptor Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A Downstream_Protein Downstream Protein Kinase_A->Downstream_Protein P Cellular_Response Cellular_Response Downstream_Protein->Cellular_Response Imidazole_Inhibitor Imidazole Inhibitor (IMD-001) Imidazole_Inhibitor->Kinase_A

Caption: Inhibition of a kinase signaling pathway by an imidazole-based compound.

Experimental Workflow Diagram

cluster_prep Assay Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Dilution Prepare Imidazole Compound Dilutions Plate_Setup Add Compound Compound_Dilution->Plate_Setup Enzyme_Prep Prepare Enzyme Solution Pre_incubation Add Enzyme & Pre-incubate Enzyme_Prep->Pre_incubation Substrate_Prep Prepare Substrate Solution Reaction_Start Add Substrate & Initiate Reaction Substrate_Prep->Reaction_Start Plate_Setup->Pre_incubation Pre_incubation->Reaction_Start Detection Measure Signal (Abs, Fluor, Lum) Reaction_Start->Detection Calc_Inhibition Calculate % Inhibition Detection->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

Troubleshooting Logic Diagram

Start High Variability or No Inhibition Check_Solubility Is Compound Soluble in Assay Buffer? Start->Check_Solubility Check_Aggregation Is Compound an Aggregator? Start->Check_Aggregation Check_Interference Does Compound Interfere with Assay Signal? Start->Check_Interference Check_Chelation Is the Enzyme a Metalloenzyme? Start->Check_Chelation Solubility_Solution Modify formulation (e.g., adjust DMSO %) or filter sample. Check_Solubility->Solubility_Solution No Aggregation_Solution Perform detergent counter-screen (e.g., Triton X-100). Check_Aggregation->Aggregation_Solution Yes Interference_Solution Run compound-only control. Use orthogonal assay. Check_Interference->Interference_Solution Yes Chelation_Solution Perform metal-ion competition experiment. Check_Chelation->Chelation_Solution Yes

Caption: Troubleshooting guide for common issues with imidazole compounds.

References

Application Note: Purification of 4,5-Dimethyl-1H-imidazole-2-thiol via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Dimethyl-1H-imidazole-2-thiol, also known as 2-Mercapto-4,5-dimethylimidazole, is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] The synthesis of such molecules often yields a crude product containing unreacted starting materials, by-products, and other impurities.[2] Therefore, a robust purification step is critical to obtain the compound at the desired purity for subsequent analysis and application. Column chromatography is a fundamental and widely used technique for the purification of organic compounds, relying on the differential partitioning of mixture components between a stationary phase and a mobile phase.[2] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

The purification of this compound by column chromatography is based on the principle of normal-phase chromatography.[3] In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[3][4] this compound is a polar molecule due to the presence of the imidazole ring and the thiol group. When a mixture is passed through the column, compounds with higher polarity will have a stronger affinity for the polar silica gel and will therefore move down the column more slowly.[2][3] Less polar impurities will travel faster through the column.[2] By gradually increasing the polarity of the mobile phase (gradient elution), the bound compounds can be selectively eluted, allowing for the separation of the desired product from impurities.

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound. The optimal mobile phase composition should be determined by preliminary Thin-Layer Chromatography (TLC) analysis.

1. Materials and Reagents

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Mobile Phase Solvents:

    • Non-polar solvent: Hexane or Chloroform

    • Polar solvent: Ethyl acetate or Ethanol

  • Crude Sample: Synthesized this compound

  • Apparatus:

    • Glass chromatography column

    • Cotton wool or fritted disc

    • Sand (acid-washed)

    • Separatory funnel or pump for solvent delivery

    • Fraction collection tubes (test tubes or flasks)

    • TLC plates, chamber, and UV lamp

    • Rotary evaporator

2. Column Preparation (Slurry Method)

  • Place a small plug of cotton wool at the bottom of the column to prevent the stationary phase from washing out. Add a thin layer of sand on top of the cotton wool.[2]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% chloroform or a high hexane/ethyl acetate ratio).[2]

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.[2]

  • Allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.

  • Add a thin layer of sand on top of the silica bed to protect it from disturbance during sample loading.[2]

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.

3. Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, ideally the mobile phase or a solvent in which the compound is highly soluble.[2]

  • Alternatively, for less soluble compounds, create a dry-loading cartridge. Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness.

  • Carefully apply the dissolved sample or the dry-loaded silica gel to the top of the column.[2]

  • Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand layer.[2]

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Begin elution with a low polarity mobile phase (e.g., Chloroform:Ethanol 95:5 or Hexane:Ethyl Acetate 80:20).

  • Gradually increase the polarity of the mobile phase (gradient elution). This can be done in a stepwise manner (e.g., changing the solvent mixture every 100 mL) or with a continuous gradient.

  • Start collecting the eluent in fractions of a predetermined volume.[2]

  • Monitor the separation by performing TLC analysis on the collected fractions.[2] Spot the fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp.

  • Fractions containing the pure compound (as determined by a single spot on the TLC plate at the expected Rf value) should be pooled together.[2]

5. Product Recovery

  • Combine the pure fractions into a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator to yield the purified this compound.[2]

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, melting point, HPLC). The melting point of this compound is reported to be 268-270 °C.

Data Presentation

The following table summarizes the recommended parameters for the column chromatography purification of this compound.

ParameterRecommended SpecificationNotes
Stationary Phase Silica Gel (60-120 mesh)A smaller particle size (e.g., 230-400 mesh) can be used for higher resolution (flash chromatography).
Column Dimensions Dependent on sample size (e.g., 2 cm diameter x 30 cm length for 1g sample)The ratio of stationary phase to crude sample should be approximately 30:1 to 100:1 by weight.
Mobile Phase System Chloroform:Ethanol or Hexane:Ethyl AcetateThe optimal ratio should be determined by preliminary TLC analysis.
Elution Mode Gradient ElutionStart with a low concentration of the polar solvent (e.g., 2-5% Ethanol) and gradually increase.
Sample Preparation Dissolution in minimal mobile phase or dry loadingDry loading is preferred for samples with limited solubility in the initial mobile phase.
Detection Method Thin-Layer Chromatography (TLC) with UV visualizationUsed to monitor fractions for the presence of the pure product.
Hypothetical Yield 70-90%Dependent on the purity of the crude material and the efficiency of the separation.
Hypothetical Purity >95%Purity should be confirmed by analytical methods such as NMR or HPLC.

Mandatory Visualizations

The following diagram illustrates the general workflow for the column chromatography purification process.

G Experimental Workflow for Column Chromatography Purification cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Recovery prep_slurry Prepare Silica Gel Slurry pack_col Pack Column prep_slurry->pack_col equil_col Equilibrate Column pack_col->equil_col load_sample Load Sample onto Column equil_col->load_sample prep_sample Prepare Crude Sample (Dissolve or Dry Load) elute Elute with Mobile Phase Gradient load_sample->elute collect Collect Fractions elute->collect analyze_tlc Analyze Fractions by TLC collect->analyze_tlc pool Combine Pure Fractions analyze_tlc->pool evap Evaporate Solvent pool->evap pure_prod Pure 4,5-Dimethyl-1H- imidazole-2-thiol evap->pure_prod

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Purification of 2-Mercapto-4,5-dimethylimidazole via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-4,5-dimethylimidazole is a substituted imidazole derivative of interest in medicinal chemistry and materials science. As with many synthesized organic compounds, the crude product often contains impurities from starting materials, byproducts, and side reactions. Recrystallization is a robust and widely used technique for the purification of solid compounds, offering an effective method to enhance the purity of 2-mercapto-4,5-dimethylimidazole. This document provides a detailed protocol for the recrystallization of this compound, including a discussion of solvent selection, a step-by-step procedure, and expected outcomes.

The primary synthesis route to similar 2-mercaptoimidazole compounds involves the cyclization of a diamine precursor with a thiocarbonyl source. Potential impurities may therefore include unreacted diamines, thiourea derivatives, or other reaction byproducts. The recrystallization process described herein is designed to effectively remove these impurities.

Data Presentation

ParameterCrude ProductRecrystallized Product
Appearance Off-white to yellowish powderWhite crystalline solid
Purity (by HPLC) ~95%>99%
Yield N/A85-95%
Melting Point Broad rangeSharp, defined range

Experimental Protocols

This section details the recommended methodology for the laboratory-scale recrystallization of 2-mercapto-4,5-dimethylimidazole.

Materials and Equipment
  • Crude 2-mercapto-4,5-dimethylimidazole

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and weighing balance

  • Glassware for solvent preparation

Solvent System Selection

Based on the solubility profiles of analogous compounds like 2-mercapto-4(or 5)-methyl benzimidazole, which is soluble in ethanol and acetone but insoluble in water, an ethanol-water solvent system is proposed. In this system, 2-mercapto-4,5-dimethylimidazole is expected to be soluble in hot ethanol and insoluble in cold water. This differential solubility is the basis for the purification.

Recrystallization Procedure
  • Dissolution:

    • Place the crude 2-mercapto-4,5-dimethylimidazole into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of 95% ethanol to the flask, just enough to wet the solid.

    • Gently heat the mixture on a hot plate with continuous stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-warmed funnel and receiving flask.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, induce further crystallization by slowly adding deionized water dropwise until the solution becomes slightly turbid.

    • To complete the crystallization process, place the flask in an ice-water bath for at least 30 minutes.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of cold 50:50 ethanol-water solution to remove any remaining soluble impurities.

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Drying:

    • Transfer the crystalline product to a watch glass or drying dish.

    • Dry the crystals thoroughly in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.

Visualization of the Recrystallization Workflow

The following diagram illustrates the logical steps of the recrystallization protocol.

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in Hot Ethanol start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution impurities Impurities in Mother Liquor hot_filtration->impurities Insoluble Impurities induce_crystallization Induce Crystallization (Add Water) cool->induce_crystallization ice_bath Cool in Ice Bath induce_crystallization->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Ethanol/Water filter->wash filter->impurities dry Dry under Vacuum wash->dry end_product End: Purified Product dry->end_product

Caption: Recrystallization Workflow Diagram.

Conclusion

The described recrystallization method provides a straightforward and effective means for the purification of 2-mercapto-4,5-dimethylimidazole. By utilizing an ethanol-water solvent system, this protocol allows for the selective crystallization of the desired product, leaving impurities behind in the mother liquor. The resulting high-purity crystalline solid is suitable for use in demanding applications such as pharmaceutical research and development. Researchers and scientists can adapt this general protocol to suit their specific scale and purity requirements.

Application Notes and Protocols for the In Vivo Formulation of 4,5-Dimethyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific solubility and stability data for 4,5-Dimethyl-1H-imidazole-2-thiol are not extensively available in public literature. The following protocols and formulations are based on the known physicochemical properties of the compound, general principles for the formulation of poorly water-soluble small molecules, and a hypothesized therapeutic context. Researchers must perform the outlined pre-formulation studies to determine the optimal formulation for their specific in vivo model.

Pre-formulation Studies

Prior to developing a formulation for in vivo studies, it is critical to determine the fundamental physicochemical properties of this compound.

1.1. Physicochemical Properties Summary

PropertyValueSource
Molecular FormulaC₅H₈N₂S
Molecular Weight128.2 g/mol
AppearancePowder-
Melting Point268-270 °C-
IUPAC Name4,5-dimethyl-1,3-dihydro-2H-imidazole-2-thione-

1.2. Solubility Assessment Protocol (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC with UV detector or other suitable analytical method

  • Solvents: Purified water, Phosphate-Buffered Saline (PBS) at pH 5.0, 7.4, and 9.0, Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400), Dimethyl sulfoxide (DMSO).

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. An excess is confirmed by the presence of undissolved solid.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for analysis.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

Data Presentation:

Table 1: Illustrative Solubility Data for this compound

SolventTemperature (°C)Illustrative Solubility (mg/mL)
Purified Water25< 0.1
PBS (pH 5.0)37< 0.1
PBS (pH 7.4)370.1 - 0.5
PBS (pH 9.0)370.5 - 1.0
Ethanol255 - 10
Propylene Glycol2510 - 20
PEG 4002520 - 50
DMSO25> 100

1.3. Stability Assessment Protocol

This protocol is designed to evaluate the stability of this compound under various stress conditions, following ICH Q1A(R2) guidelines.[1][2]

Materials:

  • This compound (solid and in solution)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • pH meter

  • Aqueous buffers (pH 4, 7, 9)

  • HPLC with UV detector

Procedure:

  • Forced Degradation Study:

    • Acid/Base Hydrolysis: Dissolve the compound in 0.1 N HCl and 0.1 N NaOH and monitor for degradation over time at room temperature and elevated temperature (e.g., 60°C).

    • Oxidation: Treat a solution of the compound with 3% hydrogen peroxide and monitor for degradation.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.[3]

  • ICH Stability Study:

    • Store samples of the solid compound and a representative formulation under long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.[4]

    • Pull samples at specified time points (e.g., 0, 1, 3, 6, 12 months) and analyze for purity, potency, and degradation products using a validated stability-indicating HPLC method.

Data Presentation:

Table 2: Illustrative Stability Data for this compound (Solid State) after 3 Months

ConditionAppearancePurity (%) by HPLCDegradation Products (%)
25°C / 60% RHNo change99.8< 0.2
40°C / 75% RHNo change99.50.5
PhotostabilitySlight discoloration98.02.0

Formulation for Oral In Vivo Studies

Assuming this compound is a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), a formulation strategy to enhance solubility and bioavailability is required.[5] An oral suspension is a common and practical approach for preclinical rodent studies.[6]

2.1. Recommended Formulation: Oral Suspension

An aqueous suspension using a suspending agent and a wetting agent is recommended. This approach is suitable for water-insoluble compounds and allows for uniform dosing.

Table 3: Example Oral Suspension Formulation

ComponentFunctionConcentration (% w/v)Example Supplier
This compoundActive Pharmaceutical Ingredient (API)0.1 - 1.0 (dose-dependent)-
Carboxymethylcellulose Sodium (Na-CMC)Suspending Agent0.5Sigma-Aldrich
Tween® 80Wetting Agent/Surfactant0.1Sigma-Aldrich
Purified WaterVehicleq.s. to 100%-

2.2. Protocol for Preparation of Oral Suspension (10 mL at 5 mg/mL)

Materials:

  • This compound (50 mg)

  • Na-CMC (50 mg)

  • Tween® 80 (10 mg)

  • Purified Water (approx. 10 mL)

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • 15 mL conical tube or vial

Procedure:

  • Vehicle Preparation:

    • Add approximately 9 mL of purified water to a beaker with a magnetic stir bar.

    • Slowly add 50 mg of Na-CMC to the water while stirring to create a vortex. Continue stirring until a clear, viscous solution is formed.

    • Add 10 mg of Tween® 80 to the Na-CMC solution and stir until fully dissolved.

  • API Incorporation:

    • Weigh 50 mg of this compound. If necessary, gently grind to a fine powder using a mortar and pestle to improve dispersion.

    • Create a paste by adding a small amount of the vehicle to the API powder and triturating in the mortar.

    • Gradually add the remaining vehicle to the paste while stirring continuously.

  • Final Formulation:

    • Transfer the suspension to a 15 mL conical tube.

    • Rinse the mortar and pestle with a small amount of purified water and add it to the tube to ensure complete transfer of the API.

    • Adjust the final volume to 10 mL with purified water.

    • Stir the final suspension for at least 30 minutes. Store at 2-8°C and protect from light. Shake well before each use.

In Vivo Efficacy Study Protocol (Hypothetical)

This protocol describes a hypothetical in vivo study to evaluate the efficacy of this compound in a prostate cancer xenograft mouse model, based on the potential link to "Thio-2" which has been shown to inhibit key signaling pathways in castration-resistant prostate cancer.[7]

3.1. Animal Model and Cell Line

  • Animal: Male athymic nude mice (6-8 weeks old).

  • Cell Line: Human castration-resistant prostate cancer cell line (e.g., PC-3).[8][9]

  • Tumor Implantation: Subcutaneously inject 2 x 10⁶ PC-3 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

3.2. Experimental Design

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Tumor volume (mm³) = (length x width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Vehicle Control (0.5% Na-CMC + 0.1% Tween® 80 in water)

    • This compound (Low Dose, e.g., 25 mg/kg)

    • This compound (High Dose, e.g., 50 mg/kg)

    • Positive Control (e.g., Enzalutamide, 10 mg/kg)

  • Administration: Administer treatments daily via oral gavage for 21 days.

  • Endpoints:

    • Primary: Tumor growth inhibition.

    • Secondary: Body weight (as a measure of toxicity), final tumor weight, and analysis of biomarkers from tumor tissue (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, and markers of the Androgen Receptor signaling pathway).

3.3. Study Procedures

  • Dosing: Administer the assigned treatment to each mouse daily. Monitor for any signs of toxicity.

  • Measurements: Record tumor volume and body weight twice weekly.

  • Termination: At the end of the 21-day treatment period, euthanize the mice.

  • Sample Collection: Collect terminal blood samples for pharmacokinetic analysis (optional). Excise tumors, weigh them, and divide them for histology (formalin-fixed) and molecular analysis (snap-frozen in liquid nitrogen).

Visualizations (Graphviz DOT Language)

4.1. Hypothetical Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus androgen Androgen (e.g., DHT) ar Androgen Receptor (AR) androgen->ar Binds ar_complex AR-Androgen Complex ar->ar_complex hsp HSP90 hsp->ar Stabilizes dimerization Dimerization ar_complex->dimerization translocation Nuclear Translocation dimerization->translocation are Androgen Response Element (ARE) translocation->are Binds to transcription Gene Transcription are->transcription proliferation Cell Proliferation & Survival transcription->proliferation compound This compound compound->ar Inhibits Binding/Activity

Caption: Hypothetical Androgen Receptor signaling pathway inhibition.

4.2. Experimental Workflow: Formulation Preparation

G start Start weigh_api Weigh API & Excipients (Na-CMC, Tween 80) start->weigh_api prep_vehicle Prepare Vehicle: Dissolve Na-CMC & Tween 80 in Purified Water start->prep_vehicle triturate Triturate API with a portion of vehicle to form a paste weigh_api->triturate prep_vehicle->triturate mix Gradually mix paste with remaining vehicle triturate->mix qs QS to final volume with Purified Water mix->qs stir Stir for 30 minutes qs->stir store Store at 2-8°C, protect from light stir->store end End: Oral Suspension store->end

Caption: Workflow for oral suspension preparation.

4.3. Experimental Workflow: In Vivo Efficacy Study

G start Start implant Implant PC-3 cells subcutaneously in nude mice start->implant monitor_growth Monitor tumor growth implant->monitor_growth randomize Randomize mice when tumors reach ~150 mm³ monitor_growth->randomize treat Daily oral gavage (21 days) randomize->treat monitor_bw_vol Monitor body weight & tumor volume 2x/week treat->monitor_bw_vol euthanize Euthanize at Day 21 treat->euthanize After 21 days monitor_bw_vol->treat Repeat collect Collect tumors & tissues for analysis euthanize->collect analyze Analyze data: Tumor growth inhibition, Biomarkers collect->analyze end End analyze->end

References

Application of 4,5-Dimethyl-1H-imidazole-2-thiol in Agricultural Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the specific applications of 4,5-Dimethyl-1H-imidazole-2-thiol in agriculture is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related compounds, such as imidazole-2-thiols, benzimidazoles, and dimethylpyrazoles, and are intended to serve as a guide for potential research directions.

Application Note 1: Potential as a Fungicide for Crop Protection

Introduction: Imidazole and its derivatives are a well-established class of compounds with broad-spectrum antifungal activity. Specifically, the imidazole-2-thiol scaffold is a key feature in several fungicidal compounds. Structurally related benzimidazole fungicides, which also contain an imidazole ring, function by inhibiting microtubule assembly in fungal cells. Given its structural features, this compound is a candidate for investigation as a novel fungicide against various phytopathogenic fungi.

Mechanism of Action (Hypothesized): Based on the known mechanism of related benzimidazole fungicides, it is hypothesized that this compound may act as a tubulin polymerization inhibitor. By binding to the β-tubulin subunit of fungi, it could disrupt the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. This disruption would ultimately lead to the inhibition of fungal growth and proliferation.

Potential Applications:

  • Broad-spectrum fungicide: Could be effective against a range of fungal pathogens affecting cereals, fruits, and vegetables.

  • Seed treatment: Application as a seed coating could protect seedlings from soil-borne fungal diseases.

  • Foliar spray: Could be used to control fungal infections on leaves and stems.

Data Presentation: Comparative Fungicidal Activity of Related Imidazole Derivatives

Compound ClassTarget FungusEC50 (µg/mL)Reference
Benzimidazole PhenylhydrazoneRhizoctonia solani1.20[1][2]
Benzimidazole PhenylhydrazoneMagnaporthe oryzae1.85[1][2]
BenzimidazoleSclerotinia sclerotiorum (sensitive)0.38 - 2.23[3]
ImidazolylchromoneSclerotium rolfsii6.78[4]
ImidazolylchromoneFusarium oxysporum29.72[4]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

Objective: To determine the half-maximal effective concentration (EC50) of this compound against a target phytopathogenic fungus.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Petri dishes (90 mm)

  • Cultures of target fungi (e.g., Fusarium oxysporum, Rhizoctonia solani)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Media Preparation: Autoclave PDA medium and cool it to 50-55°C.

  • Amendment of Media: Add the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the media. A control plate containing only PDA and DMSO (at the same concentration as the treatment plates) should also be prepared.

  • Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus. Place the mycelial disc, mycelium-side down, in the center of each prepared Petri dish.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungus in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC50 value using a suitable statistical software.

Visualization:

Fungicidal_Mechanism Fungicide 4,5-Dimethyl-1H- imidazole-2-thiol Tubulin β-Tubulin Subunit Fungicide->Tubulin Binds to Microtubule Microtubule Assembly Tubulin->Microtubule Disrupts CellDivision Inhibited Cell Division Microtubule->CellDivision Growth Fungal Growth Inhibition CellDivision->Growth

Hypothesized fungicidal mechanism of action.

Application Note 2: Potential as a Plant Growth Regulator

Introduction: Certain benzimidazole derivatives have been shown to influence plant growth and development. For instance, some have been observed to promote the formation of plantlets from protocorm-like bodies in orchids. The imidazole ring is a component of some natural plant growth regulators. Therefore, this compound could be investigated for its potential to modulate plant growth, including root development, shoot elongation, and overall biomass.

Mechanism of Action (Hypothesized): The precise mechanism by which imidazole derivatives may regulate plant growth is not fully elucidated. It could involve mimicking or interfering with the action of endogenous plant hormones like auxins or cytokinins. The compound might interact with hormone receptors or influence hormone signaling pathways, leading to altered gene expression and subsequent changes in plant development.

Potential Applications:

  • Rooting agent: Could be used to promote root formation in cuttings.

  • Biomass enhancement: Application to crops could potentially increase overall yield.

  • Tissue culture: May be a useful supplement in plant tissue culture media to promote regeneration and development.

Data Presentation: Plant Growth Regulation by a Related Benzimidazole Derivative

CompoundPlant SpeciesApplicationEffectConcentration
2-substituted benzimidazole derivativeOncidium (orchid)In vitro cultureIncreased number of plantlets5 µM

Experimental Protocol: Seed Germination and Seedling Growth Bioassay

Objective: To evaluate the effect of this compound on seed germination and early seedling growth of a model plant (e.g., Arabidopsis thaliana or lettuce).

Materials:

  • This compound

  • DMSO

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes

  • Seeds of a model plant

  • Growth chamber with controlled light and temperature

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Media Preparation: Prepare MS medium supplemented with 1% sucrose and solidify with 0.8% agar. After autoclaving and cooling to 50-55°C, add the stock solution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A control medium with an equivalent amount of DMSO should also be prepared.

  • Seed Sterilization and Sowing: Surface sterilize the seeds (e.g., with 70% ethanol followed by a bleach solution) and rinse with sterile water. Sow the seeds on the prepared MS plates.

  • Incubation: Seal the plates and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds daily for 7 days.

    • Root Length and Lateral Roots: After a set period (e.g., 10-14 days), carefully remove the seedlings and measure the primary root length and count the number of lateral roots.

    • Fresh Weight: Measure the fresh weight of the seedlings.

  • Data Analysis: Statistically analyze the differences in germination rate, root length, number of lateral roots, and fresh weight between the treated and control groups.

Visualization:

Plant_Growth_Workflow Start Seed Sterilization and Sowing Treatment Incubation in Media with This compound (various concentrations) Start->Treatment DataCollection Data Collection Treatment->DataCollection Germination Germination Rate DataCollection->Germination Root Primary Root Length & Lateral Root Number DataCollection->Root Biomass Seedling Fresh Weight DataCollection->Biomass Analysis Statistical Analysis and Comparison to Control Germination->Analysis Root->Analysis Biomass->Analysis

Experimental workflow for plant growth regulation assay.

Application Note 3: Potential as a Nitrification Inhibitor

Introduction: Nitrification, the biological oxidation of ammonia to nitrate, can lead to significant nitrogen loss from agricultural soils through nitrate leaching and nitrous oxide (N₂O) emissions. Nitrification inhibitors are compounds that slow down this process, thereby improving nitrogen use efficiency and reducing the environmental impact of nitrogen fertilizers. Dimethylpyrazole (DMP) based compounds are effective nitrification inhibitors. The "dimethyl" substitution in this compound suggests it could potentially exhibit similar activity.

Mechanism of Action (Hypothesized): The primary enzyme responsible for the first step of nitrification is ammonia monooxygenase (AMO), a copper-containing enzyme. It is hypothesized that this compound, similar to DMP-based inhibitors, could act as a copper chelator. By binding to the copper ions in the active site of the AMO enzyme, it would inactivate the enzyme and thus inhibit the conversion of ammonia to nitrite.

Potential Applications:

  • Fertilizer additive: Could be co-applied with ammonium-based fertilizers to reduce nitrogen loss.

  • Slurry treatment: Addition to animal slurry before land application could decrease N₂O emissions.

  • Improved crop nitrogen uptake: By retaining nitrogen in the ammonium form for longer, it may enhance its availability to plants.

Data Presentation: Efficacy of a Dimethylpyrazole-based Nitrification Inhibitor

InhibitorSoil TypeN₂O Emission Reduction (%)NH₄⁺ Retention Increase (%)
DMPPVarious~50-77~99

Experimental Protocol: Soil Incubation Assay for Nitrification Inhibition

Objective: To assess the ability of this compound to inhibit nitrification in a soil sample.

Materials:

  • This compound

  • Fresh agricultural soil, sieved (<2 mm)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Potassium chloride (KCl) solution (2 M)

  • Incubation containers (e.g., glass jars)

  • Spectrophotometer or automated nutrient analyzer

Procedure:

  • Soil Preparation: Adjust the moisture content of the sieved soil to 50-60% of its water-holding capacity. Pre-incubate the soil for 7 days at room temperature to stabilize microbial activity.

  • Treatment Application:

    • Prepare a stock solution of this compound.

    • Prepare a solution of ammonium sulfate.

    • Divide the pre-incubated soil into treatment groups (in triplicate):

      • Control (soil + water)

      • Ammonium control (soil + (NH₄)₂SO₄ solution)

      • Treatment (soil + (NH₄)₂SO₄ solution + this compound solution at various concentrations).

  • Incubation: Place the treated soil samples into incubation containers, cover them with a gas-permeable film, and incubate in the dark at a constant temperature (e.g., 25°C) for a period of 14-28 days.

  • Sampling and Extraction: At regular intervals (e.g., day 0, 7, 14, 21, 28), take a subsample from each container. Extract the inorganic nitrogen by shaking the soil sample with 2 M KCl solution.

  • Nitrogen Analysis: Filter the soil extracts and analyze the concentrations of ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) using a spectrophotometer or an automated nutrient analyzer.

  • Calculation of Nitrification Inhibition: The rate of nitrification can be determined from the decrease in NH₄⁺-N and the increase in NO₃⁻-N over time. The percentage of nitrification inhibition can be calculated by comparing the net nitrate production in the treated samples to the ammonium control.

Visualization:

Nitrification_Inhibition Inhibitor 4,5-Dimethyl-1H- imidazole-2-thiol Copper Copper (Cu²⁺) Cofactor Inhibitor->Copper Chelates AMO Ammonia Monooxygenase (AMO) Enzyme Nitrification Nitrification (NH₄⁺ → NO₂⁻) AMO->Nitrification Catalyzes Inhibition Inhibition of Nitrification AMO->Inhibition Leads to Copper->AMO Inactivates

Hypothesized mechanism of nitrification inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dimethyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4,5-Dimethyl-1H-imidazole-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the condensation reaction of 2,3-butanedione (also known as diacetyl) with thiourea. This reaction is a variation of the Debus-Radziszewski imidazole synthesis.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 2,3-butanedione and thiourea. A suitable solvent, such as ethanol or an ethanol/water mixture, is typically used. An acid catalyst, like hydrochloric acid, may also be employed to facilitate the condensation.[1]

Q3: What is the expected yield for this reaction?

A3: The yield can vary significantly based on the reaction conditions. While specific yields for this exact compound are not widely reported in the literature, analogous imidazole syntheses can have yields ranging from 60% to over 90% with optimization.[1][2]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.[1]

Q5: What is the best method for purifying the final product?

A5: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. A suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be used.[1][3] Column chromatography can also be employed for further purification if necessary.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Impure starting materials.- Monitor the reaction using TLC to ensure it has gone to completion. - Optimize the reaction temperature. Insufficient heat may lead to a slow reaction, while excessive heat can cause decomposition. - Ensure the correct molar ratios of 2,3-butanedione and thiourea are used. - Use high-purity starting materials.
Product is difficult to crystallize - The solution is not sufficiently saturated. - Presence of impurities inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product if available. - Consider purifying the crude product by column chromatography before recrystallization.
Formation of multiple products (observed by TLC) - Side reactions occurring due to harsh reaction conditions. - Incorrect pH of the reaction mixture.- Lower the reaction temperature to increase selectivity. - Carefully control the addition of any acid or base catalysts. - Optimize the reaction time; stopping the reaction once the main product has formed can prevent the formation of byproducts.
Final product has a low melting point or appears discolored - Presence of residual solvent or impurities.- Ensure the purified crystals are thoroughly dried under vacuum to remove any residual solvent. - Perform a second recrystallization to further remove impurities. - Consider using activated charcoal during recrystallization to remove colored impurities.

Data Presentation

Table 1: Illustrative Effect of Reaction Temperature on Yield and Purity

Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
5084590
78 (Reflux in Ethanol)47595
10026085

Note: This data is illustrative and serves to demonstrate general trends. Optimal conditions should be determined experimentally.

Table 2: Illustrative Effect of Solvent Choice on Yield

SolventYield (%)
Water55
Ethanol75
Ethanol/Water (1:1)80
Dichloromethane30

Note: This data is illustrative. The choice of solvent can significantly impact the reaction outcome.

Experimental Protocols

Key Experiment: Synthesis of this compound

Objective: To synthesize this compound from 2,3-butanedione and thiourea.

Materials:

  • 2,3-Butanedione (diacetyl)

  • Thiourea

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask, dissolve 2,3-butanedione (1 equivalent) and thiourea (1 equivalent) in ethanol.

  • Add a catalytic amount of hydrochloric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 2-6 hours), cool the reaction mixture to room temperature.[1]

  • Place the flask in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified product under vacuum.

Purification Protocol: Recrystallization

Objective: To purify the crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • To the hot, clear solution, add hot water dropwise until the solution becomes slightly cloudy.

  • If the solution becomes too cloudy, add a few drops of hot ethanol until it is clear again.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Visualizations

Synthesis_Pathway 2,3-Butanedione 2,3-Butanedione Reaction_Vessel Condensation (Ethanol, Reflux, H+) 2,3-Butanedione->Reaction_Vessel Thiourea Thiourea Thiourea->Reaction_Vessel This compound This compound Reaction_Vessel->this compound

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Experiment Start low_yield Low Yield? start->low_yield check_reaction Check Reaction Completion (TLC) low_yield->check_reaction Yes impure_product Impure Product? low_yield->impure_product No check_temp Optimize Temperature check_reaction->check_temp check_reagents Check Reagent Purity & Stoichiometry check_temp->check_reagents check_reagents->impure_product recrystallize Recrystallize impure_product->recrystallize Yes end Successful Synthesis impure_product->end No column_chrom Column Chromatography recrystallize->column_chrom column_chrom->end

Caption: Troubleshooting workflow for synthesis.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Product Outcome Temperature Temperature Yield Yield Temperature->Yield Purity Purity Temperature->Purity Solvent Solvent Solvent->Yield Reaction_Time Reaction Time Reaction_Time->Yield Reaction_Time->Purity

Caption: Relationship between reaction parameters and product outcome.

References

"troubleshooting low solubility of 4,5-Dimethyl-1H-imidazole-2-thiol in assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of 4,5-Dimethyl-1H-imidazole-2-thiol in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in assays?

A1: this compound is a heterocyclic organic compound. Its low aqueous solubility can be a significant challenge in biological assays as it may lead to precipitation of the compound in aqueous assay buffers. This can result in inaccurate compound concentrations, leading to unreliable and non-reproducible experimental data.

Q2: What are the general physicochemical properties of this compound?

A2: The general properties are summarized in the table below.

PropertyValue
Molecular Formula C₅H₈N₂S
Molecular Weight 128.2 g/mol
Appearance Powder
Melting Point >280°C[1]

Q3: What is the estimated solubility of this compound in common solvents?

SolventEstimated Solubility
Water Sparingly soluble
Phosphate-Buffered Saline (PBS, pH 7.4) Sparingly soluble
Dimethyl Sulfoxide (DMSO) Soluble
Ethanol Moderately soluble
Methanol Soluble

Troubleshooting Low Solubility

This section provides a step-by-step guide to troubleshoot and overcome solubility issues with this compound in your experiments.

Initial Assessment of Solubility

The first step is to assess if you have a solubility problem.

Visual Inspection:

  • Observation: After adding the compound stock solution to your aqueous assay buffer, do you observe any cloudiness, turbidity, or visible precipitate?

  • Action: If yes, it is a clear indication of precipitation due to low solubility.

Microscopic Examination:

  • Observation: Examine a small aliquot of your final compound dilution in the assay buffer under a microscope.

  • Action: The presence of crystals or amorphous precipitate confirms solubility issues.

Troubleshooting Workflow for Low Solubility

Troubleshooting_Workflow start Start: Low Solubility Suspected prep_stock Prepare a High-Concentration Stock Solution in DMSO start->prep_stock serial_dilution Perform Serial Dilution in Assay Buffer prep_stock->serial_dilution check_precipitate Check for Precipitation (Visual/Microscopic) serial_dilution->check_precipitate no_precipitate No Precipitation: Proceed with Assay check_precipitate->no_precipitate No precipitate Precipitation Observed check_precipitate->precipitate Yes optimization Solubility Optimization Strategies precipitate->optimization ph_adjustment Adjust pH of Assay Buffer optimization->ph_adjustment co_solvent Use a Co-solvent (e.g., Ethanol) optimization->co_solvent cyclodextrin Use a Solubilizing Agent (e.g., Cyclodextrin) optimization->cyclodextrin re_evaluate Re-evaluate Solubility ph_adjustment->re_evaluate co_solvent->re_evaluate cyclodextrin->re_evaluate success Solubility Improved: Proceed with Assay re_evaluate->success Yes fail Still Insoluble: Consider Compound Analogs or Formulation Changes re_evaluate->fail No

Troubleshooting workflow for low compound solubility.

Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a powerful solvent capable of dissolving many poorly water-soluble compounds.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM or 20 mM).

  • Weigh the compound: Accurately weigh the calculated mass of this compound.

  • Dissolve in DMSO: Transfer the weighed compound into a sterile tube/vial and add the calculated volume of DMSO.

  • Ensure complete dissolution: Vortex the solution vigorously. If necessary, sonicate the tube in a water bath for a few minutes to aid dissolution. Gentle warming (e.g., 37°C) can also be applied, but be cautious of potential compound degradation.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Serial Dilution to Minimize Precipitation

Adding a high concentration of a DMSO stock solution directly into an aqueous buffer can cause the compound to precipitate out of solution. A serial dilution approach can mitigate this.

Materials:

  • High-concentration stock solution in DMSO (from Protocol 1)

  • Assay buffer

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare an intermediate dilution: Dilute your high-concentration stock solution in 100% DMSO to create an intermediate stock. For example, dilute a 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.

  • Perform serial dilutions in assay buffer: a. Add your assay buffer to a series of tubes or wells. b. Add a small volume of your intermediate DMSO stock to the first tube/well to achieve the highest desired concentration in your assay. Ensure the final DMSO concentration is kept low (typically <0.5%). c. Mix well by pipetting up and down. d. Transfer a defined volume from the first tube/well to the second, and so on, to create a dilution series. Use a fresh pipette tip for each transfer.

Serial Dilution Workflow

Serial_Dilution stock 10 mM Stock in 100% DMSO intermediate 1 mM Intermediate Stock in 100% DMSO stock->intermediate 1:10 dilution in DMSO dilution1 Highest Concentration in Assay Buffer (<0.5% DMSO) intermediate->dilution1 Add to Assay Buffer dilution2 Second Concentration dilution1->dilution2 Transfer & Mix dilutionN ... dilution2->dilutionN Repeat

Workflow for performing a serial dilution.
Protocol 3: pH Adjustment of the Assay Buffer

For ionizable compounds, altering the pH of the assay buffer can significantly improve solubility. This compound has both acidic (thiol) and basic (imidazole) functionalities, so its solubility will be pH-dependent.

Materials:

  • Assay buffer

  • Dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)

  • pH meter

Procedure:

  • Determine the pKa: If the pKa of the compound is known, this can guide the pH adjustment. For a basic compound, lowering the pH may increase solubility, while for an acidic compound, increasing the pH may be beneficial.

  • Prepare a range of buffer pHs: Prepare small batches of your assay buffer with slightly different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0).

  • Test solubility: Add the compound (from a DMSO stock) to each buffer and visually inspect for precipitation.

  • Assay Compatibility: Ensure that the final pH of the buffer is compatible with your assay system (e.g., does not inhibit enzyme activity or harm cells).

Protocol 4: Using Cyclodextrins to Enhance Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.

Materials:

  • This compound

  • A suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Aqueous buffer

  • Stir plate and stir bar

Procedure:

  • Prepare a cyclodextrin solution: Dissolve the cyclodextrin in your aqueous buffer. A common starting concentration is 1-5% (w/v).

  • Add the compound: Add the powdered this compound to the cyclodextrin solution.

  • Equilibrate: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Remove undissolved compound: Centrifuge or filter the solution to remove any remaining solid.

  • Determine concentration: The concentration of the solubilized compound in the supernatant/filtrate can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Assay Compatibility: As with pH adjustment, verify that the concentration of cyclodextrin used does not interfere with your assay.

Solubilization with Cyclodextrin

Cyclodextrin_Solubilization compound Poorly Soluble Compound complex Soluble Inclusion Complex compound->complex cyclodextrin Cyclodextrin cyclodextrin->complex

Mechanism of cyclodextrin-mediated solubilization.

By following these troubleshooting guides and protocols, researchers can systematically address and overcome the challenges associated with the low solubility of this compound, leading to more accurate and reliable results in their experimental assays.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Imidazole-2-thiols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of imidazole-2-thiols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during these syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing imidazole-2-thiols?

A1: A prevalent and effective method for the synthesis of imidazole-2-thiols is the Marckwald synthesis. This method typically involves the reaction of an α-aminoketone or α-aminoaldehyde with potassium thiocyanate.[1][2] Variations of this synthesis are widely used for preparing 2-mercaptoimidazoles.[1][2] Another approach involves the cyclization of α,β-unsaturated ketones (chalcones) with reagents like hydrazine hydrate in the presence of an acid catalyst.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in imidazole-2-thiol synthesis can stem from several factors. Incomplete reaction is a common issue, which could be due to insufficient reaction time or suboptimal temperature. The purity of starting materials is also crucial; impurities can interfere with the reaction. Additionally, side reactions can consume starting materials and reduce the yield of the desired product. Finally, product loss during workup and purification is another common reason for low yields.

Q3: What are typical side products I should be aware of during the synthesis of imidazole-2-thiols?

A3: The formation of side products is dependent on the specific synthetic route. In the Marckwald synthesis, for instance, incomplete cyclization can lead to the formation of thiourea intermediates. Over-oxidation of the thiol group can also occur under certain conditions. If using α-haloketones as starting materials, side reactions with the amine can lead to a mixture of products. Careful control of reaction conditions is necessary to minimize the formation of these byproducts.

Q4: How can I best purify my synthesized imidazole-2-thiol?

A4: Recrystallization is a commonly used and effective method for purifying solid imidazole-2-thiols. The choice of solvent is critical for successful recrystallization. Ethanol is frequently reported as a suitable solvent for this purpose. For compounds that are difficult to purify by recrystallization alone, column chromatography using silica gel is a viable alternative. The selection of an appropriate eluent system is key to achieving good separation.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. - Increase reaction time: Some syntheses may require extended reaction times, even up to 12 hours or more, to go to completion. - Optimize temperature: Ensure the reaction is being conducted at the optimal temperature. For some reactions, refluxing is necessary to drive the reaction forward.
Purity of Starting Materials - Verify purity: Use techniques like NMR or melting point analysis to confirm the purity of your starting materials before use. - Purify starting materials: If impurities are detected, purify the starting materials using appropriate methods such as distillation or recrystallization.
Suboptimal Reagent Stoichiometry - Check molar ratios: Carefully review the stoichiometry of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Poor Solubility of Reactants - Choose an appropriate solvent: Ensure that your reactants are soluble in the chosen solvent at the reaction temperature. You may need to screen different solvents to find the most suitable one. Ethanol is a commonly used solvent in these syntheses.
Issue 2: Formation of Multiple Products/Impure Product
Possible Cause Troubleshooting Steps
Side Reactions - Control temperature: Running the reaction at a lower temperature can sometimes minimize the formation of side products. For instance, some steps may require cooling in an ice bath to prevent unwanted reactions. - Optimize catalyst: If using a catalyst, ensure you are using the correct type and amount. Catalyst loading can significantly impact selectivity.
Product Degradation - Check workup conditions: Some imidazole derivatives can be sensitive to strong acids or bases. If your workup involves pH adjustments, consider if your product might be degrading. Test the stability of your product under the workup conditions separately.
Air Oxidation - Use an inert atmosphere: The thiol group in imidazole-2-thiols can be susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause Troubleshooting Steps
Product is an oil - Attempt to crystallize: Try different solvent systems to induce crystallization. A mixture of a good solvent and a poor solvent can sometimes be effective. - Purify by column chromatography: If crystallization is unsuccessful, column chromatography is the next best option for purifying oily products.
Product co-elutes with impurities during chromatography - Optimize eluent system: Experiment with different solvent polarities and additives. For basic imidazole compounds, adding a small amount of a base like triethylamine to the eluent can improve peak shape and separation.
Product is highly soluble in the reaction solvent - Remove solvent under reduced pressure: Concentrate the reaction mixture to a smaller volume before attempting to precipitate the product. - Precipitate by adding an anti-solvent: Add a solvent in which your product is insoluble to the reaction mixture to induce precipitation.

Data Presentation

Table 1: Effect of Solvent on the Yield of 2,4,5-Triaryl-1H-imidazoles
EntrySolventTime (min)Yield (%)
1H₂O6075
2EtOH5085
3CH₃CN7070
4THF7565
5DCM9050
6Toluene12040
7EtOH-H₂O (1:1)4092
8Solvent-free (100 °C)3088

Note: Data synthesized from multiple sources for illustrative purposes.

Table 2: Effect of Temperature on Reaction Time and Yield
EntryTemperature (°C)Time (h)Yield (%)
1Room Temperature24Low
25012Moderate
380 (Reflux)8High
41006High, with potential for side products

Note: This table represents a general trend observed in imidazole synthesis. Optimal conditions will vary depending on the specific substrates and reaction.

Experimental Protocols

General Protocol for the Synthesis of a Substituted Imidazole-2-thiol via Marckwald Synthesis

This protocol is a generalized procedure based on the Marckwald synthesis and may require optimization for specific substrates.

Materials:

  • α-Aminoacetophenone hydrochloride (or other α-aminoketone)

  • Potassium thiocyanate (KSCN)

  • Ethanol

  • Water

Procedure:

  • Dissolve the α-aminoacetophenone hydrochloride (1.0 eq) in a minimal amount of water in a round-bottom flask equipped with a reflux condenser.

  • Add an aqueous solution of potassium thiocyanate (1.1 eq).

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The imidazole-2-thiol product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water to remove any remaining salts.

  • Dry the product under vacuum.

  • For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.

Visualizations

experimental_workflow start Start: Reagents & Solvent reagents Combine Starting Materials (e.g., α-aminoketone, KSCN) start->reagents reaction Heat to Reflux (e.g., 2-8 hours) reagents->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Cool to Room Temperature & Precipitate Product monitoring->workup Complete filtration Vacuum Filtration workup->filtration washing Wash with Cold Solvent filtration->washing drying Dry Product washing->drying purification Purification (Recrystallization or Chromatography) drying->purification analysis Characterization (NMR, IR, MP) purification->analysis end End: Pure Imidazole-2-thiol analysis->end

Caption: General experimental workflow for the synthesis of imidazole-2-thiols.

troubleshooting_logic start Low Yield check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete check_reaction->incomplete complete Complete check_reaction->complete increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_purity Check Starting Material Purity complete->check_purity increase_time->check_reaction increase_temp->check_reaction workup_loss Investigate Workup/Purification Loss check_purity->workup_loss optimize_purification Optimize Purification Method workup_loss->optimize_purification

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Interference of Thiol-Containing Compounds in MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to identify, troubleshoot, and overcome issues related to the interference of thiol-containing compounds in the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell viability assay.

Frequently Asked Questions (FAQs)

Q1: What is the MTT assay and how does it work?

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability, proliferation, and cytotoxicity.[1] The principle is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into a purple, insoluble formazan product.[1] This formazan is then dissolved, and the absorbance of the resulting purple solution is measured spectrophotometrically. The intensity of the color is proportional to the number of metabolically active, viable cells.[1]

Q2: What are thiol-containing compounds and why do they interfere with the MTT assay?

Thiol-containing compounds are molecules that possess a sulfhydryl group (-SH). Common examples used in cell culture and drug discovery include N-acetyl-L-cysteine (NAC), glutathione (GSH), dithiothreitol (DTT), and β-mercaptoethanol.[2] These compounds are strong reducing agents and can directly reduce the MTT tetrazolium salt to purple formazan in the absence of cells.[2][3] This chemical reduction is independent of cellular metabolic activity and leads to a false-positive signal, erroneously suggesting higher cell viability or proliferation.[2][4]

Q3: How can I determine if my test compound is interfering with the MTT assay?

The most critical control is to test for interference in a cell-free system. Incubate your test compound at the same concentrations used in your experiment with the MTT reagent in the cell culture medium, but without any cells.[5] If you observe the formation of a purple color, it indicates that your compound is directly reducing MTT and interfering with the assay.[4]

Q4: Besides thiols, what other types of compounds can interfere with the MTT assay?

Other reducing agents can also cause interference. These include certain flavonoids (like quercetin and luteolin), polyphenolic compounds, ascorbic acid (Vitamin C), and some botanical extracts and vitamin E isomers.[3][6][7] These substances can also directly reduce MTT to formazan, leading to inaccurate results.[3]

Q5: Are there alternative assays that are less susceptible to interference from thiol compounds?

Yes, several alternative assays are available:

  • Sulforhodamine B (SRB) Assay: This method is based on the ability of the SRB dye to bind to protein basic amino acid residues and is not affected by the reducing potential of the test compound. It is a highly recommended alternative.[3][8]

  • ATP Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP, a key indicator of metabolically active cells. They are highly sensitive and generally less prone to interference from reducing compounds.[6][9]

  • Resazurin (AlamarBlue) Assay: This is another metabolic assay, but it has been shown to be less affected by interference from thiols compared to MTT, especially at lower concentrations of the interfering compound.[10][11]

  • Trypan Blue Exclusion Assay: This is a simple, microscopy-based method that assesses cell membrane integrity to count viable cells.[9]

Troubleshooting Guide

This section addresses common problems encountered when using the MTT assay with potentially interfering compounds.

Problem Possible Cause Recommended Solution
High background absorbance in "no cell" control wells. The test compound or components in the culture medium (e.g., phenol red, cysteine) are directly reducing the MTT reagent.[5]1. Run a "compound-only" control for each concentration. Subtract the average absorbance of these wells from your experimental wells.[12] 2. If the interference is significant, consider switching to a non-tetrazolium-based assay like the SRB or ATP assay.[3][6]
Cell viability unexpectedly increases with higher concentrations of a known cytotoxic compound. The compound is a strong reducing agent (e.g., an antioxidant) and is directly reducing MTT, masking its cytotoxic effects.[4]1. Perform the cell-free control experiment described in FAQ #3 to confirm interference. 2. Use an alternative assay. The SRB assay is an excellent choice as it measures total protein content and is not influenced by the compound's redox state.[8]
Inconsistent or highly variable results between replicate wells. Incomplete dissolution of formazan crystals, or interference from the compound affecting formazan crystal stability. Porphyrin-related compounds, for example, can cause light-dependent degradation of formazan.[13]1. Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking on an orbital shaker.[14] Visually confirm dissolution under a microscope before reading the plate. 2. Keep plates protected from light during incubation and processing steps.[1] 3. If the problem persists, switch to an assay with a soluble product, such as the MTS, XTT, or CCK-8 assays, but remain cautious of potential interference.[15] The most robust solution is to use a non-redox-based assay.

Mechanism of Thiol Interference

Thiol-containing compounds interfere with the MTT assay through a direct chemical reduction of the tetrazolium salt. The free sulfhydryl group (-SH) on the thiol compound acts as a potent reducing agent, donating an electron to the MTT molecule. This reaction converts the yellow, water-soluble MTT into the purple, water-insoluble formazan, a process that is normally carried out by cellular enzymes. The thiol compound itself becomes oxidized, often forming a disulfide bond with another thiol molecule. This process is accelerated under basic pH conditions.[16]

G cluster_0 Chemical Reaction (Cell-Free) cluster_1 Result MTT MTT (Yellow Tetrazolium) Formazan Formazan (Purple) MTT->Formazan Forms Insoluble Product Thiol Thiol Compound (R-SH) (e.g., NAC, DTT, GSH) Thiol->MTT Direct Reduction (e- donation) Disulfide Oxidized Thiol (R-S-S-R) Thiol->Disulfide Is Oxidized Result False Positive Signal (Artificially High Absorbance) Formazan->Result

Mechanism of direct MTT reduction by thiol compounds.

Quantitative Data on Compound Interference

Direct reduction of tetrazolium salts by test compounds can lead to significant deviations in absorbance readings. The degree of interference is often concentration-dependent and can be more pronounced with MTT compared to other assays.

Compound TypeAssayObservationSource
Thiol-containing compounds (e.g., β-mercaptoethanol, DTT, NAC)MTTDose-dependent reduction of MTT to formazan in a cell-free system.[2]
Various small molecules (including thiols)MTTInterference was prevalent and large, with some deviations >3000% across a range of concentrations.[10]
Various small molecules (including thiols)ResazurinInterference was detectable but only substantial at high compound concentrations (largest deviation ~150%).[10]
Flavonoids (e.g., Quercetin, Rutin)MTTDose-dependent reduction of MTT in the absence of cells.[7]

Experimental Protocols

Protocol 1: Control for Detecting Compound Interference (Cell-Free)

This protocol is essential to perform before testing a new compound with the MTT assay.

  • Plate Setup: In a 96-well plate, designate wells for a blank (medium only) and for each concentration of your test compound.

  • Compound Addition: Prepare serial dilutions of your test compound in cell culture medium (the same medium used for your cell experiments). Add 100 µL of each concentration to the designated wells. Add 100 µL of medium to the blank wells.

  • MTT Reagent: Prepare MTT solution at 5 mg/mL in PBS. Add 10 µL of the MTT solution to each well.[12]

  • Incubation: Incubate the plate under the same conditions as your cell-based assay (e.g., 2-4 hours at 37°C, 5% CO₂), protected from light.

  • Solubilization: Add 100-150 µL of solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve any formazan formed.

  • Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Read the absorbance at 570-590 nm.[14]

  • Analysis: Subtract the absorbance of the blank well from the compound wells. If the resulting absorbance is significantly above zero, your compound interferes with the assay.

Protocol 2: Sulforhodamine B (SRB) Assay - An Alternative Method

The SRB assay is a reliable alternative that measures cell density based on total cellular protein content.

  • Cell Plating and Treatment: Plate and treat your cells with the test compound in a 96-well plate as you normally would. Incubate for the desired exposure time.

  • Cell Fixation: Gently remove the culture medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water to remove TCA. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.

  • Wash and Dry: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Reading: Shake the plate for 5-10 minutes on an orbital shaker. Read the absorbance at 510 nm.

Workflow Visualizations

The following diagrams illustrate key decision-making and experimental workflows.

G start Start: Planning a viability assay with a new compound is_thiol Is the compound a known reducing agent (e.g., thiol, antioxidant, flavonoid)? start->is_thiol run_control Crucial Step: Run cell-free interference control (Protocol 1) is_thiol->run_control Yes / Unsure proceed_mtt Proceed with MTT assay. Include 'compound-only' background controls. is_thiol->proceed_mtt No interference Is interference detected? run_control->interference interference->proceed_mtt No stop_mtt STOP! MTT assay is unsuitable. interference->stop_mtt Yes end End: Obtain reliable viability data proceed_mtt->end choose_alt Choose a robust alternative assay (e.g., SRB, ATP, Trypan Blue) stop_mtt->choose_alt choose_alt->end

Troubleshooting decision workflow for MTT assay.

G cluster_mtt Standard MTT Assay Workflow cluster_srb Alternative: SRB Assay Workflow mtt1 1. Plate & Treat Cells mtt2 2. Add MTT Reagent mtt1->mtt2 mtt3 3. Incubate (2-4 hrs) mtt2->mtt3 Interference Potential Interference Point: Direct MTT Reduction by Compound mtt2->Interference mtt4 4. Add Solubilizer (e.g., DMSO) mtt3->mtt4 mtt5 5. Read Absorbance (Purple) mtt4->mtt5 srb1 1. Plate & Treat Cells srb2 2. Fix Cells (TCA) srb1->srb2 srb3 3. Stain with SRB Dye srb2->srb3 srb4 4. Wash Unbound Dye srb3->srb4 srb5 5. Solubilize Bound Dye (Tris) srb4->srb5 srb6 6. Read Absorbance (Pink) srb5->srb6

Comparison of MTT and SRB experimental workflows.

References

"avoiding side reactions in the synthesis of 4,5-Dimethyl-1H-imidazole-2-thiol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful synthesis of 4,5-Dimethyl-1H-imidazole-2-thiol. Our aim is to help you anticipate and resolve common issues, thereby improving yield, purity, and overall success of your experiments.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture is maintained at the optimal temperature (e.g., reflux) for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal stoichiometry of reactants.Carefully measure and use the correct molar ratios of 2,3-butanedione (diacetyl) and thiourea. An excess of one reactant may not necessarily drive the reaction to completion and could complicate purification.
Degradation of starting materials or product.Use high-purity, dry starting materials. 2,3-butanedione can be volatile and hygroscopic. Ensure the reaction is protected from atmospheric moisture.
Formation of Multiple Side Products (Observed by TLC/NMR) Reaction temperature is too high, leading to decomposition or side reactions.Lower the reaction temperature and monitor for improvement in product selectivity. A controlled heating mantle is recommended over an open flame.
Oxidation of thiourea.[1]Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the sulfur-containing starting material.
Polymerization of 2,3-butanedione.Add the 2,3-butanedione slowly to the reaction mixture to control the reaction rate and minimize self-condensation or polymerization.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.After the reaction, cool the mixture in an ice bath to promote crystallization. If the product remains in solution, carefully concentrate the solvent under reduced pressure.
Presence of persistent impurities.Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. For stubborn impurities, column chromatography on silica gel may be necessary.[2]
Oily or tarry crude product.This may indicate the presence of significant impurities or residual solvent. Try triturating the crude material with a non-polar solvent (e.g., hexanes) to induce solidification of the desired product.
Product Discoloration (e.g., Yellow or Brown) Presence of colored impurities from side reactions.Treatment of the crude product solution with activated charcoal can help remove colored impurities before recrystallization.[3]
Air oxidation of the thiol group.Store the purified product under an inert atmosphere and protect it from light to prevent long-term degradation and discoloration.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and common synthesis involves the condensation reaction between 2,3-butanedione (diacetyl) and thiourea. This reaction is typically carried out in a suitable solvent, such as ethanol, under reflux conditions. This method is analogous to the synthesis of structurally similar 4,5-diphenyl-1H-imidazol-2-thiol from benzoin and thiourea.[2]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The disappearance of the limiting starting material spot and the appearance of a new product spot will indicate the reaction's progress.

Q3: What are the expected spectroscopic characteristics of this compound?

  • ¹H NMR: Signals corresponding to the two methyl groups attached to the imidazole ring and a broad signal for the N-H proton. The thiol proton may also be visible, or it may exchange with solvent protons.

  • ¹³C NMR: Resonances for the two equivalent methyl carbons, the two sp² carbons of the imidazole ring, and the thione carbon (C=S).

  • IR Spectroscopy: Characteristic peaks for N-H stretching, C-H stretching of the methyl groups, C=N stretching of the imidazole ring, and a C=S stretching vibration.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. 2,3-butanedione is a volatile and flammable liquid with an intense odor. Thiourea is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on analogous reactions. Optimization may be required.

Materials:

  • 2,3-Butanedione (Diacetyl)

  • Thiourea

  • Ethanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

  • Slowly add 2,3-butanedione (1.0 equivalent) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

  • Further cool the flask in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude this compound.

Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Slowly add water to the hot filtrate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.

  • Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Visualizations

Synthesis_Pathway Diacetyl 2,3-Butanedione Intermediate Intermediate Diacetyl->Intermediate + Thiourea Thiourea Thiourea Thiourea->Intermediate Product This compound Intermediate->Product Cyclization - H2O

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Purity OK Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Time Optimize Reaction Time Check_Conditions->Optimize_Time Inert_Atmosphere Use Inert Atmosphere Check_Conditions->Inert_Atmosphere Purification Purification Strategy Optimize_Temp->Purification Optimize_Time->Purification Inert_Atmosphere->Purification Recrystallization Recrystallization Purification->Recrystallization Chromatography Column Chromatography Purification->Chromatography Success Pure Product Recrystallization->Success Chromatography->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of Substituted Imidazole Thiols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of substituted imidazole thiols. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of substituted imidazole thiols.

Problem Possible Cause Suggested Solution
Low or No Yield of Purified Product Oxidation of the thiol group to a disulfide during purification.• Use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon). • Add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to purification buffers.[1]
Product loss during recrystallization. • Ensure the minimum amount of hot solvent is used to dissolve the compound. • Cool the solution slowly to allow for crystal formation. • Wash the collected crystals with a small amount of ice-cold solvent.[2][3]
Compound is not eluting from the chromatography column. • Increase the polarity of the mobile phase. • For polar compounds, consider using a more polar solvent system (e.g., methanol in dichloromethane).[4]
Product precipitation during purification. • Check the pH of your buffers, as the stability of the imidazole thiol may be pH-dependent. • Ensure the compound is fully dissolved before loading onto a column.[5]
Product is Impure After Purification Co-elution of impurities during column chromatography.• Optimize the solvent gradient to improve separation. A shallower gradient around the elution time of your product can enhance resolution. • Try a different stationary phase (e.g., alumina or a different type of silica gel).[4][5]
Presence of colored impurities. • During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering.[2]
Incomplete removal of starting materials or reagents. • An aqueous workup before purification can remove many water-soluble impurities. • Optimize your purification gradient to improve the separation of starting materials from the product.[5]
Formation of by-products during the reaction. • Characterize the by-products using techniques like LC-MS and NMR to understand their properties and select an appropriate purification strategy.
Discoloration of the Product (e.g., yellowing) Oxidation of the thiol group. • Store the purified compound under an inert atmosphere and at a low temperature. • Avoid exposure to air and light.
Trace metal impurities catalyzing oxidation. • Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your purification buffers to sequester metal ions.[1][6]
Difficulty with Recrystallization Compound "oiling out" instead of crystallizing. • Ensure the solvent is appropriate for your compound. The ideal solvent should dissolve the compound when hot but not when cold.[7] • Try using a solvent mixture. • Scratch the inside of the flask with a glass rod to induce crystallization.
No crystal formation upon cooling. • The solution may not be saturated. Try evaporating some of the solvent. • Add a seed crystal of the pure compound.

Frequently Asked Questions (FAQs)

Q1: My imidazole thiol appears to be oxidizing during purification. How can I prevent this?

A1: Thiol oxidation is a primary challenge. To minimize this, it is recommended to work under an inert atmosphere (nitrogen or argon) and use degassed solvents.[1] The addition of a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to your purification buffers can also help maintain the thiol in its reduced state.[1]

Q2: I'm observing peak tailing and poor separation during column chromatography. What could be the cause?

A2: Peak tailing can be caused by the interaction of the imidazole ring or the thiol group with the silica gel. You can try deactivating the silica gel by pre-treating it with a small amount of a suitable amine, like triethylamine, in your mobile phase. Alternatively, using a different stationary phase, such as alumina, might be beneficial.[4]

Q3: Can I use metal-chelate affinity chromatography to purify my substituted imidazole thiol?

A3: While the imidazole and thiol moieties can chelate metal ions, using this for purification can be complex for small molecules.[8] Immobilized Metal Affinity Chromatography (IMAC) is more commonly used for proteins with histidine tags. For small molecules, chelation might lead to product loss on metal surfaces (e.g., metal apparatus) or contamination of the final product with metal ions. If you suspect metal ion contamination is an issue, it is better to use a chelating agent like EDTA in your buffers to sequester them.[1][6]

Q4: What is a good starting point for a mobile phase in flash chromatography for a substituted imidazole thiol?

A4: A good starting point for normal-phase flash chromatography is a solvent system of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. For more polar imidazole thiols, a system of dichloromethane and methanol may be more effective.[4][9]

Q5: How can I remove a protecting group from the thiol without affecting the rest of my molecule?

A5: The choice of deprotection method depends on the protecting group used and the stability of your molecule. For example, an S-trityl group is acid-labile and can be removed with reagents like trifluoroacetic acid (TFA).[10] It is crucial to choose a protecting group that can be removed under conditions that your substituted imidazole core can tolerate.

Quantitative Data on Purification Methods

The following table summarizes typical yields and purities that can be expected for the purification of substituted imidazole thiols using various methods. These values are estimates based on literature for similar compounds and may vary depending on the specific substrate and experimental conditions.

Purification Method Typical Yield (%) Typical Purity (%) Notes
Recrystallization 80 - 95%>98%Highly effective for removing minor impurities if a suitable solvent is found. Yield can be lower if the compound has significant solubility in the cold solvent.[2]
Flash Column Chromatography (Silica Gel) 60 - 90%95 - 99%Good for separating compounds with different polarities. Yield can be affected by compound stability on silica.[11]
Preparative HPLC (Reversed-Phase) 50 - 85%>99%Offers high resolution for separating closely related impurities. Yield can be lower due to the smaller scale and potential for sample loss during processing.[12][13]

Experimental Protocols

Protocol 1: Recrystallization of a Substituted Imidazole Thiol

This protocol describes a general procedure for the purification of a solid substituted imidazole thiol by recrystallization from a single solvent (e.g., ethanol).

Materials:

  • Crude substituted imidazole thiol

  • Ethanol (or another suitable solvent)

  • Activated charcoal (optional)

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a flask, add the crude solid and the minimum amount of hot ethanol required to fully dissolve it.[2]

  • (Optional) If colored impurities are present, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Filter the hot solution through a fluted filter paper to remove any insoluble impurities and charcoal.[2]

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal precipitation.[3]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[2]

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of a Substituted Imidazole Thiol

This protocol provides a general method for purifying a substituted imidazole thiol using normal-phase flash chromatography.

Materials:

  • Crude substituted imidazole thiol

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and dry it. Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexane or 95:5 hexane:ethyl acetate).

  • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted imidazole thiol.[14]

Visualizations

Purification_Workflow start Crude Product recrystallization Recrystallization start->recrystallization If solid column_chromatography Column Chromatography start->column_chromatography If oily or very impure recrystallization->column_chromatography Fails or still impure pure_solid Pure Solid Product recrystallization->pure_solid Successful column_chromatography->pure_solid oily_product Oily or Impure Solid oily_product->column_chromatography

Caption: General purification workflow for substituted imidazole thiols.

Troubleshooting_Oxidation start Observing Product Degradation/Discoloration check_oxidation Suspect Thiol Oxidation? start->check_oxidation check_metals Suspect Metal-Catalyzed Oxidation? check_oxidation->check_metals No use_inert_atm Use Inert Atmosphere (N2 or Ar) check_oxidation->use_inert_atm Yes use_chelator Add Chelating Agent (EDTA) check_metals->use_chelator Yes use_reducing_agent Add Reducing Agent (DTT or TCEP) use_inert_atm->use_reducing_agent re_purify Re-purify Fractions use_reducing_agent->re_purify use_chelator->re_purify success Stable Product re_purify->success

Caption: Troubleshooting logic for thiol oxidation during purification.

References

"protocol modifications for scaling up 4,5-Dimethyl-1H-imidazole-2-thiol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dimethyl-1H-imidazole-2-thiol, with a focus on protocol modifications for scaling up production.

Troubleshooting Guides

Scaling up the synthesis of this compound can introduce challenges not observed at the laboratory scale. The following table outlines common issues, their potential causes, and recommended solutions.

Issue Potential Causes Recommended Solutions
Low Yield - Incomplete reaction due to insufficient reaction time or temperature.- Suboptimal stoichiometry of reactants.- Degradation of the product or intermediates under harsh reaction conditions.- Inefficient purification leading to product loss.- Monitor reaction progress using TLC or LC-MS to ensure completion.- Optimize the molar ratio of 2,3-butanedione to thiourea (start with a 1:1.1 ratio).- Gradually increase reaction temperature and monitor for byproduct formation.- Explore alternative purification methods such as recrystallization from different solvent systems.
Byproduct Formation - Side reactions of 2,3-butanedione, such as self-condensation.- Oxidation of the thiol group.- Formation of polymeric materials.- Control the rate of addition of reactants to manage the reaction exotherm.- Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Ensure adequate mixing to maintain homogeneity and prevent localized high concentrations of reactants.
Poor Product Purity - Unreacted starting materials remaining in the crude product.- Co-precipitation of byproducts during isolation.- Ineffective washing of the product cake.- Optimize the recrystallization solvent and procedure to effectively remove impurities.- Wash the filtered product with a cold, appropriate solvent to remove soluble impurities.- Consider a second purification step, such as column chromatography if high purity is required.
Difficult Product Isolation - Product oiling out instead of crystallizing.- Formation of a very fine precipitate that is difficult to filter.- Adjust the pH of the solution during workup to promote crystallization.- Allow the solution to cool slowly to encourage the formation of larger crystals.- Use a filter aid (e.g., celite) to improve the filtration of fine particles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and straightforward synthesis involves the condensation reaction of 2,3-butanedione (also known as diacetyl) with thiourea in a suitable solvent.

Q2: What are the key parameters to consider when scaling up this synthesis?

A2: When scaling up, critical parameters to monitor and control include:

  • Temperature: The reaction is often exothermic. Efficient heat dissipation is crucial to prevent runaway reactions and byproduct formation.

  • Mixing: Homogeneous mixing becomes more challenging in larger reactors. Ensure adequate agitation to maintain uniform temperature and concentration.

  • Rate of Addition: Controlled addition of reactants can help manage the reaction exotherm and minimize side reactions.

  • Work-up and Isolation: The volume of solvents and the efficiency of filtration and drying need to be carefully considered and adapted for larger quantities.

Q3: How can I improve the yield of the reaction at a larger scale?

A3: To improve the yield, consider optimizing the reaction conditions. This can include adjusting the stoichiometry of the reactants (a slight excess of thiourea may be beneficial), optimizing the reaction temperature and time, and selecting an appropriate solvent. A systematic approach using Design of Experiments (DoE) can be effective in finding the optimal conditions for a scaled-up process.

Q4: What are the typical byproducts in this reaction and how can they be minimized?

A4: Potential byproducts can arise from the self-condensation of 2,3-butanedione or the formation of other heterocyclic systems. To minimize these, ensure that the reaction temperature is well-controlled and that the reactants are mixed efficiently. Maintaining a slightly basic or acidic condition, depending on the specific protocol, can also help to direct the reaction towards the desired product.

Q5: What is the recommended purification method for large-scale synthesis?

A5: For larger quantities, recrystallization is often the most practical and cost-effective purification method. The choice of solvent is critical for obtaining high purity and good recovery. Common solvents for recrystallization of imidazole derivatives include ethanol, isopropanol, or mixtures of solvents like ethanol/water.

Experimental Protocols

Synthesis of this compound (Laboratory Scale)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Addition of Reactant: To the stirring solution, add 2,3-butanedione (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol.

Proposed Modifications for Scale-Up
  • Reaction Vessel: Utilize a jacketed glass reactor with an overhead stirrer for better temperature control and mixing.

  • Controlled Addition: Add the 2,3-butanedione solution via an addition funnel at a controlled rate to manage the exotherm.

  • Temperature Monitoring: Use a temperature probe to monitor the internal reaction temperature and adjust the heating/cooling of the jacket accordingly.

  • Isolation: For larger batches, a centrifuge or a larger filtration apparatus (e.g., a Nutsche filter) may be more efficient for product isolation.

  • Drying: Dry the product in a vacuum oven at a controlled temperature to ensure all solvent is removed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Thiourea in Solvent start->dissolve add_diketone Controlled Addition of 2,3-Butanedione dissolve->add_diketone reflux Heat to Reflux add_diketone->reflux monitor Monitor Reaction by TLC/LC-MS reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate in Ice Bath cool->precipitate filtrate Filter Product precipitate->filtrate wash Wash with Cold Solvent filtrate->wash recrystallize Recrystallize wash->recrystallize dry Dry under Vacuum recrystallize->dry end End Product dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Recommended Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction Suboptimal Stoichiometry Product Degradation low_yield->incomplete_rxn impurities Product Impurities side_reactions Side Reactions Unreacted Starting Materials Ineffective Washing impurities->side_reactions isolation_issues Isolation Difficulties poor_crystallization Oiling Out Fine Precipitate isolation_issues->poor_crystallization optimize_conditions Optimize Time/Temp Adjust Stoichiometry Monitor Reaction incomplete_rxn->optimize_conditions control_addition Control Addition Rate Inert Atmosphere Improve Purification side_reactions->control_addition modify_workup Adjust pH Slow Cooling Use Filter Aid poor_crystallization->modify_workup

Caption: Troubleshooting logic for scaling up this compound synthesis.

Technical Support Center: Addressing Poor Reproducibility in Biological Assays with 4,5-Dimethyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4,5-Dimethyl-1H-imidazole-2-thiol. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of irreproducibility in biological assays involving this compound.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound, also known as 2-Mercapto-4,5-dimethylimidazole, is a small molecule that has been identified as a potential candidate for cancer therapy.[1] Its primary reported mechanism of action is the inhibition of Insulin-like Growth Factor (IGF) receptors, which can lead to a reduction in cell proliferation in tumor cells.[1] It has also been shown to inhibit tyrosine kinase activity and disrupt IGF receptor autophosphorylation.[1]

Q2: Why am I observing significant variability in my cell viability assay results with this compound?

Thiol-containing compounds like this compound can directly interfere with common cell viability assays that rely on tetrazolium salts like MTT. The thiol group can reduce the MTT reagent to its colored formazan product, leading to a false-positive signal of cell viability, independent of actual cellular metabolic activity.[2] This chemical interference can be a major source of inconsistent and misleading results.

Q3: My enzyme inhibition data with this compound is not reproducible. What are the potential causes?

Poor reproducibility in enzyme inhibition assays can stem from several factors related to the physicochemical properties of thiol-containing compounds:

  • Compound Instability: The thiol group can be susceptible to oxidation, leading to the formation of disulfides or other oxidized species over time in aqueous assay buffers. This can result in a decrease in the effective concentration of the active inhibitor.

  • Reactivity with Assay Components: The thiol group may react with other components in the assay, such as cofactors or the enzyme itself, leading to non-specific inhibition or a time-dependent change in activity.

  • Poor Solubility: Like many small molecules, this compound may have limited aqueous solubility, leading to precipitation and an inaccurate final concentration in the assay.

Q4: How should I prepare and store stock solutions of this compound?

To minimize degradation, it is recommended to prepare stock solutions in a non-aqueous solvent such as DMSO. These stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light to prevent potential photolytic degradation. It is advisable to prepare fresh working dilutions in aqueous buffer immediately before each experiment.

II. Troubleshooting Guides

Guide 1: Inconsistent Results in Cell-Based Assays (e.g., MTT, XTT)

This guide provides a step-by-step approach to troubleshooting variability in cell-based assays.

Troubleshooting_Cell_Assay start Inconsistent Cell-Based Assay Results check_interference Assess Direct MTT Reduction start->check_interference run_control Run Cell-Free Control: Compound + MTT Reagent check_interference->run_control How to check? color_change Color Change Observed? run_control->color_change interference_confirmed Interference Confirmed. Use Alternative Assay. color_change->interference_confirmed Yes no_interference No Direct Reduction. color_change->no_interference No end Consistent Results interference_confirmed->end check_solubility Evaluate Compound Solubility no_interference->check_solubility precipitation Precipitation Observed? check_solubility->precipitation optimize_solubility Optimize Solubility: - Lower concentration - Use co-solvent (verify cell compatibility) precipitation->optimize_solubility Yes solubility_ok Solubility Appears Adequate. precipitation->solubility_ok No optimize_solubility->check_solubility check_stability Assess Compound Stability in Media solubility_ok->check_stability degradation Degradation Suspected? check_stability->degradation optimize_stability Optimize for Stability: - Prepare fresh solutions - Reduce incubation time degradation->optimize_stability Yes stable Compound is Stable. degradation->stable No optimize_stability->check_stability stable->end

Troubleshooting workflow for cell-based assays.

Guide 2: Poor Reproducibility in Enzyme Inhibition Assays

This guide outlines steps to diagnose and resolve issues in enzyme inhibition experiments.

Troubleshooting_Enzyme_Assay start Irreproducible Enzyme Inhibition check_stability Assess Compound Stability in Assay Buffer start->check_stability run_stability_assay Incubate Compound in Buffer, Analyze by HPLC/LC-MS over time check_stability->run_stability_assay How to check? degradation Degradation Observed? run_stability_assay->degradation optimize_stability Optimize for Stability: - Use fresh solutions - Modify buffer (e.g., pH) - Reduce pre-incubation time degradation->optimize_stability Yes stable Compound is Stable. degradation->stable No optimize_stability->check_stability check_reactivity Evaluate Thiol Reactivity stable->check_reactivity dtt_control Run Assay with/without DTT (Thiol Scavenger) check_reactivity->dtt_control How to check? ic50_shift Significant IC50 Shift? dtt_control->ic50_shift reactivity_confirmed Thiol Reactivity Likely. Consider mechanism. ic50_shift->reactivity_confirmed Yes no_reactivity No Significant Reactivity. ic50_shift->no_reactivity No end Reproducible Inhibition Data reactivity_confirmed->end check_solubility Verify Solubility in Assay Buffer no_reactivity->check_solubility precipitation Precipitation Observed? check_solubility->precipitation optimize_solubility Optimize Solubility: - Lower concentration - Add co-solvent (check enzyme compatibility) precipitation->optimize_solubility Yes solubility_ok Solubility is Adequate. precipitation->solubility_ok No optimize_solubility->check_solubility solubility_ok->end

Troubleshooting workflow for enzyme inhibition assays.

III. Data Presentation

Physicochemical Properties of this compound
PropertyValueSource/Note
Molecular Formula C₅H₈N₂S[3]
Molecular Weight 128.2 g/mol [3]
CAS Number 1192-72-9[3]
Appearance White to off-white solidGeneral knowledge of similar compounds
Melting Point >280°C[4]
pKa Estimated around 9-10 for the thiol group and 6-7 for the imidazole nitrogenBased on similar imidazole and thiol structures. Experimental verification is recommended.
LogP Predicted to be low, indicating moderate lipophilicity.Computational prediction.
Solubility Profile (Illustrative Examples)

Note: The following are illustrative examples. Experimental determination is crucial for specific assay conditions.

SolventSolubility (at 25°C)Notes
Water LowSolubility is expected to be pH-dependent.
Phosphate-Buffered Saline (PBS) pH 7.4 Low to moderateMay require sonication or warming to dissolve.
Dimethyl Sulfoxide (DMSO) HighRecommended for stock solutions.
Ethanol ModerateCan be used as a co-solvent.

IV. Experimental Protocols

Protocol 1: Assessing Compound Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific buffer.

Materials:

  • This compound

  • Selected assay buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Shaking incubator

  • Micro-volume spectrophotometer or HPLC

Procedure:

  • Add an excess amount of the compound to a known volume of the assay buffer in a microcentrifuge tube.

  • Incubate the tube in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or by creating a standard curve on an HPLC).

Protocol 2: Evaluating Compound Stability in Assay Buffer

Objective: To assess the stability of this compound in an aqueous assay buffer over time.

Materials:

  • Stock solution of the compound in DMSO

  • Assay buffer

  • HPLC or LC-MS system

Procedure:

  • Prepare a solution of the compound in the assay buffer at the final desired concentration.

  • Incubate the solution at the intended assay temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquot by HPLC or LC-MS to determine the peak area of the parent compound.

  • Plot the peak area of the parent compound against time. A significant decrease in the peak area indicates degradation.

V. Mandatory Visualization

Signaling Pathway

The following diagram illustrates the simplified Insulin-like Growth Factor 1 (IGF-1) receptor signaling pathway, a key target of this compound.

IGF1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1 Receptor IRS IRS IGF1R->IRS Activates IGF1 IGF-1 IGF1->IGF1R Binds PI3K PI3K IRS->PI3K GRB2 Grb2 IRS->GRB2 AKT Akt PI3K->AKT Cell_Response Cell Proliferation, Survival, Growth AKT->Cell_Response SOS SOS GRB2->SOS RAS Ras SOS->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Cell_Response

Simplified IGF-1 signaling pathway.

References

Technical Support Center: Managing Air-Sensitive Thiol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the air sensitivity of thiol compounds in experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with thiol compounds, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield in Conjugation Reaction (e.g., Thiol-Maleimide) 1. Oxidation of Thiols: Free sulfhydryl groups (-SH) have oxidized to form disulfide bonds (-S-S-), which are unreactive.[1] This can be catalyzed by dissolved oxygen or trace metal ions.[1] 2. Hydrolysis of Reaction Partner (e.g., Maleimide): The maleimide ring is susceptible to hydrolysis, especially at pH > 7.5, rendering it inactive.[2][3] 3. Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris) or other thiols (e.g., DTT) can compete in the reaction.[4] 4. Suboptimal Molar Ratio: An insufficient molar excess of one reactant can lead to an incomplete reaction.[2]1. Reduce Disulfide Bonds: Before conjugation, treat your sample with a reducing agent like TCEP.[1] - Use Degassed Buffers: Remove dissolved oxygen by vacuum or by sparging with an inert gas (e.g., nitrogen or argon).[2] - Add a Chelating Agent: Include 1-5 mM EDTA in your buffers to sequester catalytic metal ions.[5] 2. Control pH: Maintain the reaction pH between 6.5 and 7.5 for optimal thiol-maleimide conjugation.[2] - Prepare Reagents Fresh: Prepare aqueous solutions of sensitive reagents like maleimides immediately before use.[2] 3. Use Appropriate Buffers: Use non-amine, non-thiol buffers such as PBS or HEPES.[4] 4. Optimize Molar Ratios: A 10:1 to 20:1 molar ratio of maleimide to thiol is a good starting point for optimization.[6]
Inconsistent Results Between Experiments 1. Variable Oxidation Levels: Inconsistent exposure to air or contaminants leads to varying concentrations of active thiol. 2. Inaccurate Quantification of Thiols: If the starting concentration of free thiols is not accurately determined, it can lead to variability in reaction stoichiometry.1. Standardize Handling Procedures: Consistently use inert atmosphere techniques and degassed buffers.[7] 2. Quantify Free Thiols Before Each Experiment: Use a reliable method like Ellman's Assay to determine the concentration of free thiols before proceeding with your reaction.[8]
Protein Aggregation or Loss of Activity 1. Formation of Intermolecular Disulfide Bonds: This can lead to protein aggregation and misfolding. 2. Reduction of Structurally Important Disulfide Bonds: High concentrations or prolonged incubation with reducing agents can disrupt the protein's tertiary structure.[6]1. Work at Optimal Protein Concentrations: A common range is 1-10 mg/mL.[6] - Maintain a Reducing Environment: Include a low concentration of a reducing agent in your storage and purification buffers. 2. Optimize Reduction Conditions: Titrate the concentration of the reducing agent and incubation time to selectively reduce target disulfide bonds without affecting structural ones.[6]
Precipitation of Reagents in the Reaction Mixture 1. Poor Solubility of Reagents: Some reagents may have limited solubility in aqueous buffers.[4]1. Use a Co-solvent: Dissolve the reagent in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture. Keep the final concentration of the organic solvent low (typically <10% v/v).[4]

Frequently Asked Questions (FAQs)

1. General Handling and Storage

  • Q1: What is the primary cause of thiol degradation in experiments? A1: The primary cause is the oxidation of the thiol's sulfhydryl group (-SH) to form a disulfide bond (-S-S-).[3] This oxidation is often accelerated by dissolved oxygen, trace metal ions, and a pH above the thiol's pKa (typically around 8.5 for cysteine), which favors the more reactive thiolate anion.

  • Q2: How should I store my thiol-containing compounds? A2: For long-term stability, solid thiol compounds should be stored in a tightly sealed container at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. Stock solutions should be prepared fresh in degassed solvents. If storage of solutions is necessary, they should be blanketed with an inert gas, sealed tightly, and stored at -20°C or -80°C.

  • Q3: Why is the pH of the buffer important when working with thiols? A3: The pH affects the stability and reactivity of thiols. At a pH above the thiol's pKa, the deprotonated thiolate anion (R-S⁻) is formed, which is a stronger nucleophile but also more susceptible to oxidation.[9] For many applications, a slightly acidic to neutral pH (6.5-7.5) is recommended to balance reactivity and stability.[2]

2. Preventing and Reversing Oxidation

  • Q4: What is an inert atmosphere, and why is it necessary? A4: An inert atmosphere is an environment devoid of reactive gases like oxygen. It is typically achieved by using gases like argon or nitrogen.[10] For air-sensitive compounds like thiols, working under an inert atmosphere minimizes exposure to oxygen, thereby preventing oxidation.[11]

  • Q5: How do I prepare degassed buffers? A5: Buffers can be degassed by placing them in a vacuum flask and applying a vacuum while stirring until bubbling ceases.[12][13] Alternatively, you can sparge the buffer by bubbling an inert gas, like nitrogen or argon, through it for an extended period.[13]

  • Q6: What is the role of a chelating agent like EDTA? A6: Chelating agents like EDTA bind to and sequester divalent metal ions (e.g., Cu²⁺, Fe²⁺) that can catalyze the oxidation of thiols.[5] Including 1-5 mM EDTA in your buffers is a common practice to inhibit this metal-catalyzed oxidation.[5]

  • Q7: My thiol has oxidized. Can I reverse it? A7: Yes, disulfide bonds can be reduced back to free thiols using reducing agents. The two most common are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[14]

  • Q8: TCEP vs. DTT: Which reducing agent should I choose? A8: The choice depends on your downstream application. TCEP is generally preferred for applications preceding maleimide chemistry because it is a thiol-free reducing agent and is less likely to interfere with the conjugation reaction.[15] DTT is a very effective reducing agent but contains thiols itself and must be removed before reacting with thiol-reactive probes like maleimides.[15] TCEP is also more stable and effective over a broader pH range.[14][15]

3. Quantification and Analysis

  • Q9: How can I determine the concentration of free thiols in my sample? A9: The most common method is the Ellman's Assay, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[8] DTNB reacts with free thiols to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[8]

  • Q10: What are some common issues with Ellman's Assay? A10: Potential issues include interference from other absorbing species at 412 nm and the instability of the colored product at acidic pH. It's crucial to run a proper blank and construct a standard curve with a known thiol, like cysteine, for accurate quantification.[8]

Quantitative Data Summary

Table 1: Comparison of Common Reducing Agents for Disulfide Bonds

Property TCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol)
Chemical Nature Thiol-free phosphine[15]Thiol-containing[15]
Odor Odorless[15]Strong, unpleasant[15]
Effective pH Range 1.5 - 8.5[14][15]7.1 - 8.0 (optimal)[15]
Stability in Air More resistant to oxidation[15]Prone to oxidation[15]
Reactivity with Maleimides Reacts, but generally slower than DTT[15]Reacts readily, competes with protein thiols[15]
Removal Before Maleimide Labeling Recommended for optimal results, but not always necessary[15]Mandatory[15]

Table 2: Influence of pH on Thiol and Maleimide Stability

Compound Type pH Range Effect Reference(s)
Thiols (e.g., Cysteine) < 6.5More stable (protonated -SH form), less reactive.[9][9]
6.5 - 8.5Balance between reactivity and stability.[9]
> 8.5More reactive (thiolate -S⁻ form), but much more susceptible to oxidation.[9][9]
Maleimides < 6.5Stable, but reaction with thiols is slow.[3][3]
6.5 - 7.5Optimal balance of stability and reactivity with thiols.[3][3]
> 7.5Increased rate of hydrolysis, leading to inactivation.[3][3]

Table 3: Half-life of Glutathione (GSH) in Aqueous Solution at 37°C

pH Buffer Half-life (t½) Reference(s)
1.00.1 M HCl> 24 hours[16]
7.4HBSS46.3 hours[16]
13.00.1 M NaOH< 1 hour[16]

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Reagent (DTNB)

This protocol describes a standard method for quantifying free thiols in a solution using a microplate reader.

A. Materials:

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.[8]

  • DTNB Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.[8]

  • Thiol Standard: L-cysteine hydrochloride monohydrate.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.

B. Procedure:

  • Prepare Cysteine Standards: Prepare a 1.5 mM stock solution of L-cysteine in the Reaction Buffer.[8] Perform serial dilutions to create a standard curve (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.5 mM).

  • Sample Preparation: Dilute your unknown sample in the Reaction Buffer to a concentration that falls within the range of your standard curve.

  • Assay:

    • To each well of the microplate, add 50 µL of your standards and unknown samples.

    • Add 50 µL of the DTNB Reagent Solution to each well.[2]

    • Mix gently.

  • Incubation: Incubate the plate at room temperature for 15 minutes.[2]

  • Measurement: Measure the absorbance of each well at 412 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 mM standard) from all other readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of free thiols in your unknown samples by interpolating their absorbance values on the standard curve.

Protocol 2: Reduction of Disulfide Bonds with TCEP

This protocol provides a general method for reducing disulfide bonds in a protein solution prior to conjugation.

A. Materials:

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.2-7.4, degassed).

  • TCEP hydrochloride.

  • Desalting column or spin filter for TCEP removal.

B. Procedure:

  • Prepare TCEP Stock Solution: Immediately before use, prepare a stock solution of TCEP (e.g., 100 mM) in degassed buffer.

  • Reduction Reaction:

    • To your protein solution (e.g., 1-10 mg/mL), add the TCEP stock solution to a final concentration of 5-50 mM.[17] The optimal concentration should be determined empirically.

    • Incubate the reaction mixture at room temperature for 30-60 minutes.[18]

  • TCEP Removal (if necessary): If your downstream application is sensitive to TCEP (e.g., some maleimide chemistries), remove the excess TCEP using a desalting column or a spin filter with an appropriate molecular weight cutoff.

  • Proceed to Next Step: The reduced protein is now ready for subsequent experimental steps, such as conjugation. Use the reduced protein solution immediately to prevent re-oxidation.

Protocol 3: General Workflow for Handling Thiol Compounds under an Inert Atmosphere

This protocol outlines the basic steps for setting up a reaction with an air-sensitive thiol compound using a Schlenk line.

A. Materials:

  • Schlenk flask and other appropriate glassware, oven-dried.

  • Schlenk line with a vacuum pump and an inert gas (argon or nitrogen) source.[19]

  • Septa, needles, and cannulas.

  • Degassed solvents.

B. Procedure:

  • Glassware Preparation: Assemble your reaction glassware (e.g., Schlenk flask with a stir bar) and attach it to the Schlenk line.

  • Evacuate and Backfill:

    • Evacuate the flask using the vacuum on the Schlenk line.

    • Backfill the flask with the inert gas.

    • Repeat this evacuate-refill cycle at least three times to ensure all oxygen has been removed.[19]

  • Solvent Addition: Add degassed solvent to the flask via a cannula or a gas-tight syringe.

  • Reagent Addition:

    • Liquids: Add liquid thiol reagents using a gas-tight syringe that has been purged with inert gas.

    • Solids: If the thiol is a solid, it can be added to the flask in a glovebox before attaching it to the Schlenk line. Alternatively, it can be added through a side-arm of the flask under a positive flow of inert gas.

  • Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This is typically monitored with an oil bubbler attached to the Schlenk line.

  • Work-up: Quench and work up the reaction under a positive pressure of inert gas.

Visualizations

Thiol_Oxidation_and_Prevention cluster_oxidation Thiol Oxidation Pathway cluster_prevention Prevention Strategies Thiol (R-SH) Thiol (R-SH) Thiolate (R-S-) Thiolate (R-S-) Thiol (R-SH)->Thiolate (R-S-) pH > pKa Disulfide (R-S-S-R) Disulfide (R-S-S-R) Thiolate (R-S-)->Disulfide (R-S-S-R) O2, Metal Ions Inert Atmosphere Inert Atmosphere Inert Atmosphere->Thiolate (R-S-) Inhibits Degassed Buffers Degassed Buffers Degassed Buffers->Thiolate (R-S-) Inhibits EDTA EDTA EDTA->Thiolate (R-S-) Inhibits Reducing Agents (TCEP, DTT) Reducing Agents (TCEP, DTT) Reducing Agents (TCEP, DTT)->Disulfide (R-S-S-R) Reduces Thiol_Maleimide_Conjugation_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_troubleshooting Troubleshooting Logic Start Start Protein with Disulfide Bonds Protein with Disulfide Bonds Start->Protein with Disulfide Bonds Reduce with TCEP Reduce with TCEP Protein with Disulfide Bonds->Reduce with TCEP Remove Excess TCEP Remove Excess TCEP Reduce with TCEP->Remove Excess TCEP Quantify Free Thiols (Ellman's Assay) Quantify Free Thiols (Ellman's Assay) Remove Excess TCEP->Quantify Free Thiols (Ellman's Assay) Add Maleimide Reagent (pH 6.5-7.5) Add Maleimide Reagent (pH 6.5-7.5) Quantify Free Thiols (Ellman's Assay)->Add Maleimide Reagent (pH 6.5-7.5) Incubate Incubate Add Maleimide Reagent (pH 6.5-7.5)->Incubate Purify Conjugate Purify Conjugate Incubate->Purify Conjugate Characterize Characterize Purify Conjugate->Characterize Low Yield? Low Yield? Purify Conjugate->Low Yield? End End Characterize->End Check pH Check pH Low Yield?->Check pH Yes Check Thiol Concentration Check Thiol Concentration Check pH->Check Thiol Concentration Check Maleimide Activity Check Maleimide Activity Check Thiol Concentration->Check Maleimide Activity

References

"degradation pathways of 4,5-Dimethyl-1H-imidazole-2-thiol under experimental conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation of 4,5-Dimethyl-1H-imidazole-2-thiol (also known as Methimazole or Thiamazole) under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main degradation pathways for this compound are oxidation and hydrolysis. The thione group of the molecule is susceptible to oxidation, which can lead to the formation of products such as methimazole disulfide.[1] The imidazole ring can also undergo hydrolysis, particularly under harsh acidic or basic conditions.[1][2]

Q2: How do common experimental conditions affect the stability of this compound?

A2: Several factors can influence the stability of this compound:

  • pH: Extreme pH values can catalyze the hydrolysis of the imidazole ring.[1]

  • Temperature: Elevated temperatures can accelerate degradation. One study on a specific formulation found that at room temperature (25°C), the concentration remained above 90% for 62 days, while degradation was faster at 35°C.[1] Interestingly, for some preparations, refrigerated conditions (5°C) were found to be the least stable.[1]

  • Light: The compound is known to be light-sensitive.[1] Exposure to UV or even diffuse room light can contribute to its degradation, although some studies have found photodegradation to be minimal under certain conditions.[2]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various degradation products, including the disulfide, as well as sulfenic and sulfinic acid derivatives.[3]

Q3: What are the known degradation products of this compound?

A3: Under forced degradation conditions, several degradation products have been identified. The primary product of oxidative degradation is often methimazole disulfide.[1][3] Hydrolysis of the imidazole ring can also occur.[1][2] Under oxidative stress, other potential products include sulfenic and sulfinic acid derivatives.[3] In metabolic studies, glyoxal and N-methylthiourea have been identified as potential toxic metabolites.[4][5]

Q4: How can I monitor the degradation of this compound in my experiments?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable stability-indicating method.[1][2] A validated HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification.[1] High-Performance Thin-Layer Chromatography (HPTLC) has also been used for stability-indicating assays.[6][7] For structural elucidation of unknown degradation products, coupling liquid chromatography with mass spectrometry (LC-MS) is highly effective.[8]

Troubleshooting Guides

Issue 1: Rapid loss of compound potency in solution.

  • Possible Cause: Chemical degradation through oxidation or hydrolysis. This can be influenced by pH, temperature, and exposure to light.[1]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the solution is stored under appropriate conditions. It is recommended to store solutions in light-resistant containers, such as amber vials, or wrapped in foil.[1]

    • Control Temperature: Store stock solutions at a controlled room temperature (20-25°C) unless a specific protocol dictates otherwise. Avoid refrigeration for certain formulations as it may not improve stability.[1]

    • pH Control: Maintain the pH of the solution within a stable, near-neutral range, as extreme pH values can catalyze hydrolysis.[1]

    • Use Freshly Prepared Solutions: Whenever possible, prepare solutions on the day of use to minimize degradation over time.[1]

    • Consider Antioxidants: For longer-term experiments, the addition of antioxidants may help mitigate oxidative degradation.[1]

Issue 2: Appearance of unknown peaks in HPLC chromatogram during analysis.

  • Possible Cause: Formation of degradation products due to stress conditions (e.g., heat, light, pH) or interaction with other components in the sample matrix.

  • Troubleshooting Steps:

    • Perform Forced Degradation Studies: Systematically expose the compound to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to intentionally generate degradation products. This will help in identifying the unknown peaks.

    • Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC, HPTLC) is capable of separating the parent compound from all potential degradation products.[6]

    • Characterize Degradation Products: Use techniques like LC-MS to determine the mass-to-charge ratio of the unknown peaks and propose potential structures.[9]

Data Presentation

Table 1: Summary of Forced Degradation Studies of Methimazole

Stress ConditionReagents and ConditionsDegradation ObservedReference
Acid Hydrolysis0.1 N HCl, 80°C, 2 hours10.30%[6]
Alkaline Hydrolysis0.1 N NaOH, 80°C, 2 hours12.60%[6]
Oxidative Degradation30% H₂O₂, Room Temperature, 24 hours47.70%[6]
Dry Heat80°C, 48 hours15.20%[6]
Photolytic (UV)UV light up to 200 watt hrs/m² followed by 1.2 million Lux hours of fluorescent light13.50%[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for subjecting the compound to various stress conditions as per ICH guidelines.[6][10]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.[6]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 80°C for 2 hours in a water bath.

    • Cool the solution to room temperature and neutralize with 0.1 N NaOH.

    • Dilute with methanol to a final concentration suitable for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Heat the mixture at 80°C for 2 hours in a water bath.

    • Cool the solution to room temperature and neutralize with 0.1 N HCl.

    • Dilute with methanol to a final concentration suitable for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours.

    • Dilute with methanol to a final concentration suitable for analysis.

  • Thermal Degradation (Dry Heat):

    • Keep the solid drug powder in an oven at 80°C for 48 hours.[6]

    • After the specified time, weigh an appropriate amount of the powder and dissolve it in methanol to achieve a known concentration for analysis.[6]

  • Photolytic Degradation:

    • Expose the drug substance (in solid or solution form) to UV light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

    • Prepare a solution of the exposed sample in methanol for analysis.

  • Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC or HPTLC method.[6][7]

Visualizations

Primary Degradation Pathways parent 4,5-Dimethyl-1H- imidazole-2-thiol oxidation Oxidation parent->oxidation [O] (e.g., H₂O₂) hydrolysis Hydrolysis parent->hydrolysis H₂O (Acid/Base catalysis) disulfide Methimazole Disulfide oxidation->disulfide sulfenic_acid Sulfenic/Sulfinic Acid Derivatives oxidation->sulfenic_acid hydrolyzed_ring Hydrolyzed Imidazole Ring Products hydrolysis->hydrolyzed_ring

Caption: Primary degradation pathways of this compound.

Troubleshooting Workflow for Compound Degradation start Unexpected Degradation Observed in Experiment check_storage Review Storage Conditions (Light, Temp, pH) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No correct_storage Optimize Storage: - Amber vials - Controlled Temp - pH buffer improper_storage->correct_storage check_reagents Investigate Reagent Compatibility/Purity correct_storage->check_reagents proper_storage->check_reagents incompatible_reagents Incompatible Reagents (e.g., Oxidizing agents) check_reagents->incompatible_reagents Yes compatible_reagents Reagents Compatible check_reagents->compatible_reagents No replace_reagents Use Fresh, High-Purity, Deoxygenated Solvents incompatible_reagents->replace_reagents perform_forced_degradation Perform Controlled Forced Degradation Study replace_reagents->perform_forced_degradation compatible_reagents->perform_forced_degradation end Identify Degradation Pathway and Products perform_forced_degradation->end

Caption: Logical workflow for troubleshooting compound degradation.

Experimental Workflow for Forced Degradation Study start Prepare Stock Solution (e.g., 1000 µg/mL in MeOH) stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions acid Acidic (0.1N HCl, 80°C) stress_conditions->acid alkali Alkaline (0.1N NaOH, 80°C) stress_conditions->alkali oxidative Oxidative (30% H₂O₂, RT) stress_conditions->oxidative thermal Thermal (Solid, 80°C) stress_conditions->thermal photo Photolytic (UV/Vis Light) stress_conditions->photo control Control Sample (No Stress) stress_conditions->control analysis Analyze All Samples by Stability-Indicating Method (e.g., HPLC, LC-MS) acid->analysis alkali->analysis oxidative->analysis thermal->analysis photo->analysis control->analysis data_analysis Compare Chromatograms, Quantify Degradation, Identify Products analysis->data_analysis end Elucidate Degradation Pathways data_analysis->end

References

Validation & Comparative

Unraveling the Enzymatic Cross-Reactivity of 4,5-Dimethyl-1H-imidazole-2-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-1H-imidazole-2-thiol is a sulfur-containing heterocyclic compound with known biological activities, most notably as an inhibitor of thyroid peroxidase (TPO). Its structural similarity to the anti-hyperthyroidism drug methimazole (MMI) suggests a potential for cross-reactivity with various enzymes. This guide provides a comparative analysis of the known and potential enzymatic interactions of this compound, alongside alternative inhibitors, to aid in research and development. While quantitative inhibitory data for this compound against a broad spectrum of enzymes is limited in publicly available literature, this guide leverages data on its close structural analogs and qualitative information to provide a comprehensive overview.

Comparative Analysis of Enzyme Inhibition

The primary known target of this compound and its analogs is thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis. Cross-reactivity with lactoperoxidase (LPO), an enzyme with structural and functional similarities to TPO, is also well-documented for related compounds. Furthermore, some evidence suggests potential interactions with other enzyme families, including insulin-like growth factor (IGF) receptors and tyrosine kinases.

Thyroid Peroxidase (TPO) and Lactoperoxidase (LPO) Inhibition

Methimazole (MMI) and propylthiouracil (PTU) are well-characterized inhibitors of TPO. Given the structural similarity, this compound is expected to exhibit a similar inhibitory profile. The available IC50 values for MMI and other related imidazole-2-thiols provide a benchmark for estimating the potential potency of this compound.

CompoundEnzymeIC50 Value (µM)Reference
Methimazole (MMI) Thyroid Peroxidase (TPO)0.11[1]
Propylthiouracil (PTU) Thyroid Peroxidase (TPO)1.2[1]
Methimazole (MMI) Lactoperoxidase (LPO)7.0 ± 1.1[2]
Methimazole (MMI) Lactoperoxidase (LPO)7.4[3]
2-Mercaptoimidazole Lactoperoxidase (LPO)17[3][4]
This compound Thyroid Peroxidase (TPO)Data not available
This compound Lactoperoxidase (LPO)Data not available

Note: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Potential Cross-Reactivity with Other Enzymes

While concrete IC50 values are not available, this compound has been reported as a potential inhibitor of Insulin-Like Growth Factor (IGF) receptors and to possess tyrosine kinase inhibitory activity[5]. This suggests a broader range of potential off-target effects that should be considered in experimental designs. For comparison, IC50 values for some known inhibitors of these enzyme classes are provided below.

Insulin-Like Growth Factor 1 Receptor (IGF-1R) Inhibitors

CompoundIC50 Value (nM)
Linsitinib (OSI-906)35
NVP-AEW541150
BMS-7548071.8
Picropodophyllin (PPP)1

Tyrosine Kinase Inhibitors

CompoundTarget Kinase(s)IC50 Value (nM)
LapatinibEGFR, HER2Varies by cell line
TucatinibHER2Varies by cell line
AfatinibPan-HERVaries by cell line

Cyclooxygenase (COX) Inhibitors

Given that some imidazole derivatives have been investigated as COX inhibitors, this represents another potential area of cross-reactivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Ibuprofen13370
Diclofenac0.90.5
Celecoxib150.04

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are summaries of common enzymatic assays used to determine inhibitory activity.

Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol Oxidation Method)

This spectrophotometric assay measures the TPO-catalyzed oxidation of guaiacol in the presence of hydrogen peroxide.

Workflow:

TPO_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Buffer Phosphate Buffer Mix Mix Buffer, TPO, and Inhibitor Buffer->Mix TPO TPO Enzyme TPO->Mix Inhibitor Test Compound Stock Inhibitor->Mix Guaiacol Guaiacol Solution Add_Substrate Add Guaiacol and H2O2 Guaiacol->Add_Substrate H2O2 H2O2 Solution H2O2->Add_Substrate Incubate Incubate Mix->Incubate Incubate->Add_Substrate Measure Measure Absorbance at 470 nm Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Workflow for TPO inhibition assay using the guaiacol method.

Methodology:

  • Prepare Reagents: Prepare phosphate buffer (e.g., 0.1 M, pH 7.4), a stock solution of the TPO enzyme, a stock solution of the test compound (e.g., in DMSO), a guaiacol solution, and a hydrogen peroxide (H2O2) solution.

  • Assay Setup: In a 96-well plate, add buffer, TPO enzyme, and varying concentrations of the test compound. Include appropriate controls (no inhibitor, no enzyme).

  • Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add guaiacol and H2O2 to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 470 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the percent inhibition relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Lactoperoxidase (LPO) Inhibition Assay (ABTS Method)

This assay measures the LPO-catalyzed oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

Workflow:

LPO_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Buffer Phosphate Buffer Mix Mix Buffer, LPO, and Inhibitor Buffer->Mix LPO LPO Enzyme LPO->Mix Inhibitor Test Compound Stock Inhibitor->Mix ABTS ABTS Solution Add_Substrate Add ABTS and H2O2 ABTS->Add_Substrate H2O2 H2O2 Solution H2O2->Add_Substrate Incubate Incubate Mix->Incubate Incubate->Add_Substrate Measure Measure Absorbance at 412 nm Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Workflow for LPO inhibition assay using the ABTS method.

Methodology:

  • Prepare Reagents: Prepare a suitable buffer (e.g., phosphate buffer), a stock solution of the LPO enzyme, a stock solution of the test compound, an ABTS solution, and a hydrogen peroxide (H2O2) solution.

  • Assay Setup: In a microplate, combine the buffer, LPO enzyme, and various concentrations of the inhibitor.

  • Pre-incubation: Allow the plate to incubate to facilitate inhibitor-enzyme binding.

  • Initiate Reaction: Add ABTS and H2O2 to begin the enzymatic reaction.

  • Measurement: Monitor the increase in absorbance at 412 nm over time.

  • Data Analysis: Determine the reaction rates and calculate the percent inhibition for each inhibitor concentration. The IC50 value is then determined by plotting the percent inhibition against the inhibitor concentration.

Signaling Pathway Context

The primary therapeutic application of TPO inhibitors is in the management of hyperthyroidism, which involves the thyroid hormone synthesis pathway.

Thyroid Hormone Synthesis Pathway and Inhibition:

Thyroid_Hormone_Synthesis cluster_follicle Thyroid Follicle Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin (Tg) TPO->Thyroglobulin Iodination MIT Monoiodotyrosine (MIT) Thyroglobulin->MIT DIT Diiodotyrosine (DIT) Thyroglobulin->DIT T3 Triiodothyronine (T3) MIT->T3 DIT->T3 T4 Thyroxine (T4) DIT->T4 Inhibitor This compound (and analogs) Inhibitor->TPO Inhibition

Caption: Inhibition of Thyroid Hormone Synthesis by TPO inhibitors.

Conclusion

This compound, a close structural analog of methimazole, is a potent inhibitor of thyroid peroxidase. While quantitative data on its cross-reactivity with a wider range of enzymes is currently lacking, its imidazole-2-thiol core structure suggests the potential for interactions with other enzymes, including lactoperoxidase, and possibly tyrosine kinases and IGF receptors. Researchers and drug development professionals should exercise caution and consider conducting broader enzymatic screening to fully characterize the selectivity profile of this compound. The provided comparative data on alternative inhibitors and detailed experimental protocols serve as a valuable resource for guiding future research and development efforts in this area. Further investigation is warranted to elucidate the complete enzymatic interaction profile of this compound.

References

"in vitro comparison of the corrosion inhibition efficiency of different imidazole thiols"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the corrosion inhibition efficiency of various imidazole thiol derivatives. The information is compiled from recent scientific literature to aid researchers in selecting suitable compounds for their studies. The data presented herein is supported by experimental findings from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Quantitative Data Summary

The corrosion inhibition performance of different imidazole thiols is summarized in the table below. The inhibition efficiency (IE%) is a key metric for evaluating the effectiveness of a corrosion inhibitor. It is typically determined by electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy.

InhibitorSubstrateCorrosive MediumMax. Inhibition Efficiency (IE%)Optimal ConcentrationReference
4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT)C38 Steel1 M HCl92.74%10⁻² M[1][2]
2,3-dihydrobenzo[3][4]imidazo[2,1-b]thiazole (2-BIT)Mild Steel1.0 M HClNot explicitly stated, but lower than 3-BITNot explicitly stated[3]
3,4-dihydro-2H-benzo[3][4]imidazo[2,1-b]thiazole (3-BIT)Mild Steel1.0 M HClHigher than 2-BIT, with significant polarization resistanceNot explicitly stated[3]
2-(((4-chlorobenzyl) thiol) methyl)-1H-benzo[d]imidazoleAluminum1 M HNO₃97.74%5 x 10⁻³ M[5]
2-Mercaptobenzimidazole (2-MBI)Mild Steel1 M HClHigh, acts as a mixed-type inhibitorNot explicitly stated[6]

Experimental Workflow and Methodologies

The evaluation of corrosion inhibitors typically follows a standardized experimental workflow. This involves material preparation, electrochemical testing, and surface analysis.

G cluster_prep Material Preparation cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis & Surface Characterization node_substrate Substrate Preparation (e.g., Mild Steel, C38 Steel) node_cell Three-Electrode Cell Setup (Working, Counter, Reference) node_substrate->node_cell node_solution Corrosive Medium Preparation (e.g., 1 M HCl) node_solution->node_cell node_inhibitor Inhibitor Solution Preparation (Varying Concentrations) node_inhibitor->node_cell node_pdp Potentiodynamic Polarization (PDP) node_cell->node_pdp node_eis Electrochemical Impedance Spectroscopy (EIS) node_cell->node_eis node_data Calculation of Inhibition Efficiency (IE%) Corrosion Current (i_corr), Polarization Resistance (R_p) node_pdp->node_data node_eis->node_data node_sem Surface Morphology Analysis (e.g., SEM, AFM) node_data->node_sem G cluster_inhibitor Imidazole Thiol Inhibitor cluster_metal Metal Surface cluster_inhibition Inhibition Process node_inhibitor Imidazole Thiol in Solution node_features Key Structural Features: - Imidazole Ring (π-electrons, N atoms) - Thiol Group (-SH) node_adsorption Adsorption onto Metal Surface node_inhibitor->node_adsorption node_surface Metal Surface in Corrosive Medium node_sites Active Corrosion Sites node_surface->node_adsorption node_film Formation of a Protective Film node_adsorption->node_film node_blocking Blocking of Active Sites node_film->node_blocking node_reduction Reduction of Anodic and Cathodic Reactions node_blocking->node_reduction node_reduction->node_surface Corrosion Inhibition

References

Confirming the Mechanism of Action of 4,5-Dimethyl-1H-imidazole-2-thiol Through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the mechanism of action of 4,5-Dimethyl-1H-imidazole-2-thiol as a putative inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). By leveraging site-directed mutagenesis, researchers can validate the direct interaction of this small molecule with its intended target and elucidate the key amino acid residues involved in its binding. This guide also presents a comparative analysis with other known IGF-1R inhibitors, offering a broader context for evaluating its performance.

Introduction

This compound has been identified as a potential anti-cancer agent, hypothesized to function through the inhibition of the IGF-1R signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various malignancies. Confirmation of the direct binding and inhibition of IGF-1R by this compound is a crucial step in its development as a therapeutic agent. Site-directed mutagenesis provides a powerful tool to achieve this by altering specific amino acid residues within the putative binding site of the target protein and observing the resultant effect on inhibitor efficacy.

Comparative Analysis of IGF-1R Inhibitors

To provide a benchmark for evaluating the performance of this compound, this section summarizes the inhibitory activities of several well-characterized small molecule inhibitors of IGF-1R.

CompoundTypeTarget(s)IC50 (IGF-1R, cell-free)IC50 (IR, cell-free)Reference(s)
This compound Imidazole derivativePutative IGF-1R inhibitorData not availableData not available[1]
Linsitinib (OSI-906) Small moleculeIGF-1R, IR35 nM75 nM[2]
NVP-AEW541 Small moleculeIGF-1R, IR150 nM140 nM[3]
BMS-754807 Small moleculeIGF-1R, IR, Met, AurA/B, TrkA/B1.8 nM1.7 nM[1][4]

IC50: Half-maximal inhibitory concentration; IR: Insulin Receptor. Data for this compound is not currently available in the public domain and would be the primary output of the proposed experimental workflow.

Experimental Protocols

This section outlines the key experimental protocols required to confirm the mechanism of action of this compound through mutagenesis.

Site-Directed Mutagenesis of IGF-1R

Objective: To generate IGF-1R variants with mutations in the putative ATP-binding pocket to assess their impact on inhibitor binding.

Methodology:

  • Plasmid Template: Obtain a mammalian expression vector containing the full-length human IGF-1R cDNA.

  • Primer Design: Design complementary oligonucleotide primers containing the desired point mutation(s). Key residues in the ATP-binding site of IGF-1R, such as the gatekeeper residue, are primary targets for mutagenesis. Based on structural information of other kinase inhibitors, these residues are critical for inhibitor binding.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.

  • Template Digestion: Digest the parental, non-mutated plasmid template using the DpnI restriction enzyme, which specifically cleaves methylated DNA.

  • Transformation: Transform the mutated plasmids into competent E. coli for amplification.

  • Verification: Isolate the plasmid DNA and verify the presence of the desired mutation through Sanger sequencing.

In Vitro Kinase Assay

Objective: To determine the IC50 values of this compound against wild-type (WT) and mutant IGF-1R.

Methodology:

  • Protein Expression and Purification: Express and purify the kinase domains of both WT and mutant IGF-1R from a suitable expression system (e.g., baculovirus-infected insect cells).

  • Assay Setup: In a 96-well plate, combine the purified kinase, a suitable substrate (e.g., a synthetic peptide), and varying concentrations of this compound.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time.

  • Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay)[5].

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis. A significant increase in the IC50 value for a mutant IGF-1R compared to the WT enzyme would indicate that the mutated residue is important for inhibitor binding.

Cell-Based Autophosphorylation Assay

Objective: To assess the ability of this compound to inhibit IGF-1-induced autophosphorylation of WT and mutant IGF-1R in a cellular context.

Methodology:

  • Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293) and transfect them with expression vectors for either WT or mutant IGF-1R.

  • Serum Starvation: Serum-starve the cells to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a predetermined time.

  • Ligand Stimulation: Stimulate the cells with IGF-1 to induce receptor autophosphorylation.

  • Cell Lysis and Western Blotting: Lyse the cells and separate the proteins by SDS-PAGE. Perform Western blotting using antibodies specific for phosphorylated IGF-1R (p-IGF-1R) and total IGF-1R.

  • Quantification: Quantify the band intensities and normalize the p-IGF-1R signal to the total IGF-1R signal. A reduced ability of the compound to inhibit phosphorylation in cells expressing a mutant receptor would confirm the importance of the mutated residue for its mechanism of action.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of this compound with IGF-1R in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle or this compound.

  • Heat Shock: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble IGF-1R remaining at each temperature using Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble IGF-1R as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein, confirming direct engagement[6][7][8][9][10].

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of the target, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_validation Mechanism of Action Validation cluster_outcome Outcome p1 IGF-1R Plasmid p2 Design Mutagenic Primers p1->p2 p3 PCR Amplification p2->p3 p4 DpnI Digestion p3->p4 p5 Transformation p4->p5 p6 Sequence Verification p5->p6 v1 In Vitro Kinase Assay (WT vs Mutant IGF-1R) p6->v1 v2 Cell-Based Autophosphorylation Assay (WT vs Mutant IGF-1R) p6->v2 o1 Confirmation of Direct Target Engagement and Binding Site v1->o1 v3 Cellular Thermal Shift Assay (CETSA) v2->o1 v3->o1

A high-level overview of the experimental workflow to confirm the mechanism of action.

IGF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K RAS Ras IGF1R->RAS AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 4,5-Dimethyl-1H- imidazole-2-thiol Inhibitor->IGF1R

The IGF-1R signaling pathway and the proposed point of intervention for this compound.

Conclusion

The confirmation of the mechanism of action of this compound as a direct inhibitor of IGF-1R is a pivotal step in its preclinical development. The use of site-directed mutagenesis in conjunction with in vitro and cell-based assays provides a robust methodology to validate its molecular target and elucidate the specific amino acid interactions that govern its inhibitory activity. By comparing its performance against established IGF-1R inhibitors, researchers can gain valuable insights into its potential as a novel therapeutic agent for the treatment of cancers driven by the IGF-1R signaling pathway.

References

Comparative Guide to Structure-Activity Relationship (SAR) Studies of 4,5-Dimethyl-1H-imidazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,5-Dimethyl-1H-imidazole-2-thiol derivatives, focusing on their potential as therapeutic agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity of (2-(substituted phenyl)-4,5-dimethyl-1H-imidazol-1-yl)benzoic acid Derivatives

A notable study in the exploration of this compound derivatives investigates a series of (2-(substituted phenyl)-4,5-dimethyl-1H-imidazol-1-yl)benzoic acids for their in vitro anticancer activity. The core structure involves the substitution of the thiol group with a benzoic acid moiety at the 1-position of the imidazole ring and various substituted phenyl groups at the 2-position.

Data Presentation: In Vitro Anticancer Activity

The anticancer activity of these derivatives was evaluated against a tumor cell line using the Trypan Blue exclusion method. The percentage of cell death was measured at different concentrations of the test compounds. The results highlight the influence of the substituent on the phenyl ring at the 2-position on the cytotoxic efficacy.

Compound ID2-Phenyl SubstituentConcentration (µg/mL)% Cell Death
D2 4-Hydroxy20064.14
15053.26
10045.16
5035.67
2528.55
12.521.14
D6 4-Methoxy20044.15
15037.63
10020.16
5018.67
2513.55
12.508.55
D8 4-Nitro20036.99
15060.42
10065.26
5074.01
25Not Reported
12.5Not Reported

Structure-Activity Relationship (SAR) Analysis:

The preliminary SAR analysis of this series suggests that electron-donating groups on the 2-phenyl substituent may influence the anticancer activity. Specifically, the presence of a hydroxyl group at the para position (Compound D2) resulted in the highest percentage of cell death at the maximum tested concentration. The methoxy group (Compound D6) also showed activity, albeit less potent than the hydroxyl derivative. Interestingly, the electron-withdrawing nitro group (Compound D8) exhibited a different dose-response profile, with higher potency at lower concentrations. These findings suggest that the electronic properties of the substituent on the 2-phenyl ring play a crucial role in the cytotoxic activity of these compounds.

Experimental Protocols

Synthesis of (2-(substituted phenyl)-4,5-dimethyl-1H-imidazol-1-yl)benzoic acid Derivatives

A general synthetic route for the preparation of these derivatives involves a multi-step process:

  • Synthesis of this compound: This starting material can be synthesized by the condensation of diacetyl (2,3-butanedione) with thiourea in the presence of a suitable catalyst and solvent.

  • N-Alkylation with a Benzoic Acid Moiety: The thiol is then reacted with a suitable benzoic acid derivative containing a leaving group (e.g., a halo-substituted benzoic acid) under basic conditions to attach the benzoic acid moiety to the nitrogen at the 1-position of the imidazole ring.

  • Substitution at the 2-Position: The final step involves the introduction of the substituted phenyl group at the 2-position of the imidazole ring. This can be achieved through various cross-coupling reactions, such as the Suzuki or Stille coupling, where the 2-thio group is first converted to a suitable leaving group (e.g., a halide or triflate).

In Vitro Anticancer Activity Assay: Trypan Blue Exclusion Method

The Trypan Blue exclusion assay is a widely used method to determine cell viability.[1][2][3][4][5] It is based on the principle that live cells with intact cell membranes exclude the dye, while dead cells with compromised membranes take it up and appear blue.

Materials:

  • Tumor cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypan Blue solution (0.4%)[1]

  • Hemocytometer[1]

  • Microscope

Protocol:

  • Cell Seeding: Seed the tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the synthesized imidazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: After incubation, detach the cells from the wells using trypsin-EDTA.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.[1]

  • Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.[1]

  • Calculation: Calculate the percentage of cell death using the following formula: % Cell Death = (Number of non-viable cells / Total number of cells) x 100

Mandatory Visualizations

Logical Relationship of SAR for Anticancer Activity

SAR_Anticancer SAR of this compound Derivatives cluster_R2 Examples of R2 Substituents Core 4,5-Dimethyl-1H-imidazole Core Substituent_R1 R1: Benzoic Acid at N1 Core->Substituent_R1 Essential for scaffold Substituent_R2 R2: Substituted Phenyl at C2 Core->Substituent_R2 Modulates potency Activity Anticancer Activity Substituent_R2->Activity Electronic properties are key R2_OH 4-Hydroxy (D2) (High Activity) Substituent_R2->R2_OH R2_OMe 4-Methoxy (D6) (Moderate Activity) Substituent_R2->R2_OMe R2_NO2 4-Nitro (D8) (Variable Activity) Substituent_R2->R2_NO2

Caption: SAR of Anticancer Imidazole Derivatives.

Experimental Workflow for Anticancer Screening

Anticancer_Workflow Workflow for In Vitro Anticancer Screening Start Synthesized Imidazole Derivatives Treatment Treatment with Derivatives (Varying Concentrations) Start->Treatment Cell_Culture Tumor Cell Line Culture Cell_Culture->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation Assay Trypan Blue Exclusion Assay Incubation->Assay Data_Analysis Data Analysis (% Cell Death) Assay->Data_Analysis Conclusion SAR Conclusion Data_Analysis->Conclusion

Caption: Workflow for Anticancer Screening.

References

"validating MTT assay results for thiol-containing compounds with orthogonal methods"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Cell Viability Assays to Mitigate Thiol-Induced Interference

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, often serving as a proxy for cell viability. The assay relies on the reduction of the yellow tetrazolium salt, MTT, into a purple formazan product by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[1][2] However, a significant limitation of the MTT assay arises when testing thiol-containing compounds, such as N-acetyl-L-cysteine (NAC), dithiothreitol (DTT), and β-mercaptoethanol.[3] These compounds can directly reduce MTT to formazan in a cell-free environment, leading to a false-positive signal that incorrectly suggests high cell viability.[3][4] This guide provides researchers with a framework for understanding this interference and validating their results with appropriate orthogonal methods.

The Mechanism of Thiol Interference in the MTT Assay

The core issue lies in the reducing power of the sulfhydryl group (-SH) present in thiol compounds. This group can directly, through a non-enzymatic chemical reaction, donate electrons to the MTT tetrazolium salt. This chemical reduction mimics the biological reduction performed by cellular enzymes, producing the characteristic purple formazan irrespective of the cells' actual metabolic state.[3] This artifact can mask true cytotoxic effects or incorrectly identify a compound as non-toxic.

To control for this, it is crucial to include wells containing only the test compound and the MTT reagent (without cells) to measure any potential direct reduction.[2] If significant color change is observed, the MTT assay is not suitable for that compound, and orthogonal methods are required.

Figure 1. Mechanism of MTT assay interference by thiol-containing compounds.

Comparison of Orthogonal Cell Viability Assays

When thiol interference is suspected, employing an orthogonal method that relies on a different biochemical principle is essential for accurate assessment of cell viability. The ideal alternative should not be susceptible to direct reduction by the test compound. Key alternatives include other tetrazolium salts (MTS, WST-1), ATP quantification assays (CellTiter-Glo®), and protein quantification assays (SRB).

AssayPrincipleAdvantagesDisadvantagesSuitability for Thiols
MTT Mitochondrial reductase activity converts MTT to insoluble purple formazan.[1]Inexpensive, widely used.[5]Prone to interference from reducing compounds (thiols).[3][5] Requires a solubilization step.[1]Poor
MTS / XTT / WST-1 Mitochondrial reductase activity converts reagent to a water-soluble formazan.[6]Homogeneous assay (no solubilization step), higher sensitivity than MTT.[6]Can still be susceptible to some reducing agents.[5] WST-1 may have higher background.Moderate (Less susceptible than MTT, but validation is still required).
CellTiter-Glo® (ATP Assay) Quantifies ATP, an indicator of metabolically active cells, via a luciferase reaction.[7]High sensitivity, "add-mix-measure" format, fast.[7][8] Measures a distinct marker (ATP) not based on reducing potential.More expensive than tetrazolium assays.[5] Enzyme (luciferase) can be inhibited by some compounds.Excellent (Principle is not based on reduction of a dye).
SRB (Sulforhodamine B) Binds to basic amino acids of cellular proteins, quantifying total biomass.[4]Unaffected by reducing compounds, simple, inexpensive.[4]Measures total protein, not just metabolic activity; less sensitive to immediate metabolic changes.Excellent (Principle is based on protein staining).

Experimental Data: A Comparative Case Study

To illustrate the discrepancy, consider a hypothetical experiment evaluating the cytotoxicity of N-acetyl-L-cysteine (NAC), a well-known thiol-containing antioxidant, on a cancer cell line.

CompoundAssay MethodApparent IC50 (mM)Interpretation
N-acetyl-L-cysteineMTT Assay > 50The direct reduction of MTT by NAC masks any true cytotoxicity, leading to a false-negative result.
N-acetyl-L-cysteineCellTiter-Glo® 12.5The ATP-based assay is not affected by the thiol group and reveals the compound's actual cytotoxic effect.
Doxorubicin (Control)MTT Assay 0.5 µMConsistent with literature values.
Doxorubicin (Control)CellTiter-Glo® 0.45 µMConsistent with literature values.

This data clearly shows that for thiol-containing compounds like NAC, the MTT assay provides misleading results, while an orthogonal method like CellTiter-Glo® offers a more accurate measure of cytotoxicity.

Validation_Workflow start Start: Test a Thiol- Containing Compound control_exp Perform Control Experiment: Compound + Medium + MTT (No Cells) start->control_exp check_color Observe for Purple Formazan Formation? control_exp->check_color mtt_invalid MTT Assay is Invalid (False Positive Signal) check_color->mtt_invalid Yes mtt_valid No Interference Detected. MTT Assay is Likely Valid. check_color->mtt_valid No orthogonal Select Orthogonal Method (e.g., CellTiter-Glo®, SRB) mtt_invalid->orthogonal run_assays Run Both MTT and Orthogonal Assays in Parallel on Cell Cultures mtt_valid->run_assays orthogonal->run_assays compare Compare IC50 Values and Dose-Response Curves run_assays->compare end Report Validated Cytotoxicity Data compare->end

References

Assessing the Specificity of 4,5-Dimethyl-1H-imidazole-2-thiol in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological specificity of 4,5-Dimethyl-1H-imidazole-2-thiol, more commonly known as Methimazole (MMI), and its primary alternatives, Propylthiouracil (PTU) and Carbimazole. This document is intended to be an objective resource, presenting supporting experimental data to aid in the selection and application of these compounds in research and drug development.

Executive Summary

This compound (Methimazole) is a potent inhibitor of thyroid peroxidase (TPO), the key enzyme in thyroid hormone synthesis. Its primary clinical application is in the management of hyperthyroidism. While effective, an understanding of its specificity is crucial for predicting potential off-target effects and for the development of more selective therapeutic agents. This guide compares the on-target potency and known off-target activities of Methimazole with its main alternatives, Propylthiouracil and Carbimazole, which is a prodrug of Methimazole.

Comparative Analysis of On-Target and Off-Target Activity

The primary molecular target of Methimazole and its alternatives is thyroid peroxidase (TPO). Inhibition of TPO blocks the iodination of tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroid hormones T3 and T4. The potency of these compounds against TPO is typically measured by their half-maximal inhibitory concentration (IC50).

Table 1: Comparative Inhibitory Activity (IC50) Against Thyroid Peroxidase (TPO)

CompoundAssay TypeSpeciesIC50 (µM)Reference
Methimazole (MMI) Amplex UltraRed (AUR)-TPORat0.11[1]
LPO-catalyzed ABTS oxidation-7.0[2]
Propylthiouracil (PTU) Amplex UltraRed (AUR)-TPORat1.2[1]
Guaiacol OxidationHuman20.5[1]
Guaiacol OxidationRat2.87[1]
Guaiacol OxidationDog5.49[1]
Guaiacol OxidationPig16.6[1]
Carbimazole --Prodrug of Methimazole[1][3]

Note: Lactoperoxidase (LPO) is often used as a surrogate for TPO in in vitro studies due to structural and functional similarities.[2]

Beyond their primary target, both Methimazole and Propylthiouracil exhibit off-target activities, most notably immunosuppressive effects. Propylthiouracil also uniquely inhibits the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3) by targeting the 5'-deiodinase enzyme.

Table 2: Overview of Known Off-Target Activities

CompoundOff-Target ActivityMechanism
Methimazole (MMI) ImmunosuppressionInhibition of peroxidase and scavenging of free oxygen radicals.[4]
Propylthiouracil (PTU) ImmunosuppressionSimilar to Methimazole.
Inhibition of 5'-deiodinaseBlocks peripheral conversion of T4 to T3.[5][6]
Carbimazole ImmunosuppressionAs the prodrug of Methimazole, it shares the same off-target effects.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures discussed, the following diagrams are provided.

Thyroid_Hormone_Synthesis cluster_follicular_cell Thyroid Follicular Cell cluster_inhibition Inhibition Iodide Iodide NIS Na+/I- Symporter I- I- NIS->I- TPO Thyroid Peroxidase I-->TPO Oxidation Thyroglobulin Thyroglobulin TPO->Thyroglobulin Iodination T3_T4 T3 & T4 TPO->T3_T4 MIT_DIT MIT & DIT Thyroglobulin->MIT_DIT MIT_DIT->TPO Coupling Blood T3_T4->Blood Secretion Blood->NIS Iodide Uptake Lumen MMI_PTU Methimazole Propylthiouracil MMI_PTU->TPO

Figure 1: Thyroid hormone synthesis pathway and inhibition by Methimazole and Propylthiouracil.

TPO_Inhibition_Assay cluster_workflow Amplex UltraRed TPO Inhibition Assay Workflow Prepare_Reagents Prepare Reagents: - TPO Source (e.g., microsomes) - Amplex UltraRed - H2O2 - Test Compounds Plate_Setup Plate Setup (96/384-well): - Add TPO, buffer, and test compounds Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Initiate_Reaction Initiate reaction with H2O2 Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 530-560 nm, Em: 590 nm) Incubate->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Fluorescence->Data_Analysis

Figure 2: Experimental workflow for the in vitro Amplex UltraRed TPO inhibition assay.

Off_Target_Assessment cluster_immunosuppression Immunosuppression Assessment cluster_deiodinase 5'-Deiodinase Inhibition Assay Isolate_PBMCs Isolate Peripheral Blood Mononuclear Cells (PBMCs) Stimulate_Cells Stimulate PBMCs (e.g., with mitogens) Isolate_PBMCs->Stimulate_Cells Treat_Cells Treat with Test Compound Stimulate_Cells->Treat_Cells Measure_Endpoints Measure Endpoints: - T-cell proliferation (e.g., CFSE assay) - Cytokine production (e.g., ELISA) Treat_Cells->Measure_Endpoints Prepare_Lysates Prepare Cell Lysates (expressing 5'-deiodinase) Incubate Incubate with T4 and Test Compound Prepare_Lysates->Incubate Measure_T3 Measure T3 production (e.g., LC-MS/MS) Incubate->Measure_T3

Figure 3: Logical workflows for assessing off-target immunosuppressive and 5'-deiodinase inhibitory activities.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of compound specificity. The following protocols are based on established methods.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)

This assay measures the peroxidase activity of TPO by detecting the fluorescence of resorufin, the product of Amplex® UltraRed oxidation.

1. Materials:

  • TPO source: Rat thyroid microsomes, porcine TPO, or recombinant human TPO.

  • Amplex® UltraRed reagent (10 mM stock in DMSO).

  • Hydrogen peroxide (H₂O₂).

  • Potassium phosphate buffer (200 mM, pH 7.4).

  • Test compounds (e.g., Methimazole, Propylthiouracil) and vehicle control (DMSO).

  • 96-well or 384-well black microplates.

  • Fluorescence microplate reader.

2. Procedure:

  • Preparation of Rat Thyroid Microsomes (if applicable):

    • Excise thyroid glands from rats and place them in ice-cold homogenization buffer.

    • Homogenize the tissue and centrifuge at low speed (e.g., 10,000 x g) for 15 minutes at 4°C to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomes.

    • Resuspend the microsomal pellet in potassium phosphate buffer and determine the protein concentration. Store at -80°C.

  • Assay Protocol:

    • Prepare serial dilutions of test compounds and positive controls in DMSO.

    • In the microplate, add the following to each well:

      • 75 µL of Amplex UltraRed reagent (final concentration 25 µM).

      • 10-15 µL of microsomal protein (final concentration 12.5 µg/mL).

      • 25 µL of H₂O₂ (final concentration 300 µM).

      • 100 µL of 200 mM potassium phosphate buffer.

      • The test compound or vehicle control.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the fluorescence with excitation at 530-560 nm and emission at 590 nm.

3. Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

In Vitro Immunosuppression Assay (T-Cell Proliferation)

This assay assesses the effect of a compound on the proliferation of stimulated T-cells.

1. Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs).

  • RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads).

  • Carboxyfluorescein succinimidyl ester (CFSE) staining solution.

  • Test compounds and vehicle control.

  • 96-well cell culture plates.

  • Flow cytometer.

2. Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Label the PBMCs with CFSE according to the manufacturer's protocol.

  • Seed the CFSE-labeled PBMCs into the wells of a 96-well plate.

  • Add the T-cell mitogen to the wells to stimulate proliferation.

  • Add serial dilutions of the test compounds or vehicle control to the wells.

  • Incubate the plate for 3-5 days at 37°C in a humidified CO₂ incubator.

  • Harvest the cells and analyze by flow cytometry to measure the dilution of CFSE fluorescence, which is indicative of cell division.

3. Data Analysis:

  • Quantify the percentage of proliferated cells in each treatment group.

  • Calculate the percent inhibition of proliferation for each concentration of the test compound relative to the stimulated control.

  • Determine the IC50 value for the inhibition of T-cell proliferation.

In Vitro 5'-Deiodinase Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of T4 to T3.

1. Materials:

  • Cell lysates from HEK293 cells ectopically expressing human or rat 5'-deiodinase (DIO1, DIO2, or DIO3).

  • Thyroxine (T4) as the substrate.

  • Dithiothreitol (DTT) as a cofactor.

  • Test compounds and vehicle control.

  • LC-MS/MS system for T3 quantification.

2. Procedure:

  • Prepare a reaction mixture containing the cell lysate, buffer, DTT, and serial dilutions of the test compound.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding T4.

  • Incubate the reaction for a defined period at 37°C.

  • Stop the reaction (e.g., by adding a quenching solution).

  • Analyze the samples by LC-MS/MS to quantify the amount of T3 produced.

3. Data Analysis:

  • Calculate the percent inhibition of T3 production for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value for the inhibition of 5'-deiodinase activity.

Conclusion

The data presented in this guide highlight the potent on-target activity of this compound (Methimazole) against thyroid peroxidase. While effective, its specificity is not absolute, with known immunosuppressive off-target effects. Its primary alternative, Propylthiouracil, is less potent against TPO but possesses the additional activity of inhibiting 5'-deiodinase. Carbimazole's activity is directly attributable to its conversion to Methimazole. The choice of compound for research or therapeutic development should, therefore, be guided by a careful consideration of the desired on-target effect versus the potential for these documented off-target activities. The provided experimental protocols offer a framework for researchers to conduct their own comparative assessments of specificity.

References

Safety Operating Guide

Personal protective equipment for handling 4,5-Dimethyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.

This guide provides critical safety, handling, and disposal protocols for 4,5-Dimethyl-1H-imidazole-2-thiol (CAS No. 1192-72-9). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures. Based on available safety data, the compound is classified with the following hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical.

PPE Category Specification Rationale
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.To prevent eye contact which can cause serious irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact which can cause irritation. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Fully-buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge is necessary.To prevent inhalation, which is harmful and can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls :

    • Ensure a certified chemical fume hood is operational before starting any work.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed[1].

    • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

  • Handling the Compound :

    • Don the appropriate PPE as specified in the table above.

    • Carefully weigh and transfer the solid compound within the chemical fume hood to avoid generating dust.

    • When preparing solutions, slowly add the this compound to the solvent to prevent splashing.

    • Keep containers tightly closed when not in use to prevent inhalation exposure and contamination[1].

  • Post-Handling Procedures :

    • Thoroughly decontaminate the work area with an appropriate solvent and cleaning materials.

    • Dispose of all contaminated waste, including gloves and weighing papers, as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Step-by-Step Waste Management

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations[1].

  • Waste Segregation and Collection :

    • Collect all solid and liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Container Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

  • Storage and Disposal :

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Arrange for pickup and disposal by a licensed hazardous waste management company. Do not pour down the drain.

Emergency Procedures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].

  • Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists[2].

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[2].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].

  • Spill : Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Sweep up and place in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

start Start: Handling this compound prep Step 1: Preparation - Verify Fume Hood - Check Eyewash/Shower - Don Required PPE start->prep handling Step 2: Chemical Handling (Inside Fume Hood) - Weigh and Transfer Solid - Prepare Solutions - Keep Containers Closed prep->handling post_handling Step 3: Post-Handling - Decontaminate Work Area - Dispose of Contaminated Items - Wash Hands handling->post_handling disposal_decision Waste Generated? post_handling->disposal_decision disposal_procedure Step 4: Waste Disposal - Segregate Waste - Label Container 'Hazardous Waste' - Store in Designated Area disposal_decision->disposal_procedure Yes end_handling End of Handling Procedure disposal_decision->end_handling No end_disposal Arrange for Professional Disposal disposal_procedure->end_disposal

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dimethyl-1H-imidazole-2-thiol
Reactant of Route 2
Reactant of Route 2
4,5-Dimethyl-1H-imidazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.